Tenofovir disoproxil aspartate
Description
Properties
CAS No. |
1571075-19-8 |
|---|---|
Molecular Formula |
C23H37N6O14P |
Molecular Weight |
652.5 g/mol |
IUPAC Name |
(2S)-2-aminobutanedioic acid;[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |
InChI |
InChI=1S/C19H30N5O10P.C4H7NO4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;5-2(4(8)9)1-3(6)7/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);2H,1,5H2,(H,6,7)(H,8,9)/t14-;2-/m10/s1 |
InChI Key |
CCIDLBRRXVNEDK-KJTVYDLOSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C([C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(C(C(=O)O)N)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tenofovir disoproxil aspartate; CKD-390; CKD 390; CKD390. |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and characterization of Tenofovir disoproxil aspartate for research use
An In-depth Technical Guide on the Synthesis and Characterization of Tenofovir Disoproxil Aspartate for Research Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenofovir disoproxil is a critical prodrug of Tenofovir, a nucleotide reverse transcriptase inhibitor (NtRTI) widely employed in the treatment of HIV-1 and chronic hepatitis B infections.[1][2][3] This technical guide provides a comprehensive overview of the synthesis and characterization of Tenofovir disoproxil as an aspartate salt for research applications. It includes detailed experimental protocols, data presentation in structured tables, and visualizations of the mechanism of action and synthetic workflow to facilitate understanding and replication in a laboratory setting.
Mechanism of Action
Tenofovir disoproxil is a prodrug designed to enhance the oral bioavailability of Tenofovir.[4][5] Following oral administration, it is absorbed and hydrolyzed to Tenofovir. Cellular enzymes then phosphorylate Tenofovir to its active metabolite, Tenofovir diphosphate.[2][6] Tenofovir diphosphate acts as a competitive inhibitor of viral reverse transcriptase and incorporates into the growing viral DNA chain.[3] Due to the absence of a 3'-hydroxyl group, it causes premature termination of DNA chain elongation, thereby halting viral replication.[2][6] This selective inhibition of the viral enzyme with minimal effect on human DNA polymerases is key to its therapeutic effect.[1]
Caption: Mechanism of action of Tenofovir disoproxil.
Synthesis of this compound
The synthesis of Tenofovir disoproxil involves a multi-step process starting from adenine, followed by the introduction of the chiral side chain and subsequent phosphonylation and esterification. The final step involves the formation of the aspartate salt.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of Tenofovir Disoproxil
This protocol describes a common route for synthesizing the Tenofovir disoproxil free base.
Step 1: Synthesis of (R)-9-[2-(Diethylphosphorylmethoxy)propyl]adenine
-
To a solution of (R)-9-(2-Hydroxypropyl)adenine (prepared from adenine and (R)-propylene carbonate) in N-methyl-2-pyrrolidone (NMP), add toluene-4-sulfonic acid diethoxy phosphoryl methyl ester.[7]
-
Add a strong base, such as magnesium tert-butoxide, portion-wise at 25-35°C.[7]
-
Heat the reaction mixture to 70-80°C and maintain for 5-6 hours, monitoring by TLC or HPLC for completion.
-
After cooling, quench the reaction with an aqueous solution and extract the product with a suitable organic solvent (e.g., toluene).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of Tenofovir
-
Dissolve the crude product from Step 1 in a suitable solvent.
-
Add trimethylsilyl bromide (TMSBr) and sodium bromide.[1]
-
Heat the mixture to reflux to facilitate the cleavage of the diethyl phosphonate esters.[1]
-
Upon reaction completion, cool the mixture and precipitate the Tenofovir product.
-
Filter the solid, wash with a non-polar solvent, and dry under vacuum.
Step 3: Synthesis of Tenofovir Disoproxil (Esterification)
-
Suspend Tenofovir in a suitable solvent such as N-methyl-2-pyrrolidone or DMF.[8]
-
Add a base, typically an organic amine like triethylamine, to neutralize the phosphonic acid.[7][8]
-
Add chloromethyl isopropyl carbonate to the mixture. A phase-transfer catalyst like tetrabutylammonium bromide can be used to facilitate the reaction.[8]
-
Stir the reaction at 40-50°C until completion, as monitored by HPLC.
-
Upon completion, perform a work-up by adding water and extracting the product with an organic solvent like methylene chloride or ethyl acetate.[7]
-
Combine the organic layers, wash with water, and concentrate under vacuum to obtain crude Tenofovir disoproxil as an oil or solid.[9]
Experimental Protocol: Aspartate Salt Formation
-
Dissolve the purified Tenofovir disoproxil free base in a suitable organic solvent, such as isopropanol or acetone.
-
In a separate vessel, dissolve an equimolar amount of L-Aspartic acid in a minimal amount of the same or a compatible solvent, possibly with gentle heating.
-
Add the L-Aspartic acid solution to the Tenofovir disoproxil solution with stirring.
-
Stir the mixture at room temperature or slightly elevated temperature to facilitate salt formation.
-
Cool the solution to 0-5°C to induce precipitation/crystallization of the this compound salt.
-
Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum at a temperature not exceeding 40°C.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and quality of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the final compound and to monitor the progress of the synthesis reactions. A reversed-phase method is typically employed.
| Parameter | Value / Description | Reference |
| Column | Kromasil Eternity C18 (150 mm × 2.1 mm, 2.5 µm) or equivalent | [10] |
| Mobile Phase | A: 10mM Ammonium Acetate in WaterB: Acetonitrile | [10] |
| Gradient | A time-based gradient from high aqueous to high organic | [10] |
| Flow Rate | 0.3 - 1.2 mL/min | [10][11] |
| Detection | UV at 260 nm | [10][12] |
| Column Temp. | 30 °C | [12] |
| Expected RT | Dependent on the specific method, but typically > 2 min | [11] |
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for confirming the molecular weight and structure of Tenofovir disoproxil.
| Ion | Description | Expected m/z | Reference |
| [M+H]⁺ | Protonated parent molecule (Tenofovir disoproxil) | 520.2 | [13] (Implied) |
| [M+Na]⁺ | Sodiated parent molecule | 542.2 | N/A |
| Fragment 1 | Tenofovir-related fragment | 270.0 | [13] |
| Fragment 2 | Purine-related fragment | 176.1 | [13] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the synthesized compound. The data below is for the Tenofovir disoproxil moiety. The presence of aspartic acid in the salt form will be confirmed by additional characteristic peaks.
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ ppm) - Approximate |
| Purine H-8, H-2 | 8.1 - 8.2 |
| -NH₂ | 7.2 (broad) |
| -CH (isopropyl) | 4.8 - 4.9 |
| -O-CH₂-O- | 5.5 - 5.7 |
| -P-CH₂-O- | 3.8 - 4.1 |
| -CH (propyl) | 4.2 - 4.4 |
| -CH₂ (propyl) | 3.9 - 4.1 |
| -CH₃ (propyl) | 1.1 - 1.2 |
| -CH₃ (isopropyl) | 1.1 - 1.3 |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ ppm) - Approximate |
| C=O (carbonate) | 153 - 154 |
| Purine Carbons | 118, 141, 149, 152, 156 |
| -O-CH₂-O- | 81 - 82 |
| -CH (isopropyl) | 73 - 74 |
| -P-CH₂-O- | 65 - 67 |
| -CH (propyl) | 75 - 76 |
| -CH₂ (propyl) | 48 - 50 |
| -CH₃ (propyl) | 17 - 18 |
| -CH₃ (isopropyl) | 21 - 22 |
Note: NMR chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is inferred from the known structure.
Conclusion
This guide provides a foundational framework for the synthesis and characterization of this compound for research purposes. The detailed protocols for synthesis, salt formation, and analytical characterization using HPLC, MS, and NMR offer a comprehensive resource for researchers. Adherence to these methodologies will enable the reliable production and validation of this important antiviral compound for further investigation and development.
References
- 1. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. drugs.com [drugs.com]
- 5. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. CN103360425A - Synthesis method of tenofovir disoproxil and fumarate thereof - Google Patents [patents.google.com]
- 9. Tenofovir disoproxil fumarate synthesis - chemicalbook [chemicalbook.com]
- 10. Isolation, LC-MS/MS and 2D-NMR characterization of alkaline degradants of tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes [mdpi.com]
In Vitro Antiviral Spectrum of Tenofovir Disoproxil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir disoproxil, most commonly available as the fumarate salt (Tenofovir Disoproxil Fumarate, TDF), is a cornerstone of antiretroviral therapy. It is a prodrug of tenofovir, an acyclic nucleotide phosphonate analog of adenosine monophosphate. Its efficacy lies in its ability to selectively inhibit viral reverse transcriptase and polymerase enzymes, crucial for the replication of retroviruses and hepadnaviruses. This technical guide provides an in-depth overview of the in vitro antiviral spectrum of tenofovir disoproxil, detailing its activity against various viruses, the experimental protocols used for its evaluation, and its mechanism of action.
Note: The user's request specified "Tenofovir disoproxil aspartate." However, the overwhelmingly prevalent and studied form is Tenofovir disoproxil fumarate (TDF). This guide will focus on TDF, assuming "aspartate" was a likely typographical error.
Mechanism of Action
Tenofovir disoproxil fumarate is a cell-permeable prodrug that is hydrolyzed to tenofovir.[1] Tenofovir is then phosphorylated by cellular kinases to its active metabolite, tenofovir diphosphate (TFV-DP).[2][3] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase (in the case of HIV) or DNA polymerase (in the case of HBV) by competing with the natural substrate, deoxyadenosine 5'-triphosphate.[2][3] Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the tenofovir molecule leads to chain termination, thus halting viral replication.[3][4]
Antiviral Activity Spectrum
The in vitro antiviral activity of tenofovir disoproxil is primarily potent against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). Limited activity against other viruses has been reported.
Human Immunodeficiency Virus (HIV)
Tenofovir exhibits potent in vitro activity against both HIV-1 and HIV-2.[5] This includes activity against various HIV-1 subtypes (A, B, C, D, E, F, G, and O).
| Virus | Cell Line | EC₅₀ | Reference |
| HIV-1IIIB | MT-2 cells | 0.005 µM (TAF) | [5] |
| HIV-1BaL | PBMCs | 0.007 µM (TAF) | [5] |
| HIV-1 (various subtypes) | PBMCs | 0.10 - 12.0 nM (TAF) | [5] |
| HIV-2 | PBMCs | 1.8 nM (TAF) | [5] |
EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. TAF (Tenofovir Alafenamide) is another prodrug of Tenofovir, and its data is included for comparison where TDF data was not explicitly available in the same study.
Hepatitis B Virus (HBV)
Tenofovir demonstrates significant in vitro activity against both wild-type and lamivudine-resistant strains of HBV.
| Virus | Cell Line | EC₅₀ | Reference |
| HBV (wild-type) | HepAD38 cells | 0.02 µM (TDF) | [6] |
| HBV (wild-type) | HepG2 2.2.15 cells | ~1.1 µM (Tenofovir) | [6] |
Other Viruses
The antiviral activity of tenofovir against other viruses is limited. Weak in vitro activity against Herpes Simplex Virus 2 (HSV-2) has been observed, with an EC₅₀ of 146 µM for tenofovir.[5] However, a study on a large panel of other human viruses showed no significant antiviral activity.[5]
Cytotoxicity
The cytotoxic profile of an antiviral agent is crucial for its therapeutic potential. Tenofovir generally exhibits low cytotoxicity in various human cell types.
| Cell Line | CC₅₀ | Reference |
| HepG2 (liver) | 398 µM | [1] |
| Normal Skeletal Muscle Cells | 870 µM | [1] |
| Erythroid Progenitor Cells | >200 µM | [1] |
| Renal Proximal Tubule Epithelial Cells | Substantially weaker effects than cidofovir | [1] |
| MT-4 cells | 4.7 µM (TAF) | [5] |
| MT-2 cells | 42 µM (TAF) | [5] |
| PBMCs | >10 µM (TAF) | [5] |
CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.
Experimental Protocols
HIV-1 Antiviral Activity Assay (p24 Antigen ELISA)
This assay quantifies the production of the HIV-1 p24 capsid protein, an indicator of viral replication.
1. Cell Culture and Infection:
-
Seed target cells (e.g., MT-2 cells or Peripheral Blood Mononuclear Cells - PBMCs) in a 96-well plate.
-
Prepare serial dilutions of Tenofovir disoproxil.
-
Pre-incubate the cells with the drug dilutions for a specified period.
-
Infect the cells with a known titer of HIV-1.
-
Incubate the infected cells for a period of 5-7 days.
2. p24 ELISA:
-
After incubation, collect the cell culture supernatant.
-
Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 antigen and incubate overnight.[4]
-
Wash the plate and block non-specific binding sites.[4]
-
Add the collected cell culture supernatants and a standard curve of recombinant p24 antigen to the wells and incubate.[4]
-
Wash the plate and add a biotinylated detection antibody.[7]
-
After another wash, add streptavidin-horseradish peroxidase (HRP) conjugate.[7]
-
Add a substrate solution (e.g., TMB) and incubate until color development.[3]
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[3]
3. Data Analysis:
-
Calculate the concentration of p24 in each well using the standard curve.
-
Determine the percentage of viral inhibition for each drug concentration compared to the virus control (no drug).
-
Calculate the EC₅₀ value by plotting the percentage of inhibition against the drug concentration.
HBV Antiviral Activity Assay (Quantitative PCR)
This method measures the amount of HBV DNA released into the cell culture supernatant, which correlates with viral replication.
1. Cell Culture and Treatment:
-
Seed a stable HBV-producing cell line (e.g., HepG2.2.15 or HepAD38) in a multi-well plate.[8]
-
Treat the cells with serial dilutions of Tenofovir disoproxil.
-
Incubate the cells for a defined period (e.g., 6-8 days), replacing the media with fresh drug-containing media every 2-3 days.
2. DNA Extraction:
-
Collect the cell culture supernatant.
-
Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.
3. Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing a DNA polymerase, dNTPs, and primers and probes specific for a conserved region of the HBV genome.
-
Add the extracted DNA to the master mix.
-
Perform qPCR using a real-time PCR instrument. The amplification of the target DNA is monitored in real-time by measuring the fluorescence emitted by the probe.
4. Data Analysis:
-
Generate a standard curve using known quantities of HBV DNA.
-
Quantify the amount of HBV DNA in each sample by comparing its amplification curve to the standard curve.
-
Calculate the percentage of inhibition of HBV DNA replication for each drug concentration relative to the untreated control.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the drug concentration.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HepG2, MT-2, or PBMCs) in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of Tenofovir disoproxil to the wells.
-
Incubate the cells for a period that corresponds to the duration of the antiviral assay.
2. MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[8] Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9]
3. Solubilization and Measurement:
-
After incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[10]
-
Shake the plate to ensure complete dissolution.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration compared to the untreated cell control.
-
Determine the CC₅₀ value by plotting the percentage of cell viability against the drug concentration.
Conclusion
Tenofovir disoproxil demonstrates a potent and specific in vitro antiviral activity against HIV-1, HIV-2, and HBV. Its mechanism of action, involving the termination of viral DNA chain synthesis, is well-characterized. The established protocols for assessing its antiviral efficacy and cytotoxicity are robust and widely used in the field. The favorable selectivity index, derived from its potent antiviral activity and low in vitro cytotoxicity, underscores its clinical success as a key component of antiretroviral therapy. This technical guide provides a comprehensive resource for researchers and professionals in the field of drug development, offering detailed insights into the in vitro profile of this critical antiviral agent.
References
- 1. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3.4. Cytotoxicity of the Tested Compounds [bio-protocol.org]
- 3. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]
- 4. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genomica.uaslp.mx [genomica.uaslp.mx]
- 7. hanc.info [hanc.info]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT (Assay protocol [protocols.io]
An In-depth Technical Guide on the Cellular Uptake and Metabolism of Tenofovir Disoproxil Aspartate
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed overview of the cellular uptake and metabolic pathways of tenofovir disoproxil, a critical prodrug of the nucleotide reverse transcriptase inhibitor tenofovir. The information presented is primarily based on studies of tenofovir disoproxil fumarate (TDF), the most common salt form, with the understanding that the cellular mechanisms of the tenofovir disoproxil moiety are analogous.
Introduction
Tenofovir disoproxil is an essential component of antiretroviral therapy for HIV-1 infection and chronic hepatitis B. As a prodrug, its efficacy is contingent on its efficient uptake into target cells and subsequent conversion to the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP). Understanding these intricate cellular processes is paramount for optimizing drug delivery, enhancing therapeutic efficacy, and minimizing off-target toxicities.
Cellular Uptake Mechanisms
The cellular entry of tenofovir disoproxil and its parent compound, tenofovir, are distinct processes governed by different transport mechanisms.
-
Tenofovir Disoproxil (TD): As a lipophilic ester, tenofovir disoproxil is believed to primarily cross cellular membranes via passive diffusion [1][2]. This mode of entry is energy-independent[1][3][4]. Studies have shown that the uptake of radiolabeled TDF is not saturable in the same way as transporter-mediated uptake, further supporting the passive diffusion model[1]. However, some findings suggest that at higher concentrations, the intracellular accumulation of TDF can be inhibited by unlabeled TDF, pointing towards a potential saturation of intracellular processes like enzymatic hydrolysis rather than membrane transport itself[1][3][4].
-
Tenofovir (TFV): In contrast to its prodrug, tenofovir is a hydrophilic molecule with poor membrane permeability[5]. Its cellular uptake is facilitated by active transport mechanisms involving specific transporters. In the context of renal proximal tubule cells, which are crucial for tenofovir clearance, the primary uptake transporters are the human organic anion transporter 1 (hOAT1) and, to a lesser extent, hOAT3 [6][7][8]. However, in human vaginal and T cells, OAT1 and OAT3 are not expressed, and tenofovir uptake appears to be mediated by endocytosis [1][3][4].
Intracellular Metabolism
Once inside the cell, tenofovir disoproxil undergoes a series of enzymatic conversions to yield the active antiviral agent, tenofovir diphosphate.
-
Hydrolysis of Tenofovir Disoproxil: The initial step is the hydrolysis of the two disoproxil ester groups. This is a two-step process catalyzed by intracellular carboxylesterases and potentially other hydrolases like phosphodiesterases[2][5][9][10]. The hydrolysis first yields a monoester intermediate, tenofovir monoester, and then tenofovir[5]. This conversion is rapid and efficient, leading to the intracellular accumulation of tenofovir[10][11].
-
Phosphorylation of Tenofovir: Tenofovir, a nucleotide monophosphate analog, requires two sequential phosphorylation steps to become pharmacologically active[12][13][14].
-
First Phosphorylation: Tenofovir is first phosphorylated to tenofovir monophosphate (TFV-MP). This reaction is catalyzed by adenylate kinases (AKs) , with AK2 being a key enzyme in this conversion[13][15].
-
Second Phosphorylation: TFV-MP is then phosphorylated to the active metabolite, tenofovir diphosphate (TFV-DP) [13][14]. This step is primarily mediated by nucleoside diphosphate kinases (NME1 and NME2) [13]. Creatine kinase has also been implicated in this second phosphorylation step[16].
-
The resulting TFV-DP is a competitive inhibitor of viral reverse transcriptase and acts as a DNA chain terminator, thereby halting viral replication[12][17][18].
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the cellular pharmacology of tenofovir disoproxil.
Table 1: Cellular Uptake Rates of Tenofovir Disoproxil (TDF) vs. Tenofovir (TFV)
| Cell Type | Compound | Uptake Rate (pmol/10⁶ cells/h) | Reference |
| Vaginal Epithelial Cells (VK2) | TDF | 42 | [1] |
| TFV | 2.7 | [1] | |
| Jurkat T Cells | TDF | 4.8 | [1] |
| TFV | 0.44 | [1] |
Table 2: Intracellular Concentrations of Tenofovir Diphosphate (TFV-DP)
| Cell Type | Dosing Regimen | Median TFV-DP Concentration (fmol/10⁶ cells) | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | 300 mg TDF once daily | 87.2 (at 24 hours post-dose) | [19] |
Table 3: Pharmacokinetic Parameters of Tenofovir and its Metabolites
| Parameter | Value | Cell/Matrix | Reference |
| Intracellular Half-life of TFV-DP | ≥60 hours | Not specified | [11] |
| Intracellular Half-life of TFV-DP | 87 hours | PBMCs | [20] |
| TFV-DP Emax | 300 fmol/10⁶ cells | PBMCs | [20] |
| TFV-DP EC₅₀ | 100 ng/mL (plasma TFV concentration) | PBMCs | [20] |
Experimental Protocols
5.1. Quantification of Intracellular Tenofovir and its Metabolites
A common and robust method for quantifying intracellular tenofovir and its phosphorylated metabolites is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) .
-
Cell Lysis: Peripheral blood mononuclear cells (PBMCs) or other target cells are isolated and counted. The cells are then lysed, typically using a methanol-based solution, to release the intracellular contents.
-
Sample Preparation: The cell lysate is then processed to remove proteins and other interfering substances. This often involves protein precipitation with an organic solvent like acetonitrile[21]. For phosphorylated metabolites, a solid-phase extraction (SPE) step may be included for enrichment and clean-up.
-
Chromatographic Separation: The prepared sample is injected into an HPLC system. A reversed-phase C18 column is commonly used to separate tenofovir, TFV-MP, and TFV-DP based on their polarity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., methanol or acetonitrile) is employed.
-
Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and an internal standard.
-
Quantification: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of analytical standards[22].
5.2. Cellular Uptake Assays
-
Radiolabeled Compounds: To measure the rate of cellular uptake, radiolabeled tenofovir disoproxil (e.g., [³H]TDF) or tenofovir (e.g., [³H]TFV) is used[1][3][4].
-
Cell Incubation: A known number of cells are incubated with the radiolabeled compound at a specific concentration and for a defined period at 37°C.
-
Stopping the Uptake: The uptake process is stopped by rapidly washing the cells with ice-cold buffer to remove any unbound extracellular drug.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The intracellular concentration is calculated based on the measured radioactivity and the specific activity of the radiolabeled compound. The uptake rate is then determined by plotting the intracellular concentration over time. To distinguish between passive diffusion and active transport, experiments can be conducted at 4°C (to inhibit energy-dependent processes) or in the presence of metabolic inhibitors[1][3][4].
Mandatory Visualizations
Caption: Cellular uptake and metabolic activation of tenofovir disoproxil.
Caption: Workflow for quantifying intracellular tenofovir metabolites.
References
- 1. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Active Renal Tubular Efflux of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tenofovir Disoproxil Fumarate Is a New Substrate of ATP-Binding Cassette Subfamily C Member 11 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 13. ClinPGx [clinpgx.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]
- 16. researchgate.net [researchgate.net]
- 17. What is the mechanism of Tefovir? [synapse.patsnap.com]
- 18. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 19. Plasma and Intracellular Pharmacokinetics of Tenofovir Disoproxil Fumarate 300 mg Every 48 Hours vs 150 mg Once Daily in HIV-Infected Adults With Moderate Renal Function Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. dovepress.com [dovepress.com]
- 22. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Tenofovir Disoproxil in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir disoproxil is a critical prodrug of tenofovir, a potent nucleotide reverse transcriptase inhibitor (NRTI) widely employed in the management of HIV-1 and hepatitis B virus (HBV) infections. The disoproxil moiety enhances the oral bioavailability of tenofovir, which is otherwise poorly absorbed. While the commercially available formulation is the fumarate salt (TDF), this guide will focus on the pharmacokinetics of tenofovir disoproxil, with the understanding that different salt forms, such as the aspartate, have been shown to be bioequivalent in animal models. This document will provide a comprehensive overview of the pharmacokinetic parameters of tenofovir disoproxil in various animal species, detail the experimental methodologies used in these studies, and visualize key biological and experimental pathways.
Core Concept: The Prodrug Strategy
Tenofovir itself is a hydrophilic molecule with low oral bioavailability. The addition of the lipophilic disoproxil ester groups masks the phosphonate group, facilitating absorption from the gastrointestinal tract. Following absorption, ubiquitous esterases rapidly cleave the disoproxil groups, releasing tenofovir into the systemic circulation. Tenofovir is then taken up by target cells and phosphorylated by cellular kinases to its active metabolite, tenofovir diphosphate (TFV-DP), which inhibits viral reverse transcriptase.
Pharmacokinetic Parameters in Animal Models
The following tables summarize the key pharmacokinetic parameters of tenofovir following oral administration of tenofovir disoproxil fumarate (TDF) in various animal models. This data is presented as a surrogate for tenofovir disoproxil aspartate based on studies indicating bioequivalence between different salt forms in animals.[1]
Table 1: Pharmacokinetics of Tenofovir after Oral Administration of TDF in Rats
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| 25 | 131.6 (TFV-monoester) | 0.5 (TFV-monoester) | 93.3 (TFV-monoester) | - | [2] |
| 25 | 222.2 (TFV) | - | 448.1 (TFV) | - | [2] |
| 20 | - | - | - | 10.6 | [3] |
Note: Data for tenofovir (TFV) and its monoester intermediate are presented where available.
Table 2: Pharmacokinetics of Tenofovir after Oral Administration of TDF in Dogs
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| 5 (fasted) | 130 | 1.0 | 780 | 22 | FDA Review |
| 30 (fasted) | 590 | 1.0 | 4530 | 25 | FDA Review |
| 5 (fed) | 200 | 2.0 | 1340 | 38 | FDA Review |
| 30 (fed) | 1290 | 2.0 | 11460 | 64 | FDA Review |
Source: Adapted from FDA Pharmacology Review of Viread® (NDA 21-356)
Table 3: Pharmacokinetics of Tenofovir after Oral Administration of TDF in Monkeys (Macaques)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| 20 | - | - | - | - | [4] |
| 30 | - | - | - | 15.3 | [4] |
Note: Specific Cmax and AUC values were not detailed in the abstract, but the study noted a longer half-life compared to subcutaneous administration.
Table 4: Pharmacokinetics of Tenofovir after Oral Administration of TDF in Mice
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| 47.7 | ~150 | ~1 | ~500 | 20 | [5][6] |
Note: Values are approximated from graphical data presented in the reference.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. Below are representative protocols derived from the cited literature.
Animal Models
-
Rats: Male Sprague-Dawley rats are commonly used.[7] Animals are typically fasted overnight prior to oral administration of the drug.
-
Dogs: Beagle dogs are a frequently used non-rodent species.[8] Studies often incorporate both fed and fasted states to assess food effects on bioavailability.
-
Monkeys: Rhesus or cynomolgus macaques are relevant non-human primate models.[4]
-
Mice: Various strains, including BALB/c, are utilized for pharmacokinetic and tissue distribution studies.[6]
Drug Administration
-
Oral Administration: Tenofovir disoproxil is typically formulated as a suspension or solution in a suitable vehicle (e.g., RPMI-1640 media, or a mix of polyethylene glycol, propylene glycol, and carboxymethylcellulose) and administered via oral gavage.[4][7]
-
Intravenous Administration: For bioavailability determination, a solution of tenofovir is administered intravenously, often via a cannulated vein.
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. Plasma is separated by centrifugation and stored frozen until analysis. Common time points include pre-dose, and multiple points up to 24, 48, or even 72 hours post-dose.
-
Tissue Sampling: For tissue distribution studies, animals are euthanized at various time points, and target tissues are collected, homogenized, and processed for analysis.
Bioanalytical Method
-
Sample Preparation: Plasma samples typically undergo protein precipitation with agents like trichloroacetic acid or methanol, followed by centrifugation.[8][9] Solid-phase extraction may also be employed for cleaner samples.[3]
-
Analytical Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of tenofovir and its metabolites in biological matrices due to its high sensitivity and specificity.[8][10][11]
Visualizations: Pathways and Workflows
Metabolic Activation and Renal Excretion Pathway
The following diagram illustrates the metabolic activation of tenofovir disoproxil and the subsequent renal excretion of tenofovir.
Caption: Metabolic activation of Tenofovir Disoproxil and its renal excretion pathway.
Experimental Workflow for a Typical Animal PK Study
This diagram outlines the standard workflow for conducting a pharmacokinetic study of tenofovir disoproxil in an animal model.
Caption: Standard experimental workflow for an animal pharmacokinetic study.
Conclusion
The pharmacokinetic profile of tenofovir disoproxil has been extensively characterized in a variety of animal models, providing a solid foundation for its clinical development and use. While data specific to the aspartate salt is not widely published, the available evidence on other salt forms suggests a high degree of bioequivalence in preclinical species. The rapid conversion of the prodrug to tenofovir, followed by intracellular phosphorylation to the active diphosphate form, is a consistent feature across species. The methodologies for studying the pharmacokinetics of this compound are well-established, relying on sensitive and specific LC-MS/MS techniques. The data and workflows presented in this guide offer a comprehensive resource for professionals in the field of drug development and pharmacology.
References
- 1. Comparative pharmacokinetics between tenofovir disoproxil phosphate and tenofovir disoproxil fumarate in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay development for determination of tenofovir in human plasma by solid phase analytical derivatization and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleotide analogue prodrug tenofovir disoproxil enhances lymphoid cell loading following oral administration in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [Pharmacokinetics of tenofovir in Beagle dogs after oral dosing of tenofovir dipivoxil fumarate using HPLC-MS/MS analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 10. Novel liquid chromatography-tandem mass spectrometry method for simultaneous detection of three anti-HIV drugs tenofovir, lamivudine, and dolutegravir in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Vivo Enzymatic Conversion of Tenofovir Disoproxil to Tenofovir
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo enzymatic conversion of tenofovir disoproxil (TD), a critical prodrug of tenofovir, into its pharmacologically active form. Tenofovir disoproxil fumarate (TDF) is the most common salt form and the focus of the data presented.[1] The conversion is a multi-step process involving rapid hydrolysis by various enzymes primarily in the intestine, blood, and target tissues, followed by intracellular phosphorylation to yield the active metabolite, tenofovir diphosphate (TFV-DP).[2][3][4] Understanding this bioactivation pathway is essential for optimizing drug delivery, efficacy, and safety.
The Bioactivation Pathway of Tenofovir Disoproxil
Tenofovir itself has poor oral bioavailability due to its hydrophilic nature, which limits its ability to permeate cell membranes.[5] The disoproxil prodrug moiety was designed to mask the phosphonate group, increasing lipophilicity and facilitating absorption.[6] The subsequent in vivo conversion is a cascade of enzymatic reactions.
1.1. Absorption and Initial Hydrolysis Following oral administration, TDF is absorbed from the gastrointestinal tract.[7] The initial and most rapid phase of its metabolism begins here and continues in the portal and systemic circulation.[2][5] This hydrolysis is so efficient that the half-life of TDF in the blood is less than five minutes, making the parent prodrug largely undetectable in systemic circulation.[5]
1.2. Key Hydrolytic Enzymes The conversion of TDF is not dependent on the cytochrome P450 system but is mediated by a variety of ubiquitously expressed hydrolytic enzymes.[8][9][10]
-
Carboxylesterases (CES): These are the primary enzymes responsible for TDF hydrolysis.[5] CES2 is highly expressed in the intestinal tract, initiating the first pass metabolism, while CES1, predominantly found in the liver, also contributes significantly.[5]
-
Lipases: Pancreatic lipases within the intestinal lumen have been shown to degrade TDF, contributing to its pre-systemic metabolism.[6]
-
Phosphodiesterases: These enzymes have also been implicated in the hydrolysis pathway.[5]
1.3. Stepwise Conversion to Tenofovir The hydrolysis occurs in two main steps:
-
Formation of Tenofovir Monoester: The first disoproxil group is cleaved by esterases, resulting in a tenofovir monoester intermediate (also referred to as monoprotected tenofovir or mPTFV).[5][11] This intermediate is more lipophilic than tenofovir and is believed to facilitate entry into target cells.[5][12] The byproducts of this initial step include isopropanol, formaldehyde, and carbon dioxide.[11]
-
Formation of Tenofovir (TFV): The second disoproxil group is subsequently cleaved from the monoester intermediate, releasing the parent drug, tenofovir.[5][11]
1.4. Intracellular Phosphorylation: The Final Activation Once tenofovir enters target cells, such as lymphocytes or hepatocytes, it undergoes two sequential phosphorylation steps to become the active antiviral agent, tenofovir diphosphate (TFV-DP).[7][13][14]
-
Tenofovir Monophosphate (TFV-MP): Tenofovir is first phosphorylated by cellular adenylate kinases.[13][15]
-
Tenofovir Diphosphate (TFV-DP): TFV-MP is then further phosphorylated by nucleoside diphosphate kinases to form TFV-DP.[13][15]
This active metabolite, TFV-DP, acts as a competitive inhibitor of viral reverse transcriptase and causes DNA chain termination, thereby halting viral replication.[7][14][16]
References
- 1. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 8. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Pharmacokinetics of Tenofovir Disoproxil Fumarate and Ritonavir-Boosted Saquinavir Mesylate Administered Alone or in Combination at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. SMPDB [smpdb.ca]
- 14. Linking the Population Pharmacokinetics of Tenofovir and Its Metabolites With Its Cellular Uptake and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. What is the mechanism of Tenofovir? [synapse.patsnap.com]
Structural Analysis of Tenofovir Disoproxil Aspartate and its Active Metabolites: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the structural analysis of tenofovir disoproxil aspartate and its key active metabolites: tenofovir disoproxil and tenofovir. It is intended for researchers, scientists, and drug development professionals engaged in the study of this important antiretroviral agent. This document details the physicochemical properties, structural elucidation methodologies, and metabolic activation of these compounds.
Introduction
Tenofovir disoproxil is a critical prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor. It is widely used in the management of HIV-1 infection and chronic hepatitis B.[1] The disoproxil moiety enhances the oral bioavailability of tenofovir.[2] Upon administration, tenofovir disoproxil is metabolized to tenofovir, which is then phosphorylated to its active form, tenofovir diphosphate. This guide will delve into the structural characteristics of this compound, a salt form of the prodrug, and its subsequent active forms.
Physicochemical and Structural Data
The structural and physicochemical properties of tenofovir disoproxil, its aspartate salt, and its active metabolites are summarized in the tables below. This data is essential for understanding the drug's behavior in biological systems and for the development of analytical methods.
Table 1: Physicochemical Properties of Tenofovir Disoproxil and its Metabolites
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Tenofovir Disoproxil | C19H30N5O10P | 519.44 |
| This compound | C23H37N6O14P | 652.53[3] |
| Tenofovir | C9H14N5O4P | 287.21 |
| Tenofovir Diphosphate | C9H16N5O10P3 | 447.17 |
Table 2: Structural and Chemical Identifiers
| Compound | IUPAC Name | PubChem CID |
| Tenofovir Disoproxil | Bis{[(isopropoxycarbonyl)oxy]methyl} ({[(2R)-1-(6-amino-9H-purin-9-yl)-2-propanyl]oxy}methyl)phosphonate | 5481350[1] |
| This compound | Not available | 73291783[3] |
| Tenofovir | ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonic acid | 464205 |
| Tenofovir Diphosphate | [[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid | 5481180 |
Metabolic Activation Pathway
Tenofovir disoproxil is a prodrug that requires intracellular enzymatic conversion to its pharmacologically active form, tenofovir diphosphate. This metabolic cascade is crucial for its antiviral activity.
The metabolic activation begins with the hydrolysis of the two disoproxil ester groups of tenofovir disoproxil to yield tenofovir. This initial conversion is followed by two successive phosphorylation steps. Cellular enzymes, including adenylate kinase and nucleoside diphosphate kinase, catalyze the phosphorylation of tenofovir to tenofovir monophosphate and subsequently to the active tenofovir diphosphate.[2] Tenofovir diphosphate then acts as a competitive inhibitor of the viral reverse transcriptase, leading to chain termination of the viral DNA.[2]
Metabolic activation of tenofovir disoproxil.
Experimental Protocols for Structural Elucidation
The definitive structural analysis of tenofovir disoproxil and its metabolites relies on powerful analytical techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a primary method for determining the precise three-dimensional atomic arrangement of a crystalline solid.
Methodology:
-
Crystal Growth: High-quality single crystals of the target compound (e.g., tenofovir disoproxil) are grown from a suitable solvent or a mixture of solvents by slow evaporation, vapor diffusion, or cooling crystallization.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, the diffraction pattern is recorded on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic model is then built into the electron density and refined against the experimental data to obtain the final crystal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule in solution.
Methodology:
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3) and placed in an NMR tube.
-
1D NMR (¹H and ¹³C): One-dimensional proton and carbon-13 NMR spectra are acquired to identify the different chemical environments of the hydrogen and carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for assembling the molecular skeleton.
-
-
Structure Elucidation: The combination of 1D and 2D NMR data allows for the unambiguous assignment of all proton and carbon signals and the determination of the complete molecular structure and connectivity.
Workflow for structural analysis.
Conclusion
The structural analysis of this compound and its active metabolites is fundamental to understanding its mechanism of action, stability, and formulation development. The data and methodologies presented in this guide provide a solid foundation for researchers and professionals in the field of antiviral drug development. The combined application of techniques like X-ray crystallography and NMR spectroscopy is indispensable for the complete and accurate structural characterization of these important pharmaceutical compounds.ization of these important pharmaceutical compounds.
References
A Technical Guide to the Interaction of Tenofovir Disoproxil with Viral Reverse Transcriptase
Executive Summary: This document provides a comprehensive technical overview of the molecular interactions between the antiretroviral agent Tenofovir Disoproxil and viral reverse transcriptase (RT). Tenofovir, the only nucleotide reverse transcriptase inhibitor (NtRTI) approved for clinical use, is a cornerstone of combination antiretroviral therapy for HIV-1 and is also used for treating Hepatitis B virus (HBV) infection.[1] This guide details the intracellular metabolic activation of its prodrug form, Tenofovir Disoproxil Fumarate (TDF), the mechanism of competitive inhibition and chain termination, the structural basis for its interaction with RT, and the molecular pathways leading to viral resistance. Quantitative kinetic data are summarized, and detailed protocols for key experimental assays are provided to support researchers and drug development professionals in the field.
A note on nomenclature: The common and clinically approved form of the tenofovir disoproxil prodrug is the fumarate salt (Tenofovir Disoproxil Fumarate, TDF). This guide will refer to this compound, as "tenofovir disoproxil aspartate" is not the standard formulation.
Cellular Uptake and Metabolic Activation
Tenofovir Disoproxil Fumarate (TDF) is an ester prodrug designed to enhance the oral bioavailability of the active drug, tenofovir.[2] Upon oral administration, TDF is absorbed and rapidly hydrolyzed by plasma and tissue esterases to form tenofovir, the nucleoside monophosphate analog.[2][3] Tenofovir then enters target cells, such as CD4+ lymphocytes.[2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), tenofovir, as a nucleotide analog, requires only two, rather than three, intracellular phosphorylation steps to become pharmacologically active.[3][4] Cellular enzymes, specifically adenylate kinases and subsequently nucleoside diphosphate kinases, catalyze this bioactivation, converting tenofovir into its active metabolite, tenofovir diphosphate (TFV-DP).[3] This active form is an analog of the natural substrate deoxyadenosine triphosphate (dATP).[2]
Molecular Mechanism of Action
The antiviral activity of tenofovir is mediated by its active diphosphate metabolite, TFV-DP. The mechanism involves a dual action on the viral reverse transcriptase enzyme, which is essential for converting viral RNA into proviral DNA during the replication cycles of retroviruses like HIV.[5]
-
Competitive Inhibition: TFV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine 5'-triphosphate (dATP).[3][6] It binds to the active site of the reverse transcriptase, directly competing with dATP for incorporation into the nascent viral DNA strand.[3]
-
DNA Chain Termination: Once TFV-DP is incorporated into the growing viral DNA chain by the reverse transcriptase, it causes premature chain termination.[3][5][7] This occurs because tenofovir is an acyclic nucleotide analog that lacks the 3'-hydroxyl group necessary to form the phosphodiester bond required for elongating the DNA strand.[5][7] The absence of this group prevents the addition of subsequent nucleotides, thereby halting DNA synthesis and inhibiting viral replication.[5]
Tenofovir demonstrates a high selectivity for viral reverse transcriptase over human cellular DNA polymerases, including mitochondrial DNA polymerase gamma, which contributes to its safety profile.[6][7]
Quantitative Analysis of RT Inhibition
The potency of tenofovir and its active metabolite has been quantified through various in vitro and cell-based assays. These values are crucial for understanding its antiviral efficacy and for comparing it with other antiretroviral agents.
| Parameter | Enzyme/Virus | Value | Reference |
| Ki (Inhibitory Constant) | HIV-1 Reverse Transcriptase | ~0.022 µM | [6] |
| Ki (Inhibitory Constant) | HBV Polymerase | 0.18 µM | [8] |
| IC50 (Half Maximal Inhibitory Conc.) | HIV-1 Strain AD8 (in cell culture) | 11 nM | [9] |
| IC50 (Half Maximal Inhibitory Conc.) | HIV-1 Strain NL4-3 (in cell culture) | 16 nM | [9] |
| EC50 (Half Maximal Effective Conc.) | Hepatitis B Virus (HBV) | 1.1 µM | [8] |
Structural Basis of Interaction and Resistance
Crystal structures of HIV-1 reverse transcriptase in complex with a DNA template-primer and the incoming TFV-DP have provided atomic-level insights into its mechanism of action and resistance.[10][11] These structures show that TFV-DP binds at the dNTP-binding site of the enzyme.
The primary mutation associated with tenofovir resistance in HIV-1 is K65R, a substitution of lysine (K) to arginine (R) at codon 65 of the reverse transcriptase.[1][3][11] This single mutation can reduce susceptibility to tenofovir by 2- to 4-fold.[3]
Structural analysis of the K65R mutant RT reveals that the bulkier arginine residue at position 65, along with Arg72, forms a "molecular platform" that restricts the conformation of the active site.[11] This steric hindrance has two major consequences that lead to resistance:
-
Enhanced Discrimination: The altered active site shows a decreased binding affinity and a lower rate of incorporation for TFV-DP compared to the natural substrate dATP.[1]
-
Excision Antagonism: The K65R mutation can interfere with the second major resistance mechanism, which is the ATP-mediated phosphorolytic removal (excision) of the incorporated chain-terminating nucleotide.[1][11] While this might seem counterintuitive, the structural changes caused by K65R also impair the excision of other NRTIs, creating complex cross-resistance profiles.
Other resistance patterns, such as those involving dipeptide insertions after residue 69, can confer high-level resistance to tenofovir and other NRTIs.[12]
Key Experimental Protocols
In Vitro Reverse Transcriptase Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of a compound directly against purified reverse transcriptase.
Objective: To measure the IC50 of TFV-DP against HIV-1 RT.
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(rA)-oligo(dT)18 template-primer
-
Deoxythymidine triphosphate, [3H]-labeled ([3H]TTP)
-
Unlabeled deoxythymidine triphosphate (TTP)
-
Tenofovir Diphosphate (TFV-DP) or other inhibitors
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2
-
Quenching Solution: 0.5 M EDTA
-
Streptavidin-coated Scintillation Proximity Assay (SPA) beads
-
Microplate scintillation counter
Methodology:
-
Inhibitor Preparation: Prepare serial dilutions of TFV-DP in the reaction buffer.
-
Reaction Setup: In a microplate, combine the reaction buffer, a fixed concentration of poly(rA)-oligo(dT)18 template-primer (e.g., 600 nM), and [3H]TTP (e.g., 25 µM).
-
Inhibitor Addition: Add the various concentrations of TFV-DP to the respective wells. Include control wells with no inhibitor.
-
Initiation: Initiate the reaction by adding a fixed concentration of purified HIV-1 RT (e.g., 25 nM) to each well.
-
Incubation: Incubate the plate at 37°C for a fixed time (e.g., 20 minutes).
-
Quenching: Stop the reaction by adding the EDTA quenching solution.
-
Detection: Add streptavidin-coated SPA beads to each well. The biotinylated oligo(dT) primer binds the beads. As [3H]TTP is incorporated, the radioactivity is brought into proximity with the bead, generating a light signal.
-
Measurement: Measure the signal using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of RT inhibition against the log concentration of TFV-DP. Use a non-linear regression model to calculate the IC50 value.
Cellular Antiviral Activity Assay
Objective: To determine the EC50 of TDF against live virus in a cell culture model.
Materials:
-
Susceptible host cells (e.g., MT-4 cells, PBMCs)
-
HIV-1 viral stock of a known titer
-
Tenofovir Disoproxil Fumarate (TDF)
-
Cell culture medium and supplements
-
Assay for cell viability (e.g., MTT, XTT) or viral replication (e.g., p24 ELISA)
Methodology:
-
Cell Plating: Plate host cells at a determined density in a 96-well plate.
-
Drug Addition: Add serial dilutions of TDF to the wells and incubate for a short period.
-
Infection: Infect the cells with a predetermined multiplicity of infection (MOI) of HIV-1. Include uninfected and infected/untreated controls.
-
Incubation: Culture the plates for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
-
Quantification: Measure the extent of viral replication. This can be done by quantifying the cytopathic effect (cell death) using an MTT assay or by measuring the amount of a viral protein (like p24 antigen) in the culture supernatant via ELISA.
-
Data Analysis: Plot the percentage of viral inhibition against the log concentration of TDF. Use a non-linear regression model to calculate the EC50 value.
Intracellular Tenofovir Diphosphate (TFV-DP) Quantification
Objective: To measure the concentration of the active metabolite TFV-DP inside cells.
Materials:
-
Target cells (e.g., PBMCs)
-
Tenofovir or TDF
-
Cell lysis buffer (e.g., 70% methanol)
-
Internal standard (for mass spectrometry)
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system
Methodology:
-
Cell Treatment: Incubate a known number of cells with a specific concentration of tenofovir.
-
Cell Harvesting: At various time points, wash the cells with cold PBS to remove extracellular drug and then harvest them.
-
Extraction: Lyse the cells with a cold methanol-based buffer to precipitate proteins and extract the intracellular metabolites.
-
Sample Preparation: Centrifuge the lysate to remove cell debris. Evaporate the supernatant to dryness and reconstitute in a mobile phase-compatible solution. Add an internal standard.
-
Quantification: Analyze the sample using a validated HPLC-MS/MS method to separate and quantify TFV, its monophosphate, and the active TFV-DP.
-
Data Analysis: Generate a standard curve to calculate the absolute amount of TFV-DP per million cells.
References
- 1. Recent findings on the mechanisms involved in tenofovir resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linking the Population Pharmacokinetics of Tenofovir and Its Metabolites With Its Cellular Uptake and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Tenofovir Resistance and Resensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structures of HIV-1 RT-DNA complexes before and after incorporation of the anti-AIDS drug tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural Basis for the Role of the K65R Mutation in HIV-1 Reverse Transcriptase Polymerization, Excision Antagonism, and Tenofovir Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
The Discovery and Development of Tenofovir Disoproxil: A Technical Guide
An In-depth Examination of the Journey from Bench to Bedside for a Cornerstone Antiretroviral Agent
Introduction
Tenofovir disoproxil, predominantly available as its fumarate salt (TDF), stands as a landmark achievement in antiretroviral therapy. As a nucleotide reverse transcriptase inhibitor (NRTI), it has become a cornerstone of combination treatment regimens for Human Immunodeficiency Virus (HIV) infection and a first-line agent for chronic Hepatitis B Virus (HBV) infection.[1][2] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Tenofovir disoproxil, tailored for researchers, scientists, and drug development professionals. The narrative traces its origins from the initial discovery of the parent compound, tenofovir, to the innovative prodrug strategy that unlocked its therapeutic potential, and through the rigorous preclinical and clinical evaluations that established its safety and efficacy.
Discovery and Early Development: Overcoming Bioavailability Challenges
The story of Tenofovir disoproxil begins with the synthesis of its parent compound, tenofovir (formerly known as PMPA), by the Czech scientist Antonín Holý at the Institute of Organic Chemistry and Biochemistry in Prague.[3] While the initial patent filed in the mid-1980s did not specify its anti-HIV activity, subsequent research in collaboration with Erik De Clercq revealed its potent activity against HIV in cell cultures.[3]
A significant hurdle emerged in the early development of tenofovir: its very low oral bioavailability.[3] Being a phosphonate nucleotide analog, it is negatively charged at physiological pH, which severely limits its ability to cross cellular membranes and be absorbed from the gastrointestinal tract. This poor cellular penetration and oral absorption rendered the parent compound unsuitable for widespread clinical use as an oral therapeutic.[3]
To overcome this critical challenge, scientists at Gilead Sciences, who had collaborated with Dr. Holý, developed a prodrug strategy.[3] This involved masking the two negative charges of the phosphonate group with lipophilic bis(isopropoxycarbonyloxymethyl) esters, creating tenofovir disoproxil.[3] This modification significantly enhanced the molecule's oral absorption.[3] Once absorbed and inside cells, these ester groups are cleaved by cellular esterases to release the active tenofovir moiety.[3] This innovative approach was pivotal in transforming a potent but poorly bioavailable compound into a viable oral medication. The fumarate salt was selected for the final drug product, leading to the development of Tenofovir Disoproxil Fumarate (TDF).
Chemical Synthesis of Tenofovir Disoproxil Fumarate
The manufacturing of Tenofovir Disoproxil Fumarate is a multi-step process. While various specific methodologies exist, a general synthetic pathway can be outlined as follows:
Step 1: Synthesis of (R)-9-(2-hydroxypropyl)adenine The synthesis typically begins with the reaction of adenine with (R)-propylene carbonate in the presence of a base like sodium hydroxide in a solvent such as dimethylformamide (DMF).[4] This step introduces the chiral side chain to the adenine base.
Step 2: Phosphonomethylation The secondary alcohol of (R)-9-(2-hydroxypropyl)adenine is then alkylated. This is a crucial step where the phosphonate group is introduced. One method involves reacting the alcohol with a tosylated or mesylated hydroxymethylphosphonate diester in the presence of a base like magnesium tert-butoxide.[4][5]
Step 3: Deprotection to form Tenofovir The resulting phosphonate ester is then deprotected, typically through hydrolysis with an acid like hydrobromic acid, to yield the parent tenofovir molecule.[4][6]
Step 4: Esterification to Tenofovir Disoproxil Tenofovir is then esterified to form the disoproxil prodrug. This is achieved by reacting tenofovir with chloromethyl isopropyl carbonate in the presence of a base, such as triethylamine, in a suitable solvent like N-methylpyrrolidone (NMP).[3][6] A phase transfer catalyst may also be employed to facilitate the reaction.[7]
Step 5: Salt Formation Finally, the tenofovir disoproxil free base is reacted with fumaric acid in a solvent such as isopropyl alcohol to form the stable Tenofovir Disoproxil Fumarate salt, which is then crystallized, purified, and dried.[6]
Experimental Protocol: Illustrative Synthesis of Tenofovir Disoproxil Fumarate
The following is a generalized protocol based on described synthetic routes. Specific conditions and reagents may vary based on the manufacturing process.
-
Preparation of Tenofovir Disoproxil: Tenofovir is suspended in a suitable solvent system, such as a mixture of N-methylpyrrolidone and triethylamine. A phase transfer catalyst like tetrabutylammonium bromide and a dehydrating agent like trimethylsilyl chloride may be added. The mixture is heated, and chloromethyl isopropyl carbonate is slowly added. The reaction is maintained at an elevated temperature (e.g., 50-60°C) for several hours. After completion, the reaction mixture is cooled and the crude tenofovir disoproxil is precipitated by adding the mixture to chilled water or ice. The product is then isolated by filtration and may be further purified.[6]
-
Formation of the Fumarate Salt: The isolated tenofovir disoproxil is dissolved in a suitable solvent, such as isopropyl alcohol. Fumaric acid is then added, and the mixture is heated to ensure complete dissolution. The solution is then cooled, allowing the Tenofovir Disoproxil Fumarate to crystallize. The crystalline product is collected by filtration, washed with a cold solvent, and dried under vacuum.[6]
Mechanism of Action
Tenofovir disoproxil is a nucleotide reverse transcriptase inhibitor (NtRTI).[3] Its antiviral activity is dependent on its intracellular conversion to the active metabolite, tenofovir diphosphate.
Intracellular Activation:
-
Absorption and Hydrolysis: After oral administration, tenofovir disoproxil is absorbed and the disoproxil moiety is rapidly cleaved by plasma and cellular esterases to release tenofovir.[3]
-
Phosphorylation: Inside the target cell (such as a CD4+ T-lymphocyte or a hepatocyte), cellular enzymes phosphorylate tenofovir in two successive steps to form tenofovir diphosphate.[3]
Inhibition of Viral Replication: Tenofovir diphosphate is a structural analog of deoxyadenosine 5'-triphosphate (dATP), a natural substrate for viral polymerases.[3] It inhibits viral replication through two primary mechanisms:
-
Competitive Inhibition: Tenofovir diphosphate competes with dATP for binding to the active site of viral reverse transcriptase (in the case of HIV) or DNA polymerase (in the case of HBV).[3]
-
Chain Termination: Once incorporated into the growing viral DNA chain, tenofovir diphosphate acts as a chain terminator. It lacks the 3'-hydroxyl group necessary for the formation of the next 5'-3' phosphodiester bond, thereby halting further elongation of the DNA strand.[3]
This premature termination of DNA synthesis effectively prevents the virus from replicating. Tenofovir diphosphate exhibits a higher affinity for viral polymerases than for human cellular DNA polymerases, which contributes to its selective antiviral activity and favorable safety profile.[3]
Preclinical Development
Before its evaluation in humans, Tenofovir disoproxil underwent extensive preclinical testing to establish its antiviral activity, pharmacokinetic properties, and safety profile.
In Vitro Studies: In vitro studies demonstrated that tenofovir has potent activity against various strains of HIV-1 and HIV-2, as well as against HBV.[8] It also showed synergistic or additive effects when combined with other antiretroviral agents.[8] Studies using cell lines such as Caco-2, a model of the intestinal epithelium, were crucial in evaluating the absorption and transport of the prodrug and confirming its improved permeability compared to the parent tenofovir.
Animal Models: Preclinical studies in animal models were essential for evaluating the in vivo efficacy and safety of Tenofovir disoproxil. Macaque models of simian immunodeficiency virus (SIV) infection, a close relative of HIV, were instrumental in demonstrating its prophylactic and therapeutic potential. These studies provided early evidence that tenofovir could prevent mucosal transmission of the virus.
Toxicology Studies: Toxicology studies were conducted in various animal species to assess the safety of Tenofovir disoproxil. For instance, a 13-week oral administration study in mice was conducted to evaluate its toxicity profile.[9] In this study, plasma levels of tenofovir were measured, and various toxicology endpoints were assessed. The findings indicated that at high doses, there was evidence of liver cytomegaly, which was reversible.[9] No significant renal toxicity was observed in this particular study, though renal effects have been a focus of long-term monitoring in clinical use.[9]
| Preclinical Study Type | Model/System | Key Findings |
| In Vitro Antiviral Activity | HIV-infected cell lines | Potent activity against various HIV strains; synergistic effects with other antiretrovirals.[8] |
| In Vitro Absorption | Caco-2 cell monolayers | Demonstrated improved permeability of tenofovir disoproxil compared to tenofovir. |
| In Vivo Efficacy (HIV) | Macaque models of SIV | Showed efficacy in preventing mucosal transmission and in treating established infection. |
| Oral Toxicity (13-week) | Mice | Reversible liver cytomegaly at high doses; no significant renal toxicity observed in this study.[9] |
Clinical Development
The clinical development of Tenofovir disoproxil fumarate involved a series of Phase I, II, and III clinical trials to establish its pharmacokinetics, safety, and efficacy in humans for the treatment of HIV and HBV infections.
Pharmacokinetics in Humans
Tenofovir disoproxil is rapidly absorbed and converted to tenofovir following oral administration. The pharmacokinetic properties of tenofovir are well-characterized.
-
Absorption and Bioavailability: The oral bioavailability of tenofovir from the disoproxil prodrug is approximately 25% in fasting individuals.[3] Administration with a high-fat meal can increase the area under the curve (AUC) by about 40%.[3]
-
Distribution: Tenofovir has a low volume of distribution and is minimally bound to plasma proteins.
-
Metabolism: Tenofovir is not a substrate, inducer, or inhibitor of cytochrome P450 enzymes, which minimizes the potential for drug-drug interactions with agents metabolized through these pathways.[2]
-
Elimination: Tenofovir is primarily eliminated unchanged by the kidneys through a combination of glomerular filtration and active tubular secretion.[2] The plasma half-life of tenofovir is approximately 17 hours.[2]
| Pharmacokinetic Parameter | Value |
| Bioavailability (fasting) | ~25%[3] |
| Time to Peak Concentration (Tmax) | ~1 hour (fasting)[3] |
| Effect of High-Fat Meal on AUC | ~40% increase[3] |
| Plasma Protein Binding | <7.2% |
| Plasma Half-life | ~17 hours[2] |
| Primary Route of Elimination | Renal (glomerular filtration and active tubular secretion)[2] |
Analytical Methodology for Pharmacokinetic Studies: The quantification of tenofovir and its active intracellular metabolite, tenofovir diphosphate, in biological matrices such as plasma and peripheral blood mononuclear cells (PBMCs) is crucial for pharmacokinetic and adherence monitoring studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.[10][11]
-
Sample Preparation: For tenofovir in plasma, protein precipitation is a common sample preparation technique. For intracellular tenofovir diphosphate, a more complex process involving cell lysis, extraction, and sometimes enzymatic dephosphorylation to tenofovir for indirect quantification is employed.[12] Direct quantification methods for tenofovir diphosphate have also been developed.[11]
-
Chromatography and Detection: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) is used to separate the analytes from endogenous matrix components before detection by tandem mass spectrometry.[10]
Clinical Trials for HIV Treatment
The efficacy and safety of Tenofovir disoproxil fumarate for the treatment of HIV-1 infection were established in several pivotal clinical trials, most notably Study 907 and Study 903.
Study 907: Treatment-Experienced Patients This was a randomized, double-blind, placebo-controlled trial that evaluated the addition of TDF to a stable antiretroviral regimen in treatment-experienced patients with virologic failure.
-
Study Design: 552 patients were randomized to receive either 300 mg of TDF once daily or a placebo, in addition to their existing antiretroviral therapy.[13]
-
Patient Population: Included adult patients with HIV-1 RNA levels between 400 and 10,000 copies/mL who had been on a stable antiretroviral regimen for at least 8 weeks.
-
Key Efficacy Outcome: The primary endpoint was the change in plasma HIV-1 RNA from baseline at week 24. Patients receiving TDF experienced a significantly greater reduction in viral load compared to those receiving placebo.
-
Safety: TDF was generally well-tolerated, with a safety profile similar to placebo through 24 weeks.[13]
Study 903: Treatment-Naïve Patients This was a large, randomized, double-blind, active-controlled study that compared a TDF-containing regimen to a stavudine (d4T)-containing regimen in treatment-naïve HIV-1 infected patients.
-
Study Design: 600 patients were randomized to receive either TDF (300 mg once daily) or stavudine, in combination with lamivudine and efavirenz.[14]
-
Patient Population: Antiretroviral-naïve adult patients with HIV-1 infection.
-
Key Efficacy Outcome: The primary endpoint was the proportion of patients with HIV-1 RNA levels below 400 copies/mL at 48 weeks. The TDF-containing regimen was found to be non-inferior to the stavudine-containing regimen in terms of virologic suppression.
-
Safety: Long-term follow-up demonstrated a more favorable safety profile for the TDF regimen, particularly with regard to lipid profiles and a lower incidence of lipodystrophy compared to the stavudine arm.
| Pivotal HIV Clinical Trial | Patient Population | Treatment Arms | Primary Efficacy Endpoint (at 48 weeks unless stated) | Key Outcome |
| Study 907 | Treatment-Experienced | TDF + existing regimen vs. Placebo + existing regimen | Change in HIV-1 RNA from baseline (at 24 weeks) | TDF showed superior viral load reduction. |
| Study 903 | Treatment-Naïve | TDF + Lamivudine + Efavirenz vs. Stavudine + Lamivudine + Efavirenz | Proportion of patients with HIV-1 RNA < 400 copies/mL | TDF regimen was non-inferior to the stavudine regimen. |
digraph "Clinical_Trial_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];start [label="Patient Screening\n(Inclusion/Exclusion Criteria)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; informed_consent [label="Informed Consent"]; randomization [label="Randomization", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; treatment_a [label="Treatment Arm A\n(e.g., TDF-containing regimen)"]; treatment_b [label="Treatment Arm B\n(e.g., Active Control/Placebo)"]; follow_up [label="Scheduled Follow-up Visits\n(e.g., Weeks 4, 8, 12, 24, 48)"]; assessments [label="Data Collection:\n- Virologic (HIV RNA)\n- Immunologic (CD4 count)\n- Safety (Labs, AEs)\n- Adherence"]; data_analysis [label="Statistical Analysis\n(Primary & Secondary Endpoints)"]; end [label="Study Conclusion &\nReporting", shape=house, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> informed_consent; informed_consent -> randomization; randomization -> treatment_a; randomization -> treatment_b; treatment_a -> follow_up; treatment_b -> follow_up; follow_up -> assessments; assessments -> data_analysis; data_analysis -> end; }
Clinical Trials for Hepatitis B Treatment
The efficacy and safety of Tenofovir disoproxil fumarate for the treatment of chronic hepatitis B were established in two large, randomized, double-blind, active-controlled Phase III trials. These studies compared TDF to adefovir dipivoxil, another antiviral used for HBV.
-
Study Design: The trials enrolled both HBeAg-negative and HBeAg-positive patients with chronic hepatitis B. Patients were randomized to receive either 300 mg of TDF once daily or adefovir dipivoxil once daily for 48 weeks.[15]
-
Patient Population: Adult patients with chronic hepatitis B, with evidence of active viral replication and elevated liver enzymes.
-
Key Efficacy Outcome: The primary endpoint was a complete response, defined as HBV DNA levels below 400 copies/mL and histological improvement in the liver. A significantly higher proportion of patients treated with TDF achieved a complete response compared to those treated with adefovir dipivoxil.
-
Safety: TDF was found to be safe and well-tolerated, with a safety profile comparable to that of adefovir dipivoxil.
| Pivotal HBV Clinical Trial | Patient Population | Treatment Arms | Primary Efficacy Endpoint (at 48 weeks) | Key Outcome |
| Phase III (HBeAg-negative) | HBeAg-negative Chronic HBV | TDF vs. Adefovir Dipivoxil | Complete response (HBV DNA < 400 copies/mL + histological improvement) | TDF was superior to adefovir dipivoxil. |
| Phase III (HBeAg-positive) | HBeAg-positive Chronic HBV | TDF vs. Adefovir Dipivoxil | Complete response (HBV DNA < 400 copies/mL + histological improvement) | TDF was superior to adefovir dipivoxil. |
Regulatory Approval and Post-Marketing
Based on the robust data from the clinical development program, Tenofovir disoproxil fumarate (marketed as Viread®) received its first major regulatory approval from the U.S. Food and Drug Administration (FDA) in 2001 for the treatment of HIV-1 infection in combination with other antiretroviral agents.[3] This was followed by its approval in 2008 for the treatment of chronic hepatitis B in adults.[3] Subsequently, its indications have been expanded to include pediatric populations for both HIV and HBV.
Conclusion
The development of Tenofovir disoproxil represents a triumph of medicinal chemistry and rational drug design. The transformation of a potent but orally unavailable parent compound into a highly effective and widely used oral therapeutic through a prodrug approach has had a profound impact on the management of HIV and HBV infections worldwide. Its well-characterized mechanism of action, favorable pharmacokinetic profile, and proven efficacy and safety in large-scale clinical trials have solidified its role as a critical tool in the global fight against these viral diseases. The journey of Tenofovir disoproxil from its initial synthesis to its current status as an essential medicine serves as a compelling case study in modern drug development.
References
- 1. Tenofovir disoproxil fumarate | aidsmap [aidsmap.com]
- 2. researchgate.net [researchgate.net]
- 3. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. US20130005969A1 - Process for the preparation of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 8. Tenofovir disoproxil fumarate: a nucleotide reverse transcriptase inhibitor for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tenofovir Disoproxil Fumarate: Toxicity, Toxicokinetics, and Toxicogenomics Analysis After 13 Weeks of Oral Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. gilead.com [gilead.com]
- 14. Resistance development over 144 weeks in treatment-naive patients receiving tenofovir disoproxil fumarate or stavudine with lamivudine and efavirenz in Study 903 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Randomised clinical trial: 48 weeks of treatment with tenofovir amibufenamide versus tenofovir disoproxil fumarate for patients with chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Tenofovir Disoproxil in Plasma by HPLC-UV
Abstract
This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantitative determination of Tenofovir Disoproxil in plasma. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in clinical and preclinical research. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring efficient and reliable analysis. The method is simple, accurate, and precise, making it suitable for routine analysis in a laboratory setting.
Note on the Analyte: The vast majority of published literature and approved pharmaceutical formulations pertain to Tenofovir Disoproxil Fumarate (TDF) , the fumarate salt of the Tenofovir disoproxil prodrug.[1][2] This protocol is based on methods validated for TDF. The quantification of other salt forms, such as Tenofovir disoproxil aspartate, would follow an identical analytical procedure as the chromophore is part of the Tenofovir disoproxil molecule. However, adjustments to the molecular weight would be necessary when preparing standard solutions of known concentration.
Principle
The method is based on the separation of Tenofovir Disoproxil from endogenous plasma components using a C18 reverse-phase column. The sample preparation involves a protein precipitation step, which removes proteins that could interfere with the analysis and damage the HPLC column. An internal standard (IS) is used to improve the precision and accuracy of the quantification. The separated analyte and internal standard are detected by a UV detector at the wavelength of maximum absorbance for Tenofovir Disoproxil, which is approximately 260 nm.[3][4] The concentration of the drug in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from standards of known concentrations.
Experimental Protocols
-
Tenofovir Disoproxil Fumarate (TDF) reference standard
-
Piroxicam (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Orthophosphoric Acid (OPA) or Potassium Dihydrogen Phosphate
-
Trichloroacetic Acid (TCA)
-
Drug-free human plasma (with EDTA as anticoagulant)
A standard HPLC system equipped with:
-
Isocratic or Gradient Pump
-
Autosampler with temperature control
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
Chromatography Data Station (e.g., Empower, Chromeleon)
-
Analytical Balance
-
Centrifuge
-
Vortex Mixer
-
pH Meter
The separation is achieved using the conditions summarized in the table below. These conditions have been optimized to provide good resolution and peak shape for Tenofovir Disoproxil and the internal standard.[4][5]
| Parameter | Condition |
| Stationary Phase (Column) | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4][6] |
| Mobile Phase | Acetonitrile : Water (70:30 v/v), pH adjusted to 4.5 with OPA[4] |
| Flow Rate | 1.0 mL/min[4][6][7] |
| Detection Wavelength | 260 nm[3][4] |
| Injection Volume | 20 µL[4] |
| Column Temperature | Ambient or 35 °C[8] |
| Run Time | Approximately 10 minutes |
-
Standard Stock Solution (1000 µg/mL of TDF):
-
Accurately weigh 10 mg of TDF reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and make up the volume with Methanol.
-
Sonicate for 10 minutes to ensure complete dissolution. This solution should be stored at 4°C.
-
-
Internal Standard Stock Solution (1000 µg/mL of Piroxicam):
-
Accurately weigh 10 mg of Piroxicam.[6]
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and make up the volume with Methanol. Store at 4°C.
-
-
Working Standard Solutions & Calibration Curve:
-
Prepare a series of working standard solutions by serially diluting the TDF stock solution with the mobile phase.
-
To prepare calibration standards in plasma, spike 20 µL of each working standard solution into 180 µL of drug-free plasma to achieve final concentrations covering the expected range (e.g., 0.5 to 32 µg/mL).[4]
-
Process these calibration standards as described in the sample preparation protocol.
-
The following protocol uses protein precipitation for sample clean-up.[4]
-
Pipette 200 µL of the plasma sample (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution (e.g., 50 µg/mL Piroxicam).
-
Add 400 µL of 10% Trichloroacetic Acid to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tube at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to an HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system.
Caption: Workflow for plasma sample preparation using protein precipitation.
Method Validation Summary
The analytical method was validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and sensitivity.[5] The results demonstrate the method is reliable for its intended purpose.
| Validation Parameter | Result |
| Linearity Range | 0.5 - 32 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.4%[7] |
| Precision (% RSD) | Intra-day and Inter-day RSD ≤ 15%[9] |
| Limit of Detection (LOD) | 0.03 µg/mL[9] |
| Limit of Quantification (LLOQ) | 0.15 µg/mL[10] |
| System Suitability | Tailing factor < 1.5, Theoretical plates > 2000[7] |
Overall Experimental Workflow
The entire process from receiving the sample to obtaining the final concentration is outlined below. It involves sample preparation, chromatographic separation, and data analysis.
Caption: Overall workflow for TDF quantification in plasma by HPLC-UV.
Conclusion
The described HPLC-UV method provides a reliable and robust tool for the quantification of Tenofovir Disoproxil in plasma samples. The simple protein precipitation extraction procedure offers high recovery and minimizes matrix effects, while the chromatographic conditions ensure adequate separation and sensitivity. This method is well-suited for high-throughput analysis in a clinical or research environment.
References
- 1. What Are the Differences Between TDF and TAF? | The Dunken Law Firm [thedunkenlawfirm.com]
- 2. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Application of High-Performance Liquid Chromatography for Simultaneous Determination of Tenofovir and Creatinine in Human Urine and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Tenofovir and its Metabolites in Tissues by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Tenofovir Disoproxil Fumarate (TDF), Tenofovir (TFV), and its active metabolite Tenofovir Diphosphate (TFV-DP) in various tissue matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). TDF is a widely used antiretroviral prodrug for the treatment of HIV and Hepatitis B infections. Understanding its distribution and metabolism in different tissues is crucial for drug efficacy and safety assessment. The described methods are intended for researchers, scientists, and drug development professionals.
Introduction
Tenofovir Disoproxil Fumarate is a prodrug of Tenofovir, an acyclic nucleotide analogue reverse transcriptase inhibitor. After oral administration, TDF is rapidly hydrolyzed to Tenofovir, which is then taken up by cells and phosphorylated by cellular kinases to the pharmacologically active metabolite, Tenofovir Diphosphate (TFV-DP).[1][2] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase, leading to chain termination and inhibition of viral replication. The distribution of Tenofovir and its metabolites into various tissues is a key determinant of its antiviral activity and potential for off-target effects. This application note describes a robust and sensitive LC-MS/MS method for the simultaneous quantification of TDF, TFV, and TFV-DP in tissue samples.
Metabolic Pathway of Tenofovir Disoproxil Fumarate
TDF undergoes a series of enzymatic conversions to become the active antiviral agent, TFV-DP. This process is initiated by esterases that hydrolyze the disoproxil moiety, followed by intracellular phosphorylation. The cytochrome P450 system is not involved in the metabolism of Tenofovir.
Caption: Metabolic activation of Tenofovir Disoproxil Fumarate.
Experimental Protocols
Tissue Sample Homogenization
This protocol describes the homogenization of soft tissues such as liver, kidney, and spleen. For tougher or more fibrous tissues, optimization of the homogenization parameters may be required.
Materials:
-
Tissue sample (100-200 mg)
-
Homogenization buffer (e.g., Phosphate Buffered Saline, PBS)
-
Bead-beating homogenizer (e.g., Precellys 24)
-
2 mL screw-cap tubes with ceramic beads
-
Ice
Procedure:
-
Accurately weigh approximately 100-200 mg of frozen tissue.
-
Place the weighed tissue into a pre-chilled 2 mL screw-cap tube containing ceramic beads.
-
Add 500 µL of ice-cold homogenization buffer to the tube.
-
Homogenize the tissue using a bead-beating homogenizer. Typical settings are 2 cycles of 20 seconds at 5000 rpm, with a 30-second pause on ice between cycles.[3]
-
After homogenization, centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (tissue homogenate) for further processing.
Analyte Extraction from Tissue Homogenate
Two common methods for extracting Tenofovir and its metabolites from tissue homogenate are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
Materials:
-
Tissue homogenate (supernatant from step 1.6)
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) solution (e.g., deuterated TFV, TFV-DP)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of tissue homogenate in a microcentrifuge tube, add 20 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[4]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Materials:
-
Tissue homogenate
-
Mixed-mode cation exchange SPE cartridges
-
Methanol (MeOH)
-
Deionized water
-
Ammonium hydroxide
-
Formic acid
-
Internal Standard (IS) solution
Procedure:
-
To 200 µL of tissue homogenate, add 20 µL of the IS solution and 200 µL of 4% phosphoric acid in water.[2] Vortex to mix.
-
Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of deionized water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of MeOH.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in MeOH.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) system.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) or a HILIC column for polar metabolites. |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with 2-5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate. |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table 1 |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 550°C |
| Collision Gas | Argon |
Table 1: MRM Transitions for Tenofovir and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tenofovir (TFV) | 288.1 | 176.1 |
| Tenofovir-d6 (IS) | 294.1 | 182.1 |
| Tenofovir DP (TFV-DP) | 448.0 | 270.0 |
| Tenofovir DP-d6 (IS) | 454.0 | 276.0 |
Note: The monoester of TDF is an unstable metabolite and may require specific handling and analytical conditions for accurate quantification.
Experimental Workflow
The overall workflow for the analysis of Tenofovir and its metabolites in tissue samples is depicted below.
Caption: From tissue collection to quantitative data analysis.
Data Presentation
The following tables summarize representative quantitative data for Tenofovir and its metabolites in various tissues from preclinical and clinical studies.
Table 2: Tenofovir and Tenofovir-DP Concentrations in Human Mucosal Tissues after a Single Oral Dose of TDF/FTC [3]
| Tissue | Analyte | Median Concentration at 24h (ng/g or fmol/g) |
| Rectal | TFV | 126 ng/g |
| TFV-DP | 206,950 fmol/g | |
| Vaginal | TFV | 63 ng/g |
| TFV-DP | 1,645 fmol/g | |
| Cervical | TFV | 59 ng/g |
| TFV-DP | 1,645 fmol/g |
Table 3: Tissue Distribution of Tenofovir in Mice 24 hours Post-Dose [5][6]
| Tissue System | Tissue | Median Concentration (ng/g) |
| Digestive Tract | Small Intestine | 3936 |
| Colon | - | |
| Elimination Sites | Liver | 1470 |
| Kidneys | 1470 | |
| Lymphatic System | Spleen | 78 |
| Lymph Nodes | 78 | |
| Other Tissues | Pancreas | 71 |
| Adipose Tissue | 71 | |
| Lungs | 71 | |
| Brain | 5 |
Note: Data presented are illustrative and may vary depending on the specific study design, dosage, and animal model.
Conclusion
This application note provides a comprehensive overview and detailed protocols for the LC-MS/MS analysis of Tenofovir Disoproxil Aspartate and its key metabolites in tissue samples. The described methods for tissue homogenization, analyte extraction, and LC-MS/MS detection are robust and can be adapted for various research applications in drug metabolism, pharmacokinetics, and pharmacology. The provided quantitative data serves as a useful reference for expected analyte concentrations in different tissues. Careful optimization of each step is recommended to ensure high-quality and reliable results.
References
- 1. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Penetration of Tenofovir and Emtricitabine in Mucosal Tissues: Implications for Prevention of HIV-1 Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for In Vitro Antiviral Activity Assay of Tenofovir Disoproxil against Hepatitis B Virus (HBV)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir disoproxil is a cornerstone in the management of chronic hepatitis B virus (HBV) infection. As a prodrug of tenofovir, it is designed for enhanced oral bioavailability. While most commonly available as a fumarate salt (Tenofovir Disoproxil Fumarate or TDF), other salt forms such as aspartate, phosphate, or maleate may be developed. These different salt forms are designed to deliver the same active antiviral agent, tenofovir, and are expected to exhibit the same mechanism of action and similar antiviral potency in vitro. Studies comparing different salt forms, such as tenofovir disoproxil phosphate and tenofovir disoproxil fumarate, have demonstrated their bioequivalence.[1][2] This document provides a comprehensive guide to the in vitro assessment of the anti-HBV activity of Tenofovir Disoproxil, applicable to various salt formulations.
Tenofovir is an acyclic nucleotide analog of adenosine monophosphate.[3] Its antiviral activity is contingent on intracellular phosphorylation to its active metabolite, tenofovir diphosphate (TFV-DP).[4][5][6][7] TFV-DP acts as a competitive inhibitor of the HBV reverse transcriptase/DNA polymerase, competing with the natural substrate, deoxyadenosine 5'-triphosphate.[3][6] Incorporation of TFV-DP into the elongating viral DNA chain results in termination of DNA synthesis, thereby halting HBV replication.[3][6]
This application note details the standardized protocols for evaluating the in vitro efficacy and cytotoxicity of Tenofovir Disoproxil using the HBV-producing HepG2.2.15 human hepatoblastoma cell line.
Principle of the Assay
The in vitro antiviral activity of Tenofovir Disoproxil against HBV is evaluated by treating the HBV-replicating HepG2.2.15 cell line with serial dilutions of the compound. The efficacy of the drug is determined by quantifying the reduction in viral replication markers, specifically extracellular HBV DNA, Hepatitis B surface antigen (HBsAg), and Hepatitis B e antigen (HBeAg), in the cell culture supernatant. Concurrently, the cytotoxicity of the compound on the host cells is assessed to determine the therapeutic index.
Data Presentation
Antiviral Activity and Cytotoxicity of Tenofovir Disoproxil Fumarate (TDF)
| Compound | Cell Line | Parameter | Value (µM) | Reference |
| Tenofovir Disoproxil Fumarate (TDF) | HepAD38 | EC50 | 0.01 | [8] |
| Tenofovir Disoproxil Fumarate (TDF) | HepAD38 | EC90 | 0.13 | [8] |
| Tenofovir | HepG2.2.15 | EC50 | 1.1 | [5] |
| Tenofovir | HepAD38 | EC50 | 0.34 | [8] |
| Tenofovir | HepAD38 | EC90 | 3.72 | [8] |
| Tenofovir Disoproxil Fumarate (TDF) | HepG2 | CC50 | > 10 | [8] |
EC50: 50% effective concentration; EC90: 90% effective concentration; CC50: 50% cytotoxic concentration. Note: The potency of the prodrug TDF is significantly higher than the parent compound Tenofovir due to improved cell permeability.[5]
Experimental Protocols
Cell Culture and Maintenance
The HepG2.2.15 cell line, a human hepatoblastoma cell line stably transfected with the HBV genome, is the standard model for this assay.[9][10]
Materials:
-
HepG2.2.15 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 200 µg/mL G418.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells when they reach 80-90% confluency.[10]
-
To passage, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in fresh culture medium at a suitable sub-cultivation ratio.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11]
Materials:
-
HepG2 cells (parental, non-HBV producing)
-
96-well microplates
-
Tenofovir Disoproxil stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[11]
-
Incubate for 24 hours at 37°C.
-
Prepare serial dilutions of Tenofovir Disoproxil in culture medium and add 100 µL to the respective wells. Include untreated cell controls and a blank (medium only).
-
Incubate the plate for the duration of the antiviral assay (e.g., 6-9 days).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[12]
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration.
Antiviral Activity Assay
Protocol:
-
Seed HepG2.2.15 cells in a 96-well plate at a density of 2 x 10^4 cells/well.[13]
-
Incubate for 24 hours at 37°C.
-
Prepare serial dilutions of Tenofovir Disoproxil in culture medium.
-
Remove the existing medium and add 200 µL of the medium containing the different drug concentrations to the wells. Include a positive control (e.g., another known anti-HBV drug), a negative control (untreated cells), and a blank control (medium only).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 6-9 days. Replace the culture medium with freshly prepared drug-containing medium every 3 days.
-
On the day of harvest, collect the cell culture supernatants for quantification of HBV DNA, HBsAg, and HBeAg.
Quantification of Extracellular HBV DNA by qPCR
Materials:
-
Cell culture supernatants
-
DNA extraction kit
-
HBV-specific primers and probe
-
qPCR master mix
-
Real-time PCR instrument
Protocol:
-
DNA Extraction: Extract viral DNA from 100-200 µL of cell culture supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions. A simplified method involves cell lysis with proteinase K followed by heat inactivation.[14][15]
-
qPCR Reaction Setup: Prepare a reaction mixture containing the qPCR master mix, HBV-specific primers and probe, and the extracted DNA.
-
Thermal Cycling: Perform the qPCR with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[16][17]
-
Data Analysis: Generate a standard curve using a plasmid containing the HBV target sequence of known concentrations. Quantify the HBV DNA copies in the samples by comparing their Ct values to the standard curve. The 50% effective concentration (EC50) is calculated as the drug concentration that reduces the HBV DNA level by 50% compared to the untreated control.
Quantification of HBsAg and HBeAg by ELISA
Materials:
-
Cell culture supernatants
-
Commercial HBsAg and HBeAg ELISA kits
-
Microplate reader
Protocol:
-
Bring all reagents and samples to room temperature.
-
Add 100 µL of standards, controls, and cell culture supernatants to the wells of the antibody-coated microplate.[18][19]
-
Wash the wells multiple times with the provided wash buffer.
-
Add 100 µL of HRP-conjugated antibody to each well and incubate for 30-50 minutes at 37°C.[18][19]
-
Wash the wells again to remove unbound conjugate.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-20 minutes at 37°C in the dark.[18][19]
-
Measure the absorbance at 450 nm within 10-15 minutes.[21][22]
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the concentration of HBsAg and HBeAg in the samples from the standard curve. Determine the EC50 for the inhibition of HBsAg and HBeAg secretion.
Visualizations
Intracellular Activation and Mechanism of Action of Tenofovir
Caption: Intracellular activation pathway and mechanism of action of Tenofovir.
Experimental Workflow for In Vitro Anti-HBV Assay
Caption: Workflow for assessing the in vitro anti-HBV activity of Tenofovir.
References
- 1. Comparative pharmacokinetics between tenofovir disoproxil phosphate and tenofovir disoproxil fumarate in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SMPDB [smpdb.ca]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 7. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Single and Combination Therapies with Tenofovir Disoproxil Fumarate and Emtricitabine In Vitro and in a Robust Mouse Model Supporting High Levels of Hepatitis B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HBV Integration-mediated Cell Apoptosis in HepG2.2.15 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. goldbio.com [goldbio.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. IFN-CSP Inhibiting Hepatitis B Virus in HepG2.2.15 Cells Involves JAK-STAT Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Simple and Cost-Effective DNA Preparation Method Suitable for High-Throughput PCR Quantification of Hepatitis B Virus Genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of a Rapid One-step Real-time PCR Method as a High-throughput Screening for Quantification of Hepatitis B Virus DNA in a Resource-limited Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. elkbiotech.com [elkbiotech.com]
- 19. 4adi.com [4adi.com]
- 20. sceti.co.jp [sceti.co.jp]
- 21. elisabscience.com [elisabscience.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Evaluating Tenofovir Disoproxil Efficacy in Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Note on Terminology: This document focuses on Tenofovir Disoproxil Fumarate (TDF), the most common and widely studied prodrug of Tenofovir.[1][2][3][4] While the user specified "Tenofovir disoproxil aspartate," the fumarate salt is the approved and extensively documented form. The methodologies and principles described herein are directly applicable to evaluating any salt form of the Tenofovir disoproxil prodrug.
Introduction
Tenofovir Disoproxil Fumarate (TDF) is a cornerstone of antiretroviral therapy for Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1][5] It is an orally bioavailable prodrug of Tenofovir, a nucleotide analogue reverse transcriptase inhibitor (NtRTI).[2][4][6] Following oral administration, TDF is absorbed and converted to Tenofovir, which is then phosphorylated intracellularly by cellular kinases to its active metabolite, Tenofovir diphosphate (TFV-DP).[7][8][9][10] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase (for HIV) or polymerase (for HBV), competing with the natural substrate deoxyadenosine 5'-triphosphate.[4][8][9] Its incorporation into the growing viral DNA chain leads to chain termination, thereby halting viral replication.[6][9][10]
In vitro cell culture models are indispensable tools for the preclinical evaluation of TDF's efficacy, cytotoxicity, and pharmacology. These models allow for controlled, reproducible experiments to determine key parameters such as antiviral activity (EC50), cytotoxicity (CC50), and the therapeutic index (CC50/EC50). They are also crucial for studying drug transport, metabolism, and mechanisms of action.
Mechanism of Action of Tenofovir Disoproxil
TDF is a prodrug designed to enhance the oral bioavailability of Tenofovir.[5] Once inside the body, it undergoes hydrolysis to form Tenofovir.[8] Cellular enzymes then phosphorylate Tenofovir twice to create the active metabolite, Tenofovir diphosphate (TFV-DP).[1][7][11] TFV-DP mimics deoxyadenosine triphosphate (dATP) and competes for the active site of viral reverse transcriptase.[7][9] When TFV-DP is incorporated into the nascent viral DNA, it prevents further elongation of the DNA chain because it lacks the necessary 3'-hydroxyl group, effectively stopping viral replication.[9]
Figure 1: Mechanism of Action of Tenofovir Disoproxil.
Recommended Cell Culture Models
The choice of cell line is critical and depends on the specific aspect of TDF efficacy being evaluated.
| Model Type | Cell Line | Primary Use | Key Characteristics |
| HIV Antiviral | TZM-bl | High-throughput screening of anti-HIV-1 activity. | HeLa cell line engineered to express CD4, CCR5, and CXCR4.[12][13][14] Contains HIV-1 LTR-driven luciferase and β-galactosidase reporter genes for easy quantification of infection.[12][13] |
| HIV Antiviral | MT-4, MT-2 | Evaluating antiviral activity against various HIV strains. | Human T-cell lymphoblastoid lines that are highly susceptible to HIV infection.[15] |
| HBV Antiviral | HepG2 2.2.15 | Evaluating anti-HBV activity. | Human hepatoblastoma cell line stably transfected with the HBV genome, allowing for the study of viral replication.[11] |
| HBV Antiviral | HepAD38 | Evaluating anti-HBV activity with inducible replication. | A HepG2 derivative where HBV replication is under the control of a tetracycline-repressible promoter.[16][17] |
| Drug Permeability | Caco-2 | Assessing intestinal permeability and oral bioavailability. | Human colorectal adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[18][19][20] |
| Cytotoxicity | HK-2 | Evaluating potential nephrotoxicity. | Human renal proximal tubular epithelial cell line, relevant for studying Tenofovir-induced kidney injury.[5] |
Experimental Protocols
Protocol 1: HIV-1 Antiviral Efficacy using TZM-bl Reporter Cells
This assay quantifies the ability of TDF to inhibit HIV-1 infection by measuring the reduction in luciferase reporter gene expression.[13][14]
Materials:
-
TZM-bl cells
-
Complete Growth Medium (DMEM with 10% FBS, penicillin-streptomycin)
-
HIV-1 virus stock (e.g., laboratory-adapted strains or pseudoviruses)
-
Tenofovir Disoproxil (TDF) stock solution
-
96-well flat-bottom culture plates
-
DEAE-Dextran
-
Luciferase assay reagent (e.g., Britelite, Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium.[21] Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of TDF in growth medium. A typical starting concentration might be 100 µM, with 8-10 serial dilutions.
-
Treatment: Remove the overnight culture medium from the cells. Add 50 µL of the diluted TDF to the appropriate wells. Include "cells only" (no virus, no drug) and "virus only" (no drug) controls.
-
Infection: In a separate tube, dilute the HIV-1 virus stock in growth medium containing DEAE-Dextran (final concentration ~15 µg/mL) to achieve a target infectivity of 50,000-150,000 Relative Luminescence Units (RLU).[14][21] Add 50 µL of this virus dilution to each well (except "cells only" controls). The final volume in each well is 100 µL.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.[12][21]
-
Lysis and Luminescence Reading: Remove 100 µL of supernatant. Add 100 µL of luciferase assay reagent to each well to lyse the cells.[21] Incubate for 2 minutes at room temperature.
-
Data Acquisition: Measure luminescence (RLU) using a plate luminometer.
-
Analysis: Calculate the percent inhibition for each TDF concentration relative to the "virus only" control. Plot the percent inhibition against the drug concentration and determine the 50% effective concentration (EC50) using non-linear regression analysis.
Figure 2: Experimental workflow for the TZM-bl HIV infectivity assay.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the cytotoxic concentration (CC50) of TDF.[22][23][24]
Materials:
-
Selected cell line (e.g., TZM-bl, HepG2, HK-2)
-
Complete Growth Medium
-
TDF stock solution
-
96-well flat-bottom culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[25]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of TDF in growth medium. Remove the old medium and add 100 µL of the diluted compound to the wells. Include "cells only" controls (no drug).
-
Incubation: Incubate the plate for a period corresponding to the efficacy assay (e.g., 48-72 hours) at 37°C, 5% CO₂.[5][26]
-
MTT Addition: Add 10-20 µL of MTT stock solution to each well.[25] Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[22][23]
-
Formazan Solubilization: Carefully remove the medium. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[22][24]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution.[23] Read the absorbance at 570 nm using a microplate reader.[25]
-
Analysis: Calculate the percent cell viability for each TDF concentration relative to the "cells only" control. Plot the percent viability against drug concentration and determine the 50% cytotoxic concentration (CC50) using non-linear regression.
Protocol 3: Intestinal Permeability using Caco-2 Cells
This assay assesses the transport of TDF across a polarized monolayer of Caco-2 cells, modeling absorption from the intestine.[19][20]
Materials:
-
Caco-2 cells
-
Complete Growth Medium
-
Transwell permeable supports (e.g., 0.4 µm pore size)
-
Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)
-
TDF stock solution
-
Lucifer Yellow (monolayer integrity marker)
-
LC-MS/MS system for TDF quantification
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent, polarized monolayer.[19]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the formation of tight junctions. Perform a Lucifer Yellow rejection test to ensure monolayer integrity.
-
Transport Experiment (Apical to Basolateral): a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Add TDF solution in transport buffer to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C on an orbital shaker. e. At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
Sample Analysis: Quantify the concentration of TDF in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial drug concentration in the donor chamber.
-
Figure 3: Workflow for Caco-2 intestinal permeability assay.
Protocol 4: Quantification of Intracellular Tenofovir Diphosphate (TFV-DP)
This protocol describes the extraction and analysis of the active metabolite TFV-DP from cells, which is crucial for pharmacokinetic and pharmacodynamic studies.
Materials:
-
Cultured cells (e.g., PBMCs, HepG2) treated with TDF
-
Internal standard solution
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Cell Harvesting: After treating cells with TDF for the desired time, wash the cells with cold PBS to remove extracellular drug. Count the cells to normalize the final concentration.
-
Cell Lysis: Lyse the cell pellet by adding a precise volume of cold 70% methanol.[27][28] This step extracts the intracellular metabolites and precipitates proteins.
-
Extraction: Centrifuge the lysate to pellet debris. Collect the supernatant containing TFV-DP.
-
Purification (Optional but Recommended): Use solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.
-
LC-MS/MS Analysis: Analyze the extracted sample using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the amount of TFV-DP.[29]
-
Data Analysis: Calculate the intracellular concentration of TFV-DP, typically expressed as fmol per million cells.[30]
Data Presentation
Quantitative data from in vitro assays should be summarized for clear comparison. The therapeutic index (TI), calculated as CC50/EC50, is a critical measure of a drug's safety margin.
Table 1: Example Antiviral Activity and Cytotoxicity of Tenofovir
| Cell Line | Virus | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI) | Reference |
|---|---|---|---|---|---|
| Lymphoblastoid Cells | HIV-1 | 0.04 - 8.5 | >100 | >12 - >2500 | [10] |
| MT-4 Cells | HIV-1 (IIIB) | ~4.0 (1.15 µg/mL) | >100 | >25 | [15] |
| HepG2 2.2.15 Cells | HBV | ~1.1 | >100 | >90 | [11][31] |
| HK-2 Cells | N/A | N/A | ~14.5 - 28.8 | N/A |[5] |
Note: EC50 values can vary significantly based on the specific virus strain, cell type, and assay conditions.
Table 2: Example Intracellular Metabolism Data
| Cell Line | TDF Conc. | Time (h) | Intracellular TFV-DP Conc. | Reference |
|---|---|---|---|---|
| HepG2 Cells | 10 µM | 24 | ~6 µM | [11] |
| Primary Hepatocytes | 10 µM | 24 | ~4.7 µM | [11] |
| VK2 Vaginal Epithelial Cells | 450 µM | 12 | >1000 µM |[32] |
Note: Intracellular concentrations are highly dependent on the cell type and the efficiency of cellular uptake and phosphorylation.[32]
Overall Evaluation Workflow
A logical workflow ensures a comprehensive in vitro evaluation of TDF, progressing from broad screening to more specific mechanistic studies.
Figure 4: Logical workflow for in vitro evaluation of TDF efficacy.
References
- 1. Tenofovir disoproxil fumarate: a nucleotide reverse transcriptase inhibitor for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tenofovir disoproxil fumarate for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleotide HIV reverse transcriptase inhibitors: tenofovir and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Establishment of HK-2 Cells as a Relevant Model to Study Tenofovir-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 7. Pharmacokinetics and Pharmacodynamics of the Reverse Transcriptase Inhibitor Tenofovir and Prophylactic Efficacy against HIV-1 Infection | PLOS One [journals.plos.org]
- 8. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. hcv.lanl.gov [hcv.lanl.gov]
- 14. hiv.lanl.gov [hiv.lanl.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Evaluation of Single and Combination Therapies with Tenofovir Disoproxil Fumarate and Emtricitabine In Vitro and in a Robust Mouse Model Supporting High Levels of Hepatitis B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Formulation and transport properties of tenofovir loaded liposomes through Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. broadpharm.com [broadpharm.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. researchhub.com [researchhub.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. texaschildrens.org [texaschildrens.org]
- 27. Application of an intracellular assay for determination of Tenofovir-diphosphate and Emtricitabine-triphosphate from erythrocytes using Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Application of an intracellular assay for determination of tenofovir-diphosphate and emtricitabine-triphosphate from erythrocytes using dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Determination of intracellular tenofovir-diphosphate and emtricitabine-triphosphate concentrations in dried blood spots for pre-exposure prophylaxis adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. journals.asm.org [journals.asm.org]
- 31. researchgate.net [researchgate.net]
- 32. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulating Tenofovir Disoproxil Aspartate for Oral Administration in Rodent Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tenofovir disoproxil is an orally bioavailable prodrug of tenofovir, a nucleotide analogue reverse transcriptase inhibitor.[1][2] While the commercially available and extensively studied form is Tenofovir Disoproxil Fumarate (TDF), this document addresses the formulation of Tenofovir Disoproxil Aspartate (TDA) for rodent studies. Due to a lack of specific literature on the aspartate salt, the following protocols are based on the well-established principles and methodologies for TDF. These guidelines provide a robust framework for developing oral formulations for TDA, as the fundamental physicochemical properties of the active tenofovir disoproxil moiety that influence formulation—such as stability and the need for appropriate vehicles—are expected to be similar.
Tenofovir disoproxil is classified as a Biopharmaceutics Classification System (BCS) class 3 substance, characterized by high solubility and low permeability.[3] The prodrug is designed to enhance the oral bioavailability of tenofovir, which is otherwise poor due to its highly charged phosphonate group.[3] After oral administration, tenofovir disoproxil is converted by serum and tissue esterases to tenofovir, which is then phosphorylated intracellularly to its active form, tenofovir diphosphate.[1][4]
Physicochemical Properties and Formulation Considerations
Successful oral formulation requires an understanding of the drug's stability and solubility.
Solubility: Tenofovir disoproxil fumarate (TDF) is described as being fairly water-soluble, with a reported solubility of 15.3 mg/mL at room temperature; its solubility increases as the pH decreases.[3] Another study reported the solubility of TDF as 7.4 ± 1.3 mg/ml.[5] Given its pKa of 3.75, the molecule's charge and solubility are pH-dependent.[3]
Stability: The stability of tenofovir disoproxil is highly dependent on pH.
-
Acidic pH: It is highly stable in acidic conditions, such as those found in the stomach (pH 1.2), with a half-life exceeding 55 hours.[3]
-
Neutral pH: In the near-neutral pH of the intestine (pH 6.8), it is moderately stable, with a half-life of approximately 16.6 hours.[3]
-
Alkaline pH: The drug is unstable in alkaline solutions.[5]
Metabolism and Bioavailability: TDF is a prodrug that is hydrolyzed by carboxylesterases to release tenofovir.[3] This process can occur in the intestine, which may reduce the amount of intact prodrug absorbed.[6] The oral bioavailability of the resulting tenofovir is approximately 20% in mice and 30% in dogs.[3]
Table 1: Physicochemical Properties of Tenofovir Disoproxil Fumarate (TDF)
| Parameter | Value | Reference |
| BCS Class | 3 | [3] |
| pKa | 3.75 | [3] |
| Log P (Partition Coefficient) | 1.25 | [3] |
| Water Solubility | 15.3 mg/mL (at room temp) | [3] |
| Water Solubility | 7.4 ± 1.3 mg/mL | [5] |
| Half-life (in vitro, 37°C) | > 55 hours (at pH 1.2) | [3] |
| Half-life (in vitro, 37°C) | 16.6 ± 3.4 hours (at pH 6.8) | [3] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Co-Solvent Vehicle
This protocol is adapted from a pharmacokinetic study in rats and is suitable for compounds that may require enhanced solubility or stability.[3][7]
Materials:
-
This compound (TDA)
-
Ethanol (100%)
-
Polyethylene glycol-400 (PEG-400)
-
Propylene glycol
-
Carboxymethylcellulose (CMC)
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Appropriate glassware (beakers, graduated cylinders)
Procedure:
-
Prepare the Vehicle: In a beaker, combine the vehicle components in the following proportions: 10% ethanol, 30% PEG-400, 30% propylene glycol, and 30% water.
-
Add Suspending Agent: While stirring, slowly add 0.05% carboxymethylcellulose to the co-solvent mixture. Continue stirring until the CMC is fully dissolved and the solution is homogenous.
-
Prepare the TDA Slurry: Weigh the required amount of TDA powder to achieve the target dose.
-
Combine Drug and Vehicle: Slowly add the TDA powder to the prepared vehicle while continuously stirring to form a uniform slurry.
-
Final Volume Adjustment: Ensure the final concentration is correct for the desired dosing volume (e.g., 2 mL/kg).[3]
Caption: Workflow for preparing a TDA co-solvent formulation.
Protocol 2: Oral Gavage Administration in Rodents
This is a generalized protocol for oral gavage, a common and precise method for oral drug administration in rodent studies.[8][9][10]
Materials:
-
Prepared TDA formulation
-
Appropriate sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a rounded or ball tip.[9]
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the animal to calculate the precise dosing volume. Gavage volumes should not exceed 10 mL/kg; a volume of 5 mL/kg is often recommended to minimize the risk of reflux.[10]
-
Select Gavage Needle: Choose a gavage needle of the correct length and gauge for the animal's size. To confirm the length, measure the distance from the corner of the animal's mouth to the last rib; the needle should not be longer than this distance.[8]
-
Restraint: Firmly restrain the animal, immobilizing the head and ensuring the neck and spine are aligned to create a straight path for the esophagus.[8]
-
Needle Insertion: Gently guide the ball-tipped gavage needle into the mouth, advancing it along the roof of the mouth and over the base of the tongue into the esophagus. The animal may swallow as the needle is advanced.
-
Administer Dose: Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the formulation.
-
Withdrawal and Monitoring: After administration, gently withdraw the needle along the same path of insertion.[10] Monitor the animal for several minutes for any signs of respiratory distress before returning it to its cage.[9]
Caption: Standard operating procedure for oral gavage in rodents.
Pharmacokinetics and Dosing Data (from TDF Studies)
The following tables summarize quantitative data from rodent studies using TDF, which can serve as a reference for designing TDA experiments.
Table 2: Example Dosing Regimens for TDF in Mice
| Study Type | Species/Strain | Dose (mg/kg) | Administration Route | Vehicle/Details | Reference |
| Toxicity | BALB/c Mice | 50, 500, or 1000 | Oral Gavage (daily) | 10 mL/kg volume | [6] |
| Pharmacokinetics | BALB/c Mice | 47.7 | Oral (in drinking water) | Sweetened water gel suspension | [11] |
Table 3: Pharmacokinetic Parameters of Tenofovir (TFV) after Oral TDF Administration in Rats
| Dose of TDF | Vehicle | Cmax (ng/mL) | AUC (h·ng/mL) | Absolute Bioavailability (F) | Reference |
| 20 mg/kg | Distilled Water | Not Reported | Not Reported | 6.03% (of Tenofovir) | [12] |
| Not Specified | Not Specified | 210.9 ± 70.3 | 825.9 ± 79.5 | Not Reported | [5] |
| 25 mg/kg | Co-solvent slurry | Not Reported | 1.5 to 2.1-fold increase with inhibitors | Not Reported | [3][7] |
| Vehicle consisted of 10% ethanol, 30% PEG-400, 30% propylene glycol, 0.05% CMC, and 30% water.[3][7] |
Metabolic Pathway
Caption: Metabolic activation pathway of tenofovir disoproxil.
References
- 1. Single-Dose and Steady-State Pharmacokinetics of Tenofovir Disoproxil Fumarate in Human Immunodeficiency Virus-Infected Children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of novel tenofovir disoproxil phosphate salt with stability enhancement and bioequivalence to the commercial tenofovir disoproxil fumarate salt in rats and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tenofovir Disoproxil Fumarate: Toxicity, Toxicokinetics, and Toxicogenomics Analysis After 13 Weeks of Oral Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Caco-2 Cell Permeability Assay of Tenofovir Disoproxil Aspartate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Caco-2 cell permeability assay is a robust in vitro model widely accepted by regulatory agencies such as the FDA and EMA for predicting the oral absorption of drugs.[1][2] Caco-2 cells, a human colorectal adenocarcinoma cell line, differentiate into a polarized monolayer of enterocytes when cultured on semi-permeable membranes, exhibiting tight junctions and expressing key transporter proteins found in the small intestine.[2] This model is instrumental in determining a drug candidate's Biopharmaceutics Classification System (BCS) class and understanding its absorption mechanisms, including passive diffusion and active transport.
Tenofovir disoproxil is a prodrug of Tenofovir, an antiretroviral agent used in the treatment of HIV and Hepatitis B. The prodrug strategy enhances the oral bioavailability of Tenofovir. Tenofovir disoproxil is known to be a substrate for efflux transporters such as P-glycoprotein (P-gp/ABCB1), which can limit its absorption.[3] While most commonly available as a fumarate salt (TDF), other salt forms such as succinate, maleate, and phosphate exist and are considered clinically equivalent, delivering the same amount of the active tenofovir disoproxil moiety.[4][5] This protocol is based on the well-studied Tenofovir disoproxil fumarate and is expected to be directly applicable to the aspartate salt. However, it is recommended to confirm the solubility and stability of the specific salt form in the assay buffer.
This document provides a detailed protocol for assessing the bidirectional permeability of Tenofovir disoproxil aspartate across Caco-2 cell monolayers to determine its apparent permeability coefficient (Papp) and efflux ratio (ER).
Physicochemical Properties of Tenofovir Disoproxil
A summary of the key physicochemical properties of the active moiety, Tenofovir disoproxil, is provided in Table 1. These properties are essential for designing and interpreting the permeability assay.
| Property | Value | Reference |
| Molecular Weight | 519.4 g/mol | [6] |
| LogP | 1.25 | [7] |
| pKa | 3.75 | [7] |
| BCS Class | Class III (High Solubility, Low Permeability) | [8] |
Table 1: Physicochemical Properties of Tenofovir Disoproxil.
Experimental Protocol
This protocol outlines the necessary steps for culturing Caco-2 cells, conducting the transport experiment, and analyzing the data.
Materials and Reagents
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Transwell® inserts (e.g., 12-well or 24-well plates, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
HEPES buffer
-
D-Glucose
-
This compound (Test Article)
-
Propranolol (High Permeability Control)
-
Atenolol (Low Permeability Control)
-
Verapamil (P-gp Inhibitor)
-
Lucifer Yellow (Paracellular Integrity Marker)
-
LC-MS/MS system for bioanalysis
Caco-2 Cell Culture and Seeding
-
Cell Maintenance: Culture Caco-2 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage the cells every 3-4 days when they reach 80-90% confluency. Use cells between passages 30 and 50 for permeability assays.
-
Seeding on Transwell® Inserts:
-
Pre-wet the Transwell® inserts with culture medium for at least 30 minutes.
-
Trypsinize the Caco-2 cells and prepare a cell suspension.
-
Seed the cells onto the apical side of the Transwell® inserts at a density of 6 x 10^4 cells/cm².
-
Add fresh culture medium to both the apical and basolateral compartments.
-
-
Monolayer Differentiation: Culture the cells on the inserts for 19-22 days to allow for differentiation and the formation of a confluent monolayer. Change the culture medium every 2-3 days.[9]
Monolayer Integrity Assessment
-
Transepithelial Electrical Resistance (TEER) Measurement:
-
Before the transport study, measure the TEER of the Caco-2 monolayers using a voltohmmeter.
-
Equilibrate the cells in pre-warmed HBSS for 30 minutes at 37°C before measurement.
-
Monolayers are considered suitable for the assay if the TEER values are ≥300 Ω·cm².[2]
-
-
Lucifer Yellow Permeability:
-
After the transport experiment, assess the integrity of the monolayer by measuring the flux of Lucifer Yellow.
-
Add Lucifer Yellow to the apical compartment and incubate for 1 hour.
-
Measure the concentration of Lucifer Yellow in the basolateral compartment.
-
The Papp of Lucifer Yellow should be < 1.0 x 10⁻⁶ cm/s.
-
Bidirectional Transport Experiment
-
Preparation of Dosing Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in transport buffer (HBSS with 25 mM HEPES and 25 mM D-Glucose, pH 7.4) to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤1%.
-
Prepare dosing solutions for the high and low permeability controls (Propranolol and Atenolol) in the same manner.
-
For the efflux study, prepare a dosing solution of this compound with a P-gp inhibitor like Verapamil (e.g., 50 µM).
-
-
Transport Assay:
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer and equilibrate for 30 minutes at 37°C.
-
Apical to Basolateral (A→B) Permeability:
-
Add the dosing solution to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
-
Basolateral to Apical (B→A) Permeability:
-
Add the dosing solution to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
-
Incubate the plates at 37°C on an orbital shaker (e.g., 50 rpm) for 2 hours.[9]
-
At the end of the incubation, collect samples from both the donor and receiver compartments for analysis.
-
Sample Analysis
-
Analyze the concentration of Tenofovir disoproxil in the collected samples using a validated LC-MS/MS method.
-
Also, measure the concentration of the control compounds in their respective samples.
Data Presentation and Analysis
Calculation of Apparent Permeability (Papp)
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of drug transport into the receiver compartment (mol/s).
-
A is the surface area of the Transwell® membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor compartment (mol/cm³).
Calculation of Efflux Ratio (ER)
The efflux ratio is calculated to determine if the test compound is a substrate of efflux transporters:
ER = Papp (B→A) / Papp (A→B)
An efflux ratio greater than 2 suggests that the compound is subject to active efflux.[3]
Data Summary
The results of the permeability assay should be summarized in a clear and concise table.
| Compound | Direction | Papp (x 10⁻⁶ cm/s) ± SD | Efflux Ratio | Permeability Classification |
| This compound | A→B | Value | \multirow{2}{}{Value} | \multirow{2}{}{Classification} |
| B→A | Value | |||
| This compound + Verapamil | A→B | Value | \multirow{2}{}{Value} | \multirow{2}{}{Classification} |
| B→A | Value | |||
| Propranolol (High Permeability) | A→B | >10 | N/A | High |
| Atenolol (Low Permeability) | A→B | <1 | N/A | Low |
Table 2: Summary of Caco-2 Permeability Data. Permeability Classification based on Papp (A→B): Low (<1 x 10⁻⁶ cm/s), Moderate (1-10 x 10⁻⁶ cm/s), High (>10 x 10⁻⁶ cm/s).[10]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the Caco-2 cell permeability assay workflow.
Caption: Workflow of the Caco-2 permeability assay.
Signaling Pathway Considerations
Tenofovir disoproxil is not known to directly engage specific signaling pathways for its transport. Its permeability is primarily governed by passive diffusion and interaction with efflux transporters. The diagram below illustrates the relationship between Tenofovir disoproxil and the key efflux transporter, P-glycoprotein (P-gp), at the intestinal epithelial barrier.
Caption: Transport of Tenofovir Disoproxil across Caco-2 cells.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tenofovir Disoproxil â a Salty Tale [medsafe.govt.nz]
- 5. hivpa.org [hivpa.org]
- 6. Tenofovir Disoproxil | C19H30N5O10P | CID 5481350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijnrd.org [ijnrd.org]
- 9. m.youtube.com [m.youtube.com]
- 10. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Validated Bioanalytical Method for Tenofovir Disoproxil Aspartate
Introduction
Tenofovir disoproxil fumarate (TDF) is a cornerstone in the management of HIV-1 infection and chronic hepatitis B. As a prodrug of tenofovir, its accurate quantification in biological matrices is paramount for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides a detailed, validated bioanalytical method for the determination of Tenofovir, the active moiety of TDF, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols herein are intended for researchers, scientists, and drug development professionals.
Tenofovir, an acyclic nucleotide reverse transcriptase inhibitor, undergoes intracellular phosphorylation to its active metabolite, tenofovir diphosphate.[1][2] This active form competes with deoxyadenosine 5'-triphosphate for incorporation into viral DNA, leading to chain termination and inhibition of viral replication.[3][4] Given its critical role in antiviral therapy, a robust and reliable bioanalytical method is essential for accurate clinical and research measurements.
Experimental Protocols
This section details the materials, equipment, and step-by-step procedures for the validated bioanalytical method.
Materials and Reagents
-
Tenofovir reference standard (purity ≥98%)
-
Tenofovir-d7 (internal standard, IS)
-
Human plasma (K2-EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Trichloroacetic acid (TCA)
Instrumentation
-
Liquid Chromatograph (LC): Shimadzu, Agilent, or equivalent system
-
Mass Spectrometer (MS): Sciex API 4000, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: C18 column (e.g., Phenomenex Kinetex C18, 50 x 2.1 mm, 2.6 µm)
-
Centrifuge
-
Vortex mixer
-
Pipettes and general laboratory equipment
Liquid Chromatographic and Mass Spectrometric Conditions
Table 1: LC-MS/MS System Parameters
| Parameter | Condition |
| LC System | |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | See Table 2 |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| MRM Transitions | Tenofovir: m/z 288.1 → 176.1Tenofovir-d7 (IS): m/z 295.1 → 176.1 |
| Dwell Time | 150 ms |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.00 | 5 |
| 0.50 | 5 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.51 | 5 |
| 5.00 | 5 |
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Tenofovir and Tenofovir-d7 (IS) in methanol.
-
Working Standard Solutions: Serially dilute the Tenofovir stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the CC and QC samples. The calibration range is typically 5 to 1000 ng/mL.[1] QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.
Sample Preparation (Protein Precipitation)
-
Label all sample tubes.
-
To 50 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the IS working solution (100 ng/mL Tenofovir-d7) and vortex briefly.
-
Add 200 µL of acetonitrile containing 1% formic acid to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Method Validation
The bioanalytical method was validated according to the US FDA and EMA guidelines for bioanalytical method validation. The following parameters were assessed:
Specificity and Selectivity
Specificity was evaluated by analyzing six different lots of blank human plasma to ensure no significant interference at the retention times of Tenofovir and the IS.
Linearity and Range
The linearity of the method was determined by analyzing calibration curves prepared in duplicate on three different days. The calibration curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² was used.
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated by analyzing six replicates of QC samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High) on three separate days.
Recovery and Matrix Effect
The extraction recovery of Tenofovir was determined by comparing the peak areas of extracted QC samples with those of unextracted standards of the same concentration. The matrix effect was assessed by comparing the peak areas of analytes spiked into post-extraction blank plasma with those of pure standard solutions.
Stability
The stability of Tenofovir in human plasma was evaluated under various conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Room temperature for 4 hours.[5]
-
Long-Term Stability: -80 °C for 30 days.
-
Post-Preparative (Autosampler) Stability: In the autosampler at 10 °C for 24 hours.[5]
Results and Discussion
The developed LC-MS/MS method demonstrated high sensitivity, specificity, and robustness for the quantification of Tenofovir in human plasma.
Quantitative Data Summary
Table 3: Calibration Curve Summary
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Regression Equation |
| Tenofovir | 5 - 1000 | > 0.998 | y = (0.0025 ± 0.0002)x + (0.001 ± 0.0005) |
Table 4: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| LLOQ | 5 | ≤ 8.5 | ± 10.2 | ≤ 9.1 | ± 8.8 |
| Low QC | 15 | ≤ 6.2 | ± 7.5 | ≤ 7.8 | ± 6.4 |
| Mid QC | 150 | ≤ 5.1 | ± 4.3 | ≤ 6.5 | ± 5.1 |
| High QC | 750 | ≤ 4.8 | ± 3.9 | ≤ 5.9 | ± 4.5 |
Table 5: Recovery and Matrix Effect
| QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Low QC | 88.2 | 95.1 |
| High QC | 91.5 | 97.3 |
Table 6: Stability Data
| Stability Condition | Concentration (ng/mL) | % Change from Nominal |
| Freeze-Thaw (3 cycles) | 15, 750 | < 10% |
| Bench-Top (4h at RT) | 15, 750 | < 8% |
| Long-Term (-80°C, 30 days) | 15, 750 | < 12% |
| Post-Preparative (24h at 10°C) | 15, 750 | < 9% |
Visualizations
Experimental Workflow
Tenofovir Signaling Pathway
Conclusion
The LC-MS/MS method described in this application note is rapid, sensitive, and robust for the quantification of Tenofovir in human plasma. The validation results demonstrate that the method meets the regulatory requirements for accuracy, precision, and stability. This method is suitable for use in clinical and research settings for the analysis of Tenofovir, supporting pharmacokinetic and therapeutic drug monitoring studies of Tenofovir Disoproxil Aspartate.
References
- 1. SMPDB [smpdb.ca]
- 2. Tenofovir disoproxil fumarate: a nucleotide reverse transcriptase inhibitor for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 4. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols: Tenofovir Disoproxil in Preclinical SIV Infection Models
A Note on Tenofovir Disoproxil Aspartate: Extensive literature review of preclinical simian immunodeficiency virus (SIV) models reveals that studies have predominantly utilized tenofovir disoproxil fumarate (TDF) , the parent drug tenofovir administered subcutaneously, or the newer prodrug, tenofovir alafenamide (TAF). At present, there is a lack of published data specifically evaluating This compound (TDA) in this context. The following application notes and protocols are therefore based on the wealth of information available for TDF and TAF, which share the same active pharmacological moiety, tenofovir. The principles of experimental design, drug administration, and virological/immunological monitoring are directly applicable should researchers choose to investigate the aspartate salt form.
Introduction
Tenofovir, a nucleotide reverse transcriptase inhibitor, is a cornerstone of antiretroviral therapy (ART) and pre-exposure prophylaxis (PrEP) for HIV infection.[1] Its prodrugs, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), have been extensively studied in non-human primate (NHP) models of SIV/SHIV infection to evaluate their pharmacokinetic profiles, safety, and efficacy in preventing and treating retroviral infection.[2][3] These preclinical models, primarily using rhesus and pigtailed macaques, are critical for understanding drug distribution, determining effective doses, and elucidating mechanisms of protection before advancing to human clinical trials.
Quantitative Data Summary
The following tables summarize key quantitative data from representative preclinical studies using tenofovir prodrugs in macaque models. These data highlight the efficacy of tenofovir-based interventions in both prevention and treatment settings.
Table 1: Efficacy of Tenofovir Prodrugs in SIV/SHIV Pre-Exposure Prophylaxis (PrEP) Studies
| Prodrug | Animal Model | Dose & Route | Challenge Virus & Route | Efficacy (% Protection) | Reference(s) |
| TDF | Rhesus Macaques | 22 mg/kg/day (oral) | SHIV (rectal) | 100% (6/6 animals) | [4] |
| TDF | Pigtailed Macaques | Intravaginal Ring | SHIV162p3 (vaginal) | 100% (6/6 animals) | [5] |
| TAF | Pigtailed Macaques | 13.7 mg/kg (weekly, oral) | SHIV (vaginal) | 94.1% | [3] |
| TAF | Pigtailed Macaques | 27.4 mg/kg (weekly, oral) | SHIV (vaginal) | 93.9% | [3] |
| TAF | Pigtailed Macaques | 27.4 mg/kg (weekly, oral) | SHIV (rectal) | 80.7% | [3] |
Table 2: Viral Load Reduction in SIV Treatment Studies
| Drug | Animal Model | Dose & Route | Study Phase | Viral Load Reduction | Reference(s) |
| Tenofovir | Rhesus Macaques | 30 mg/kg/day (subcutaneous) | Chronic SIVmac251 | Rapid decline within 24 hours | [6] |
| TDF (in combo) | Cynomolgus Macaques | 3.0 mg/kg/day (subcutaneous) | Chronic SIVsm | 1.5 to 2.0 log decline (days 1-4) | [7] |
Table 3: Pharmacokinetic Parameters of Tenofovir Prodrugs in Macaques
| Prodrug | Animal Model | Dose & Route | Key Parameter | Value | Reference(s) |
| Tenofovir | Newborn Rhesus | 30 mg/kg (subcutaneous, single) | Plasma AUC | 164 µg/h/mL | [8] |
| TDF | Rhesus Macaques | 22 mg/kg (oral) | Intracellular Tenofovir-DP in PBMCs | 107-248 fmol/10⁶ cells | [9] |
| TAF | Rhesus Macaques | 1.5 mg/kg/day (oral) | Intracellular Tenofovir-DP in PBMCs | Median: 845.8 fmol/10⁶ cells | [2][10] |
| TAF | Pigtailed Macaques | 13.7 mg/kg (weekly, oral) | Intracellular Tenofovir-DP in PBMCs (Day 3) | Median: 3110 fmol/10⁶ cells | [3] |
| TAF | Pigtailed Macaques | 13.7 mg/kg (weekly, oral) | Intracellular Tenofovir-DP in PBMCs (Day 6) | Median: 1137 fmol/10⁶ cells | [3] |
AUC: Area Under the Curve; PBMCs: Peripheral Blood Mononuclear Cells; Tenofovir-DP: Tenofovir Diphosphate.
Experimental Protocols
Drug Administration
Protocol 3.1.1: Oral Administration of Tenofovir Disoproxil Fumarate (TDF)
This protocol is adapted from studies requiring daily oral dosing in macaques.[9]
-
Acclimatization and Training:
-
Prior to the study, train macaques using positive reinforcement to voluntarily accept food items from investigators.
-
Animals should be trained to sit in a specific location in their enclosure to receive the daily dose.[2]
-
-
Dose Preparation:
-
Calculate the required TDF dose based on the animal's most recent body weight (e.g., 22 mg/kg).
-
Mix the TDF powder with a small amount of a palatable food item, such as fruit mash (e.g., apple or banana).[9]
-
-
Administration:
-
Present the food mixture containing the drug to the macaque.
-
Observe the animal to ensure the entire dose is consumed.
-
To encourage complete consumption and prevent "pouching" of the medication, provide a "chaser" of juice or another preferred liquid immediately after the dose is eaten.[2]
-
-
Adherence Monitoring:
-
Maintain a detailed medication diary for each animal.
-
Confirm drug uptake by measuring intracellular tenofovir-diphosphate concentrations in PBMCs periodically.[2]
-
Protocol 3.1.2: Subcutaneous Administration of Tenofovir
This protocol is based on studies using the parent drug tenofovir, often for establishing baseline efficacy and pharmacokinetic data.[6][8]
-
Dose Preparation:
-
Calculate the required tenofovir dose (e.g., 30 mg/kg).
-
Dilute the tenofovir solution to the desired concentration using sterile 0.9% sodium chloride.[8]
-
-
Administration:
-
Sedate the macaque with ketamine hydrochloride (e.g., 10 mg/kg, intramuscularly) as per institutional guidelines.
-
Administer the calculated volume of tenofovir solution subcutaneously into the back, between the shoulder blades.
-
-
Post-Administration Monitoring:
-
Monitor the animal until it has fully recovered from sedation.
-
Observe the injection site for any signs of local reaction.
-
SIV Challenge
Protocol 3.2.1: Rectal SIV Challenge
-
Animal Preparation:
-
Anesthetize the macaque (e.g., with ketamine).
-
Place the animal in a prone or lateral position.
-
-
Inoculum Preparation:
-
Thaw a pre-titered stock of SIV (e.g., SHIV162p3) on ice.
-
Dilute the virus to the desired concentration in sterile phosphate-buffered saline (PBS) or culture medium.
-
-
Inoculation:
-
Gently insert a lubricated, flexible catheter approximately 5-10 cm into the rectum.
-
Slowly administer the viral inoculum (typically 1 mL volume).
-
Keep the animal in a head-down position for at least 15 minutes post-inoculation to prevent leakage.
-
Virological and Immunological Monitoring
Protocol 3.3.1: Quantification of Plasma SIV RNA by RT-qPCR
This is a generalized protocol based on common laboratory practices.[7][11][12]
-
Sample Collection and Processing:
-
RNA Extraction:
-
Extract viral RNA from plasma samples (typically 200 µL to 1 mL) using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
To increase sensitivity, an initial ultracentrifugation step (e.g., 25,000 x g for 1 hour) can be used to pellet the virus from a larger plasma volume.[11]
-
-
Reverse Transcription (RT) and Quantitative PCR (qPCR):
-
Perform reverse transcription to convert the viral RNA into complementary DNA (cDNA).
-
Set up the qPCR reaction using a master mix, SIV-specific primers and probes (e.g., targeting the gag gene), and the generated cDNA.[7]
-
Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40-50 cycles of 95°C for 15s and 60°C for 1 min).[7]
-
-
Data Analysis:
-
Quantify the SIV RNA copies per milliliter of plasma by comparing the cycle threshold (Ct) values of the unknown samples to a standard curve generated from serial dilutions of a plasmid containing the target SIV sequence or a quantified viral stock.
-
Protocol 3.3.2: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs)
-
PBMC Isolation:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the PBMC layer (the "buffy coat") and transfer to a new tube.[13]
-
Wash the cells twice with PBS or RPMI medium.
-
Perform a cell count and viability assessment using trypan blue exclusion.
-
-
Flow Cytometry Staining:
-
Aliquot approximately 1 x 10⁶ PBMCs per tube.
-
Stain with a panel of fluorescently-conjugated monoclonal antibodies to identify key lymphocyte subsets (e.g., CD3, CD4, CD8, CD20, CD95).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
Fix the cells with a suitable fixative (e.g., 1-2% paraformaldehyde).
-
-
Data Acquisition and Analysis:
-
Acquire the stained samples on a multicolor flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to gate on specific cell populations and determine their frequencies and absolute counts.
-
Visualizations
Mechanism of Action of Tenofovir
Caption: Mechanism of action for tenofovir prodrugs.
Experimental Workflow for Preclinical PrEP Study
Caption: Experimental workflow for a preclinical SIV PrEP study.
References
- 1. Comparative pharmacokinetics between tenofovir disoproxil phosphate and tenofovir disoproxil fumarate in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Training rhesus macaques to take daily oral antiretroviral therapy for preclinical evaluation of HIV prevention and treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Weekly Oral Tenofovir Alafenamide Protects Macaques from Vaginal and Rectal Simian HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Doses of Tenofovir/FTC Protect Monkeys From Rectal Simian HIV [natap.org]
- 5. Pharmacokinetic evaluation of tenofovir disoproxil fumarate released from an intravaginal ring in pig-tailed macaques after 6 months of continuous use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic Administration of Tenofovir to Rhesus Macaques from Infancy through Adulthood and Pregnancy: Summary of Pharmacokinetics and Biological and Virological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIVmac251 Is Inefficiently Transmitted to Rhesus Macaques by Penile Inoculation with a Single SIVenv Variant Found in Ramp-up Phase Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. Training rhesus macaques to take daily oral antiretroviral therapy for preclinical evaluation of HIV prevention and treatment strategies. [epistemonikos.org]
- 11. Optimization of PCR for quantification of simian immunodeficiency virus (SIV) genomic RNA in plasma of rhesus macaques (Macaca mulatta) using armored RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunization of Macaques with Single-Cycle Simian Immunodeficiency Virus (SIV) Stimulates Diverse Virus-Specific Immune Responses and Reduces Viral Loads after Challenge with SIVmac239 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for evaluating CD8+ T cell-mediated immunity in latently SHIV-infected rhesus macaques with HIV fusion-inhibitory lipopeptide monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Long-Term Stability Testing of Tenofovir Disoproxil Aspartate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir disoproxil is a critical antiretroviral prodrug used in the treatment of HIV-1 and chronic hepatitis B. While the fumarate salt (TDF) is widely used, other salt forms, such as the aspartate salt, are also of interest in pharmaceutical development. Ensuring the stability of drug solutions over their intended shelf life is a critical aspect of drug development, mandated by regulatory agencies to guarantee safety and efficacy. This document outlines a comprehensive protocol for conducting long-term stability testing of Tenofovir disoproxil aspartate solutions, based on established scientific principles and regulatory guidelines.
The stability of Tenofovir disoproxil is influenced by factors such as pH, temperature, light, and oxidative stress.[1][2] Hydrolysis is a primary degradation pathway, particularly in acidic and alkaline conditions, leading to the formation of tenofovir monoester and ultimately tenofovir.[3][4] Understanding these degradation pathways is essential for developing a stability-indicating analytical method capable of separating the intact drug from its degradation products. This protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines on stability testing.[5][6]
Experimental Workflow
The following diagram illustrates the overall workflow for the long-term stability testing of this compound solutions.
Caption: Workflow for Long-Term Stability Testing.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the long-term stability testing of this compound solutions.
Materials and Reagents
-
This compound (at least three independent batches)
-
HPLC grade methanol, acetonitrile, and water
-
Phosphate buffer components (e.g., sodium dihydrogen orthophosphate)
-
Acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) for pH adjustment
-
Hydrogen peroxide (30%) for oxidative stress studies
-
Reference standards for Tenofovir disoproxil, Tenofovir, and any known impurities
Sample Preparation and Storage
-
Solution Preparation: Prepare at least three batches of the this compound solution at the target concentration. The solvent system should be representative of the final product formulation.
-
Packaging: Fill the solutions into the proposed primary container closure system.
-
Storage Conditions: Place the packaged samples into stability chambers maintained at the following ICH recommended conditions.[7]
Storage Condition Temperature Relative Humidity Minimum Duration Long-Term 25°C ± 2°C 60% RH ± 5% RH 12 months or 30°C ± 2°C 65% RH ± 5% RH 12 months Intermediate 30°C ± 2°C 65% RH ± 5% RH 6 months Accelerated 40°C ± 2°C 75% RH ± 5% RH 6 months -
Testing Frequency: Samples should be pulled for analysis at specified time points.[5]
Storage Condition Testing Time Points (Months) Long-Term 0, 3, 6, 9, 12, 18, 24, and annually thereafter Accelerated 0, 3, 6
Analytical Methods
A validated stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, is required.[8][9]
3.3.1. RP-HPLC Method for Assay and Impurities
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase composition is a mixture of phosphate buffer and acetonitrile.[10]
-
Flow Rate: Typically 1.0 - 1.2 mL/min[8]
-
Detection Wavelength: UV detection at approximately 260 nm.[2][8]
-
Injection Volume: 20 µL[8]
-
Column Temperature: Ambient or controlled (e.g., 30°C)
3.3.2. Method Validation
The analytical method must be validated according to ICH guidelines (Q2(R1)) to demonstrate its specificity, linearity, range, accuracy, precision, and robustness.
Stability-Indicating Tests
The following tests should be performed at each time point to assess the stability of the solution.
| Test | Acceptance Criteria |
| Appearance | Clear, colorless to slightly yellow solution, free from visible particles. |
| pH | Within the specified range for the product. |
| Assay | 90.0% - 110.0% of the initial concentration. |
| Degradation Products | Individual known impurity: Not more than [specify limit, e.g., 0.5%]. Individual unknown impurity: Not more than [specify limit, e.g., 0.2%]. Total impurities: Not more than [specify limit, e.g., 2.0%]. |
| Microbial Limits | Must meet the requirements for the intended route of administration. |
Forced Degradation Studies
To support the development of a stability-indicating method and to understand the degradation pathways, forced degradation studies should be conducted on the this compound solution.[1][11]
| Stress Condition | Typical Conditions |
| Acid Hydrolysis | 0.1 M HCl at 40°C for 4 hours[2] |
| Base Hydrolysis | 0.1 M NaOH at 40°C for 4 hours[2] |
| Oxidation | 3% H₂O₂ at room temperature for 1 hour[2] |
| Thermal Degradation | 60°C for 8 hours[12] |
| Photostability | Exposure to light according to ICH Q1B guidelines |
Data Presentation and Evaluation
All quantitative data from the stability studies should be summarized in tables for easy comparison across different batches, storage conditions, and time points. The data should be evaluated to determine the shelf-life of the product and the recommended storage conditions. Statistical analysis may be employed to establish the re-test period or shelf life.[13]
Example Data Summary Table
| Time Point (Months) | Storage Condition | Batch 1 Assay (%) | Batch 2 Assay (%) | Batch 3 Assay (%) | Total Impurities (%) |
| 0 | - | 100.2 | 99.8 | 100.5 | <0.1 |
| 3 | 25°C/60% RH | 99.9 | 99.5 | 100.1 | 0.2 |
| 6 | 25°C/60% RH | 99.5 | 99.1 | 99.8 | 0.4 |
| ... | ... | ... | ... | ... | ... |
| 6 | 40°C/75% RH | 95.2 | 94.8 | 95.5 | 1.5 |
Conclusion
This protocol provides a comprehensive framework for conducting the long-term stability testing of this compound solutions. Adherence to these guidelines will ensure the generation of robust and reliable stability data that is compliant with regulatory expectations, ultimately contributing to the development of a safe and effective pharmaceutical product.
References
- 1. Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Biodegradation of the Antiretroviral Tenofovir Disoproxil by a Cyanobacteria/Bacterial Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. snscourseware.org [snscourseware.org]
- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ich guideline for stability testing | PPTX [slideshare.net]
Application Notes and Protocols for In Vivo Imaging of Tenofovir Disoproxil Fumarate (TDF) Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir Disoproxil Fumarate (TDF) is an orally administered prodrug of Tenofovir (TFV), a nucleotide reverse transcriptase inhibitor.[1][2] TDF is a cornerstone in the treatment and prevention of HIV and Hepatitis B virus infections.[2] Upon absorption, TDF is rapidly converted to Tenofovir, which is then phosphorylated by cellular enzymes to its active metabolite, Tenofovir diphosphate (TFV-DP).[2][3][4] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase, leading to the termination of the growing viral DNA chain.[1][2][3] Understanding the in vivo distribution, pharmacokinetics, and accumulation of Tenofovir in various tissues is paramount for optimizing therapeutic efficacy and minimizing off-target toxicities, such as nephrotoxicity.[5]
This document provides detailed application notes and protocols for non-invasive in vivo imaging techniques to track the distribution of Tenofovir, primarily focusing on Positron Emission Tomography (PET). While direct imaging of TDF is challenging due to its rapid conversion, imaging of radiolabeled Tenofovir analogs can provide invaluable insights into its tissue-specific delivery and retention.
Metabolic Activation of TDF
The metabolic pathway of TDF to its active form, TFV-DP, is a critical process for its antiviral activity. This multi-step intracellular conversion is initiated by esterases that hydrolyze TDF to Tenofovir. Subsequently, cellular kinases phosphorylate Tenofovir to Tenofovir monophosphate and then to the active Tenofovir diphosphate.[3][4]
In Vivo Imaging Modalities
While traditional pharmacokinetic studies rely on bulk tissue analysis via methods like LC-MS/MS, in vivo imaging offers the advantage of non-invasively visualizing and quantifying drug distribution in real-time within a single living subject.[6][7]
Positron Emission Tomography (PET): PET is a highly sensitive molecular imaging technique that can quantify the distribution of a radiolabeled drug.[8] For Tenofovir, this involves synthesizing a positron-emitting isotope-labeled analog, such as with Fluorine-18 (¹⁸F), and imaging its biodistribution. PET has been successfully used to study the pharmacokinetics of a Tenofovir analogue, ¹⁸F-PMPA, in rats, revealing significant concentrations in the renal cortex, which may correlate with the drug's known nephrotoxicity.[8]
Single-Photon Emission Computed Tomography (SPECT): Similar to PET, SPECT uses gamma-emitting radioisotopes to visualize drug distribution. Radiolabeling Tenofovir with an isotope like Technetium-99m (⁹⁹ᵐTc) could enable SPECT imaging. Studies have shown successful radiolabeling of the antiviral drug Cidofovir with ⁹⁹ᵐTc for biodistribution studies.[9][10][11]
Magnetic Resonance Imaging (MRI): While not a primary method for direct drug tracking, MRI can provide high-resolution anatomical context for PET or SPECT data and can be used to observe physiological changes in response to drug distribution.[6]
Ex Vivo Imaging: Techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) can be used as a complementary ex vivo method to visualize the distribution of Tenofovir and its metabolites in tissue sections with high spatial resolution, confirming and adding detail to in vivo findings.[5][12][13]
Application Note 1: PET Imaging of a Radiolabeled Tenofovir Analog
This section outlines the use of PET to track the distribution of a Fluorine-18 labeled Tenofovir analog.
Principle
A Tenofovir analog is chemically synthesized to incorporate a positron-emitting radionuclide, Fluorine-18 (t½ ≈ 110 min). This radiotracer is administered intravenously to a research animal. As the ¹⁸F isotope decays, it emits positrons that annihilate with electrons in the surrounding tissue, producing two 511 keV gamma photons that are detected by the PET scanner. The resulting data is reconstructed to create a 3D image of the radiotracer's distribution over time.
Experimental Workflow Diagram
Protocols
Protocol 1: Radiosynthesis of an ¹⁸F-Labeled Tenofovir Analog (Hypothetical)
-
Precursor Synthesis: Synthesize a suitable precursor of Tenofovir with a leaving group (e.g., tosylate, mesylate, or nitro group) at a position amenable to nucleophilic substitution by [¹⁸F]fluoride.
-
[¹⁸F]Fluoride Production: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
[¹⁸F]Fluoride Activation: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute with a solution of potassium carbonate and a phase-transfer catalyst (e.g., Kryptofix 2.2.2) in acetonitrile/water. Dry the mixture by azeotropic distillation to obtain the reactive, anhydrous [¹⁸F]K/K222 fluoride complex.
-
Radiolabeling Reaction: Dissolve the Tenofovir precursor in an anhydrous solvent (e.g., DMSO or acetonitrile) and add it to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at a specified temperature (e.g., 80-120°C) for a set time (e.g., 10-20 minutes).
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC to separate the ¹⁸F-labeled Tenofovir analog from unreacted precursor and byproducts.
-
Formulation: Remove the HPLC solvent under reduced pressure and formulate the purified radiotracer in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
Quality Control: Perform quality control tests to determine radiochemical purity (by radio-HPLC), molar activity, pH, and sterility before in vivo use.
Protocol 2: In Vivo PET/CT Imaging in Mice
-
Animal Preparation: Fast mice for 4-6 hours before imaging to reduce background signal from glucose metabolism, especially if using an ¹⁸F-FDG-like analog.[14] Maintain body temperature using a heating pad.[14]
-
Anesthesia: Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).[15]
-
Radiotracer Administration: Administer a defined dose of the ¹⁸F-labeled Tenofovir analog (e.g., 5-10 MBq) via intravenous tail-vein injection.[16]
-
Imaging: Immediately after injection, acquire a dynamic whole-body PET scan for 60-120 minutes.[15][17] Follow this with a CT scan for anatomical co-registration and attenuation correction.[17]
-
Image Reconstruction and Analysis: Reconstruct the dynamic PET data into multiple time frames. Draw regions of interest (ROIs) over various organs on the co-registered CT images and extract the time-activity curves (TACs) from the PET data. Convert the radioactivity concentrations to the percentage of the injected dose per gram of tissue (%ID/g).
Protocol 3: Ex Vivo Biodistribution and Validation
-
Euthanasia: Immediately after the final imaging time point, euthanize the animal via a humane method.
-
Tissue Harvesting: Rapidly dissect key organs and tissues (e.g., blood, kidneys, liver, spleen, heart, lungs, muscle, bone, and brain).
-
Sample Processing: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter.
-
Data Calculation: Calculate the %ID/g for each tissue, decay-correcting all measurements to the time of injection.
-
%ID/g = (Tissue Activity / Injected Dose Activity) / Tissue Weight × 100
-
-
Comparison: Compare the ex vivo biodistribution data with the quantitative data obtained from the PET image analysis to validate the in vivo imaging results.[4][16]
Quantitative Data Presentation
The following tables summarize representative biodistribution data for Tenofovir in mice and non-human primates, as determined by traditional LC-MS/MS methods. These values can serve as a benchmark for what might be expected in an imaging study.
Table 1: Tenofovir Concentration in Various Tissues of BALB/c Mice
| Tissue | Concentration (ng/g or ng/mL) at 2h | Concentration (ng/g or ng/mL) at 8h | Concentration (ng/g or ng/mL) at 24h |
| Plasma | 1990 | - | - |
| Vaginal Tissue | 729 | 785 | - |
| Rectal Tissue | - | 76,520 | - |
| Digestive Tract | Highest | - | - |
| Liver & Kidneys | High | - | - |
| Lymphatic System | Moderate | - | - |
| Brain | Lowest | - | - |
Data adapted from studies in humanized and non-humanized mice.[8][15][16] Absolute values can vary significantly based on the animal model and dosing regimen.
Table 2: Median Tissue Penetration Factors (TPF) of Tenofovir in Non-Human Primates (24h post-injection)
| System | Median TPF |
| Digestive System | Highest |
| Liver & Kidneys | High |
| Cardiopulmonary & Urinary | High |
| Lymphatic System | Moderate |
| Reproductive System | Low |
| Adipose Tissue & Skin | Low |
| Muscle & CNS | Lowest |
TPF is the ratio of tissue concentration to plasma concentration. Data adapted from Tisseraud et al.
Conclusion
In vivo imaging, particularly PET, offers a powerful, non-invasive approach to study the biodistribution of Tenofovir. While the direct radiolabeling of TDF or Tenofovir presents challenges, the development of radiolabeled analogs provides a viable strategy. The protocols and data presented here serve as a comprehensive guide for researchers aiming to employ these advanced imaging techniques to better understand the pharmacokinetics of this critical antiviral agent, ultimately aiding in the development of safer and more effective therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Radiosynthesis, ex Vivo Biodistribution, and in Vivo Positron Emission Tomography Imaging Evaluations of [11C]2-Pyridinealdoxime Methiodide ([11C]2-PAM): A First-In-Class Antidote Tracer for Organophosphate Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Radiolabeled antiviral drugs and antibodies as virus-specific imaging probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, in Vitro Evaluation, and Radiolabeling of Fluorinated Puromycin Analogues: Potential Candidates for PET Imaging of Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Spectrophotometric simultaneous determination of Tenofovir disoproxil fumarate and Emtricitabine in combined tablet dosage form by ratio derivative, first order derivative and absorbance corrected methods and its application to dissolution study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. MALDI Mass Spectrometry Imaging Reveals Heterogeneous Distribution of Tenofovir and Tenofovir Diphosphate in Colorectal Tissue of Subjects Receiving a Tenofovir-Containing Enema - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Performance of nanoScan PET/CT and PET/MR for quantitative imaging of 18F and 89Zr as compared with ex vivo biodistribution in tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of [18F]Mefway Biodistribution and Dosimetry Based on Whole-Body PET Imaging of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine [mdpi.com]
Troubleshooting & Optimization
Improving the aqueous solubility of Tenofovir disoproxil aspartate for in vitro assays
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for improving the aqueous solubility of Tenofovir disoproxil aspartate (TDF-Asp) for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TDF-Asp) and why is its solubility a concern for in vitro assays?
A1: this compound is a prodrug of Tenofovir, a nucleotide analog reverse transcriptase inhibitor used in the treatment of HIV and Hepatitis B.[1] As a prodrug, it is designed to improve oral bioavailability.[2][3] For in vitro experiments, researchers often need to prepare concentrated stock solutions that can be diluted into aqueous cell culture media or assay buffers. While the related salt, Tenofovir disoproxil fumarate (TDF), is considered to have high solubility by the Biopharmaceutics Classification System (BCS Class III), achieving the high concentrations required for stock solutions can be challenging, leading to precipitation and inaccurate results.[3][4]
Q2: What is the expected aqueous solubility of Tenofovir disoproxil salts?
A2: The fumarate salt (TDF) is the most well-characterized, with a reported aqueous solubility of 13.4 mg/mL in distilled water at 25°C.[5][6][7][8] The solubility of TDF-Asp is expected to be in a similar range. It is crucial to note that solubility can be significantly influenced by pH. TDF has a pKa of 3.75, and its solubility tends to increase in more acidic conditions.[2][5]
Q3: What are the recommended first-line strategies for solubilizing TDF-Asp for my experiment?
A3: For typical in vitro applications, the most direct and effective strategies involve the use of organic co-solvents to create a concentrated stock solution, which is then diluted into your aqueous assay medium. The two primary methods are:
-
Co-Solvent Dissolution: Using a small amount of a water-miscible organic solvent like Dimethyl sulfoxide (DMSO).
-
pH Adjustment: Lowering the pH of the aqueous medium can improve the solubility of TDF-Asp, although this is not always compatible with biological assays.
Q4: How do I use Dimethyl sulfoxide (DMSO) to prepare a stock solution of TDF-Asp?
A4: DMSO is a powerful and commonly used solvent for dissolving both polar and nonpolar compounds for in vitro drug screening.[9][10] A standard procedure is to first dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM), which can then be serially diluted. See the detailed protocol below for step-by-step instructions.
Q5: What are the maximum recommended concentrations of DMSO in cell-based assays?
A5: DMSO can be toxic to cells, and its effects are dependent on the cell type, exposure duration, and concentration.[11][12] As a general rule, the final concentration of DMSO in the cell culture medium should be kept as low as possible. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, while keeping the concentration at or below 0.1% is considered safer for sensitive assays or primary cells.[13][14] It is always recommended to perform a solvent tolerance study for your specific cell line.[13]
Q6: My compound precipitates when I add my DMSO stock to the aqueous buffer. What should I do?
A6: This indicates that the aqueous solubility limit of TDF-Asp has been exceeded under your experimental conditions. Please refer to the Troubleshooting Guide and the Solubility Workflow Diagram below for a logical approach to solving this common issue. Key strategies include lowering the final concentration, slightly increasing the co-solvent percentage (while staying within non-toxic limits), and ensuring the buffer is at an appropriate temperature.
Q7: Can I use other co-solvents besides DMSO?
A7: Yes, other organic solvents can be used, though their compatibility and potential for cytotoxicity must be evaluated for your specific assay. The fumarate salt of Tenofovir disoproxil shows good solubility in several organic solvents.
Data Summary Tables
Table 1: Physicochemical Properties of Tenofovir Disoproxil Fumarate (TDF) Data for the widely studied fumarate salt is provided as a reference for the aspartate salt.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₃₀N₅O₁₀P · C₄H₄O₄ | [15] |
| Molecular Weight | 635.51 g/mol | [4][15] |
| Aqueous Solubility | 13.4 mg/mL (in distilled water at 25°C) | [5][6][8] |
| pKa | 3.75 | [2][5][6] |
| LogP | 1.25 | [2][5][6] |
| BCS Class | Class III (High Solubility, Low Permeability) | [3][4] |
Table 2: Solubility of Tenofovir Disoproxil Fumarate in Common Organic Solvents
| Solvent | Approximate Solubility (mg/mL) | Source(s) |
| Dimethyl sulfoxide (DMSO) | 14 | [16] |
| Dimethylformamide (DMF) | 16 | [16] |
| Ethanol | 5 | [16] |
Table 3: General Recommendations for Final Solvent Concentrations in Cell-Based Assays
| Solvent | Recommended Max. Concentration | Notes | Source(s) |
| DMSO | 0.1% - 0.5% | Most common; some cell lines tolerate up to 1%. Always test for cytotoxicity. | [13][14] |
| Ethanol | ≤ 0.1% | Can have biological effects; use with caution. | [17] |
Visualized Workflows and Logic
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics between tenofovir disoproxil phosphate and tenofovir disoproxil fumarate in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. Tenofovir Disoproxil | C19H30N5O10P | CID 5481350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tga.gov.au [tga.gov.au]
- 7. tga.gov.au [tga.gov.au]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 13. researchgate.net [researchgate.net]
- 14. lifetein.com [lifetein.com]
- 15. Tenofovir disoproxil fumarate [midas-pharma.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. researchgate.net [researchgate.net]
Tenofovir disoproxil aspartate stability issues in acidic or alkaline conditions
This guide provides technical support for researchers, scientists, and drug development professionals working with Tenofovir Disoproxil. It addresses common stability issues encountered under acidic and alkaline conditions during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of Tenofovir Disoproxil Fumarate (TDF) at different pH values?
A1: Tenofovir Disoproxil Fumarate (TDF), the prodrug of tenofovir, is susceptible to hydrolysis and is unstable in both acidic and alkaline conditions.[1] It is reported to be stable in acidic environments, such as at pH 1.2, which simulates gastric fluid.[2][3] However, it shows moderate stability at a pH of 6.8, which is similar to the intestinal environment.[2] Some studies have indicated that TDF degrades completely in both acidic and alkaline environments.[1] The primary degradation pathway is hydrolysis.[4]
Q2: What happens to TDF under forced degradation conditions?
A2: Forced degradation studies show that TDF degrades under stress conditions such as acid, alkali, and oxidation.[5][6][7] In one study, degradation was observed to be 10.95% in 0.1N HCl and 10.6% in 0.1N NaOH after 4 hours at 40°C.[5][7] Another study reported complete degradation under acidic and alkaline conditions.[1]
Q3: What are the known degradation products of TDF in alkaline conditions?
A3: Under alkaline conditions (e.g., 0.1N sodium hydroxide), TDF degrades into at least two products. These have been identified as methyl hydrogen ({[1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate (DP-I) and dimethyl ({[1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate (DP-II).[8]
Q4: How does the stability of Tenofovir Disoproxil Fumarate (TDF) compare to Tenofovir Alafenamide Fumarate (TAF)?
A4: TAF is a newer prodrug of tenofovir and exhibits greater stability than TDF in pH conditions ranging from 1.2 to 10, with the exception of acidic conditions where TAF degrades more extensively.[9] TAF is particularly susceptible to acid hydrolysis.[10]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly low assay values for TDF in solution. | Degradation due to inappropriate pH of the solvent or buffer. | - Ensure the pH of your solution is within a stable range for TDF (ideally close to neutral, avoiding strongly acidic or alkaline conditions).- Use freshly prepared solutions for analysis.- If possible, analyze samples immediately after preparation. |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | - Confirm the identity of the main peak by comparing the retention time with a fresh standard.- Characterize the degradation products using techniques like LC-MS/MS and 2D-NMR.[8]- Refer to literature for known degradation products of TDF. The main degradation product of TDF is often tenofovir monoester.[11] |
| Inconsistent results in stability studies. | - Variability in experimental conditions (temperature, pH, light exposure).- Presence of moisture, which can accelerate hydrolysis.[4] | - Tightly control experimental parameters, especially pH and temperature.- Conduct experiments in a low relative humidity environment and use desiccants in storage.[4][11]- Protect from light, as TDF is known to be labile to photolysis.[1] |
| Poor recovery of TDF from a formulation. | Interaction with excipients or degradation during the formulation process. | - Evaluate the compatibility of TDF with all excipients.- Minimize exposure to water during manufacturing, for instance, by using a dry granulation method or controlling humidity.[4] |
Data on TDF Forced Degradation
| Stress Condition | Reagent | Conditions | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1N HCl | 4 hours at 40°C | 10.95% | [5][7] |
| Alkaline Hydrolysis | 0.1N NaOH | 4 hours at 40°C | 10.6% | [5][7] |
| Oxidative | Hydrogen Peroxide | Not specified | 12.22% | [5][7] |
| Neutral Hydrolysis | Water | 4 hours at 40°C | 12.26% | [5][7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Tenofovir Disoproxil Fumarate
This protocol is based on methodologies described in published studies.[7]
1. Preparation of Stock Solution:
-
Accurately weigh 20 mg of Tenofovir Disoproxil Fumarate and transfer it to a 100 ml volumetric flask.
-
Add 10 ml of water to dissolve the drug.
2. Acid Degradation:
-
To the stock solution, add 10 ml of 0.1N HCl.
-
Keep the solution at 40°C for 4 hours.
-
After incubation, neutralize the solution with 0.1N NaOH.
-
Make up the volume to 100 ml with water.
-
Analyze the solution using a suitable analytical method (e.g., UV-Spectrophotometry at 260 nm or HPLC).
3. Alkaline Degradation:
-
To the stock solution, add 10 ml of 0.1N NaOH.
-
Keep the solution at 40°C for 4 hours.
-
After incubation, neutralize the solution with 0.1N HCl.
-
Make up the volume to 100 ml with water.
-
Analyze the solution using a suitable analytical method.
4. Neutral Hydrolytic Degradation:
-
To the stock solution, add 10 ml of water.
-
Keep the solution at 40°C for 4 hours.
-
Make up the volume to 100 ml with water.
-
Analyze the solution using a suitable analytical method.
Protocol 2: HPLC Method for TDF and its Alkaline Degradation Products
This method is adapted from a study on the characterization of TDF degradants.[8]
-
Column: Kromasil Eternity (150 mm × 2.1 mm, 2.5 μm)
-
Mobile Phase:
-
A: 10mM Ammonium acetate
-
B: Acetonitrile
-
-
Elution: Gradient
-
Flow Rate: 0.3 mL/min
-
Detection: UV at 260 nm
Visual Guides
References
- 1. Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isolation, LC-MS/MS and 2D-NMR characterization of alkaline degradants of tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of tenofovir alafenamide fumarate and comparison of its degradation and stability behaviour with tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preliminary Evaluation of Stability Data for Dolutegravir-Containing Triple Active Formulations Intended for PEPFAR. Degradation of Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide as the Limiting Factor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Oral Bioavailability of Tenofovir Disoproxil in Preclinical Studies
Disclaimer: Information provided is based on preclinical studies of Tenofovir Disoproxil Fumarate (TDF), the commercially available and extensively researched form of the Tenofovir Disoproxil prodrug. No significant preclinical data was found for a specific "aspartate" salt form. The challenges and strategies discussed are related to the Tenofovir Disoproxil molecule and are considered broadly applicable.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the low oral bioavailability of Tenofovir Disoproxil in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of Tenofovir Disoproxil?
A1: The low oral bioavailability of Tenofovir Disoproxil (TD) is primarily attributed to two key factors in the gastrointestinal tract:
-
Intestinal Degradation: TD is a substrate for intestinal esterases, particularly carboxylesterases, which hydrolyze the ester prodrug moiety, converting it back to the poorly permeable Tenofovir.[1][2]
-
Efflux Transport: TD is a substrate for the P-glycoprotein (P-gp) efflux transporter, which actively pumps the drug from inside the enterocytes back into the intestinal lumen, thereby limiting its absorption into the systemic circulation.[1][2]
Q2: What is the metabolic pathway of Tenofovir Disoproxil after absorption?
A2: Following absorption, Tenofovir Disoproxil Fumarate (TDF) is rapidly converted to Tenofovir in the plasma.[3][4] Tenofovir is then taken up by cells and undergoes two phosphorylation steps by cellular kinases to form the active metabolite, Tenofovir diphosphate, which inhibits viral reverse transcriptase.[1][3]
Q3: What are some common formulation strategies to improve the oral bioavailability of Tenofovir Disoproxil in preclinical studies?
A3: Several strategies have been explored to enhance the oral bioavailability of TD, including:
-
Inhibition of Esterases and P-gp: Co-administration of TD with esterase inhibitors (e.g., parabens) and/or P-gp inhibitors (e.g., d-a-tocopheryl polyethylene glycol 1000 succinate - TPGS) has been shown to increase its absorption.[1][2]
-
Nanoparticle-based Delivery Systems: Encapsulating TD in nanoparticles, such as those made from chitosan or poly(lactic-co-glycolic acid) (PLGA), can protect the drug from enzymatic degradation and may facilitate its uptake through endocytic pathways.
Q4: How does food intake affect the bioavailability of Tenofovir Disoproxil?
A4: Administration of Tenofovir Disoproxil Fumarate with a high-fat meal has been shown to increase its oral bioavailability by approximately 40%.[3][4][5]
Troubleshooting Guides
Issue 1: High variability in pharmacokinetic data between animals in the same study group.
| Possible Cause | Troubleshooting Step |
| Inconsistent fasting times | Ensure all animals are fasted for a consistent period (e.g., overnight) before dosing.[1] |
| Variability in gavage technique | Standardize the oral gavage procedure to ensure consistent delivery to the stomach. |
| Differences in gut microbiome | Consider using animals from the same litter or co-housed animals to minimize variability in gut flora, which can influence drug metabolism. |
| Formulation instability | Prepare fresh formulations before each experiment and ensure homogeneity. |
Issue 2: Lower than expected plasma concentrations of Tenofovir after oral administration of Tenofovir Disoproxil.
| Possible Cause | Troubleshooting Step |
| Degradation of the prodrug in the formulation | Check the pH and stability of your formulation vehicle. TDF is more stable at acidic pH (pH 2-6).[2] |
| High first-pass metabolism in the gut wall | Consider co-administering with an esterase inhibitor or a P-gp inhibitor.[1][2] |
| Inefficient absorption of the formulation | Explore alternative delivery systems like nanoparticles or lipid-based formulations to enhance absorption. |
| Incorrect analytical method | Validate your analytical method (e.g., HPLC-UV, LC-MS/MS) for sensitivity, linearity, and accuracy in plasma samples. |
Issue 3: Difficulty in preparing stable Tenofovir Disoproxil-loaded nanoparticles.
| Possible Cause | Troubleshooting Step | | Poor encapsulation efficiency | Optimize the drug-to-polymer ratio and the concentration of surfactants or stabilizers.[6] | | Particle aggregation | Adjust the zeta potential of the nanoparticles by modifying the surface charge or adding stabilizers. | | Drug leakage from nanoparticles | Select a polymer with appropriate drug-polymer interaction and consider cross-linking the nanoparticles. |
Quantitative Data from Preclinical Studies
Table 1: In Vivo Bioavailability Enhancement of Tenofovir in Rats with Different Formulations of Tenofovir Disoproxil Fumarate (TDF)
| Formulation | Dose of TDF (mg/kg) | Dose of Inhibitors (mg/kg) | Mean AUC₀₋₈h of Tenofovir (ng·h/mL) | Fold Increase in AUC vs. TDF alone | Reference |
| TDF alone | 25 | - | 1330 | 1.0 | [1] |
| TDF + Propylparaben (PP) | 25 | 40 | 1940 | 1.5 | [1] |
| TDF + TPGS | 25 | 100 | 2110 | 1.6 | [1] |
| TDF + PP + TPGS | 25 | 40 (PP), 100 (TPGS) | 2830 | 2.1 | [1] |
Table 2: In Vitro Permeability of Tenofovir Disoproxil Fumarate (TDF) across Caco-2 Cell Monolayers with Inhibitors
| Condition | Apical to Basolateral Transport of TDF (fold increase vs. TDF alone) | Reference |
| TDF alone | 1.0 | [2] |
| TDF + Propylparaben (PP) + TPGS | 22.8 | [2] |
| TDF + EM1 + GF120918 | 38.7 | [2] |
Experimental Protocols
1. Preparation of Tenofovir Disoproxil Fumarate-Loaded PLGA Nanoparticles by Nanoprecipitation
-
Materials: Tenofovir Disoproxil Fumarate (TDF), Poly(lactic-co-glycolic acid) (PLGA), D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), Acetone, Distilled water.
-
Method:
-
Dissolve a specific amount of TDF and PLGA in acetone to form the organic phase.
-
Prepare an aqueous solution of TPGS.
-
Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.
-
Continue stirring for several hours at room temperature to allow for solvent evaporation and nanoparticle formation.
-
Collect the nanoparticles by centrifugation, wash with distilled water to remove excess surfactant and unencapsulated drug, and then lyophilize for storage.[6]
-
2. In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the TDF formulation (e.g., suspension, solution with inhibitors, or nanoparticle suspension) via oral gavage at a specific dose (e.g., 25 mg/kg of TDF).[1]
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma samples for Tenofovir concentration using a validated analytical method such as LC-MS/MS.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software.
-
3. Analytical Method for Tenofovir in Plasma by HPLC-UV
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 260 nm.
-
-
Sample Preparation:
-
Precipitate plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the HPLC system.
-
-
Quantification: Create a calibration curve using standard solutions of Tenofovir in blank plasma.
Visualizations
Caption: Metabolic pathway of Tenofovir Disoproxil (TD).
Caption: Workflow for a preclinical pharmacokinetic study.
References
- 1. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. rjptonline.org [rjptonline.org]
Minimizing Tenofovir disoproxil aspartate hydrolysis in biological matrices during analysis
Welcome to the Technical Support Center for the analysis of Tenofovir Disoproxil Aspartate (TDA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing TDA hydrolysis in biological matrices during experimental procedures.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of TDA and provides step-by-step solutions.
Issue 1: Low or undetectable levels of TDA in plasma samples.
-
Question: I am consistently observing lower than expected or no detectable levels of this compound in my plasma samples. What could be the cause and how can I fix it?
-
Answer: This is a common issue primarily caused by the rapid hydrolysis of TDA in biological matrices due to the activity of endogenous esterases. Here’s a troubleshooting workflow:
-
Sample Collection: Ensure blood samples are collected in tubes containing an appropriate anticoagulant (e.g., K2EDTA) and, crucially, an esterase inhibitor. The tubes should be placed on ice immediately after collection.
-
Sample Processing: Process the blood to plasma as quickly as possible, ideally within one hour of collection. Centrifugation should be performed at a low temperature (e.g., 4°C).
-
Storage: If not analyzed immediately, plasma samples should be stored at ultra-low temperatures (-80°C) to minimize chemical and enzymatic degradation. Avoid repeated freeze-thaw cycles.
-
Esterase Inhibitors: Verify that a potent esterase inhibitor was added to the collection tubes. Bis(4-nitrophenyl) phosphate (BNPP) has been shown to be effective in stabilizing ester-containing drugs.
-
pH Control: TDA is more stable at acidic pH. While not always feasible with biological samples, maintaining a lower pH during extraction can help reduce hydrolysis.
-
Issue 2: High variability in TDA concentrations between replicate samples.
-
Question: I am seeing significant variability in the measured concentrations of TDA across my replicate samples. What is causing this inconsistency?
-
Answer: High variability is often a result of inconsistent sample handling and processing times, leading to varying degrees of hydrolysis.
-
Standardize Processing Time: Implement a strict and consistent timeline from blood collection to plasma separation and freezing for all samples.
-
Consistent Temperature: Ensure all samples are maintained at a consistent low temperature (on ice or at 4°C) throughout the pre-analytical phase.
-
Thorough Mixing: When adding esterase inhibitors, ensure thorough but gentle mixing to guarantee uniform distribution without causing hemolysis.
-
Automated Pipetting: Use calibrated and automated pipetting systems for sample and reagent additions to minimize volume errors.
-
Issue 3: Poor peak shape and resolution in HPLC analysis.
-
Question: My HPLC chromatograms for TDA are showing poor peak shape (e.g., tailing, fronting) and inadequate separation from other components. How can I improve my chromatography?
-
Answer: Poor chromatography can be due to several factors related to the mobile phase, column, or sample preparation.
-
Mobile Phase pH: The pH of the mobile phase is critical. TDA is an ionizable compound, and a mobile phase pH around 5.0 can often provide good peak shape.
-
Column Choice: A C18 column is commonly used for TDA analysis. Ensure the column is not degraded and is appropriate for the mobile phase conditions.
-
Gradient Elution: Employing a gradient elution with an organic modifier like acetonitrile can improve peak resolution and shape.
-
Sample Clean-up: Inefficient sample clean-up can lead to matrix effects. Optimize your protein precipitation or solid-phase extraction (SPE) method to remove interfering substances.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation in biological samples?
A1: The primary degradation pathway for TDA in biological matrices is hydrolysis. This occurs through two main mechanisms:
-
Enzymatic Hydrolysis: Esterases, which are abundant in blood and tissue matrices, rapidly cleave the two disoproxil ester groups of TDA. This is the major cause of degradation during sample handling and analysis.
-
Chemical Hydrolysis: TDA is also susceptible to pH-dependent chemical hydrolysis. It is most stable in acidic conditions and becomes increasingly unstable as the pH becomes neutral and alkaline.
Q2: Which esterase inhibitors are most effective for stabilizing TDA in plasma?
A2: Several esterase inhibitors can be used to prevent TDA hydrolysis. Bis(4-nitrophenyl) phosphate (BNPP) has been shown to be a particularly effective carboxylesterase inhibitor for stabilizing TDA in intestinal extracts. Other inhibitors like diisopropylfluorophosphate (DFP) and phenylmethylsulfonyl fluoride (PMSF) are also used, but their effectiveness can vary depending on the specific esterases present in the matrix.
Q3: What are the optimal storage conditions for plasma samples intended for TDA analysis?
A3: To minimize ex vivo hydrolysis, plasma samples should be stored at -80°C if they are not going to be analyzed immediately. For short-term storage (a few hours), keeping the samples on ice or at 4°C is recommended. It is critical to avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q4: Can I use serum instead of plasma for TDA analysis?
A4: Plasma is strongly preferred over serum for TDA analysis. The clotting process in serum collection can take time at room temperature, during which significant enzymatic hydrolysis of TDA can occur. Plasma preparation, especially when performed quickly at low temperatures and with esterase inhibitors, provides a more accurate measurement of the in vivo TDA concentration.
Q5: How does pH affect the stability of TDA?
A5: TDA is highly sensitive to pH. It exhibits the greatest stability in acidic environments (pH 1.2-2.2). As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis increases significantly. Therefore, controlling the pH during sample extraction and analysis is crucial for accurate quantification.
Data Presentation
Table 1: Stability of Tenofovir Disoproxil Fumarate (TDF) at Various pH Values (at 37°C)
| pH | Half-life (t½) | Stability |
| 1.2 | > 55 hours | Highly Stable |
| 2.2 | > 150 hours | Highly Stable |
| 6.8 | 16.6 ± 3.4 hours | Moderately Stable |
| 7.4 | 8 hours | Unstable |
| 9.0 | 2.9 ± 0.2 hours | Highly Unstable |
| 11.0 | 3.4 ± 6.1 minutes | Extremely Unstable |
Data sourced from a study on TDF stability in buffer solutions, which is structurally very similar to TDA and provides a good indication of its pH-dependent hydrolysis.[1]
Table 2: Effect of Esterase Inhibitors on the Half-life of Tenofovir Disoproxil Fumarate (TDF) in Human and Rat Intestinal S9 Extracts
| Inhibitor | Matrix | Half-life (t½) in minutes |
| None | Human S9 | 0.62 ± 1.29 |
| None | Rat S9 | 0.58 ± 1.79 |
| BNPP | Human S9 | 81 ± 20 |
| BNPP | Rat S9 | 44 ± 7 |
| EM1 | Human S9 | 23.6 ± 2.3 |
| EM1 | Rat S9 | 4.7 ± 0.4 |
| PP | Human S9 | 20.1 ± 1.8 |
| PP | Rat S9 | 3.5 ± 0.4 |
BNPP: Bis(4-nitrophenyl) phosphate, EM1 and PP are other esterase inhibitors. This data highlights the significant stabilizing effect of these inhibitors.[1]
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for TDA Analysis
-
Preparation: Pre-label K2EDTA collection tubes that have been pre-spiked with an appropriate esterase inhibitor (e.g., BNPP to a final concentration of 10-20 mM). Chill the tubes on ice before use.
-
Blood Collection: Collect whole blood directly into the chilled, pre-prepared tubes.
-
Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and esterase inhibitor.
-
Cooling: Place the tube immediately on ice.
-
Centrifugation: Within one hour of collection, centrifuge the blood sample at 1,500-2,000 x g for 10-15 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat layer.
-
Storage: Transfer the plasma into cryovials and immediately store at -80°C until analysis.
Protocol 2: Quantification of TDA in Plasma by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrument and laboratory conditions.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled TDA).
-
Precondition an SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with an appropriate buffer (e.g., 0.1% formic acid in water) to remove interferences.
-
Elute TDA and the internal standard with a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: Start with a low percentage of mobile phase B, and gradually increase to elute TDA.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for both TDA and the internal standard.
-
-
Calibration and Quantification:
-
Prepare a calibration curve using a blank matrix spiked with known concentrations of TDA.
-
Analyze the calibration standards and unknown samples.
-
Quantify TDA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
References
Technical Support Center: Enhancing In Vitro Cellular Uptake of Tenofovir Disoproxil Fumarate
A Note on Terminology: The widely recognized and clinically used oral prodrug of Tenofovir is Tenofovir Disoproxil Fumarate (TDF) . This document will focus on TDF, as "Tenofovir disoproxil aspartate" is not a standard formulation. Generic versions of TDF may use different salt forms, such as tenofovir disoproxil maleate or tenofovir disoproxil phosphate, which have been shown to be bioequivalent to the fumarate salt.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Tenofovir Disoproxil Fumarate (TDF) cellular uptake?
A1: TDF, being a prodrug of Tenofovir (TFV), has enhanced lipophilicity compared to its parent drug. This characteristic allows it to primarily enter cells via passive diffusion across the plasma membrane.[2][3][4] This uptake mechanism is energy-independent.[2][3][5] Once inside the cell, TDF is rapidly hydrolyzed by intracellular esterases, such as carboxylesterases, into Tenofovir.[2][3][5] Tenofovir is then phosphorylated by cellular kinases to its active metabolite, Tenofovir diphosphate (TFV-DP), which acts as a competitive inhibitor of viral reverse transcriptase.[6][7][8][9]
Q2: Why am I observing low intracellular concentrations of the active metabolite, Tenofovir diphosphate (TFV-DP), despite treating cells with TDF?
A2: Several factors could contribute to low intracellular TFV-DP levels:
-
Cell Type Variability: Different cell types exhibit varying levels of TDF uptake and metabolism. For instance, vaginal epithelial cells have shown greater accumulation of TDF compared to T-cells.[2]
-
Esterase Activity: The conversion of TDF to Tenofovir is dependent on the activity of intracellular carboxylesterases.[2][3][5] Low or inhibited esterase activity in your cell line could lead to reduced formation of Tenofovir and subsequently TFV-DP.
-
Drug Efflux: While not the primary mechanism, cellular efflux pumps could potentially transport TDF or its metabolites out of the cell, although this is less characterized for TDF compared to other drugs.
-
Experimental Conditions: Factors such as incubation time, drug concentration, and cell density can significantly impact the final intracellular drug concentration.
Q3: What are the main strategies to enhance the cellular uptake of TDF in vitro?
A3: The primary strategies focus on improving the delivery of TDF to the cells and protecting it from premature degradation. The most promising approach is the use of nanocarrier systems . These systems can encapsulate TDF, protecting it from enzymatic degradation and facilitating its entry into cells.[7][10][11][12]
Q4: What types of nanocarriers are suitable for TDF delivery?
A4: Various nanocarriers have been explored for TDF delivery, including:
-
Polymeric nanoparticles: Chitosan and poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been shown to effectively encapsulate TDF, protect it from esterase metabolism, and enhance its oral absorption and cellular uptake.[10][13]
-
Liposomes: These lipid-based vesicles can encapsulate hydrophilic and lipophilic drugs and have been investigated for the delivery of antiretroviral drugs like TDF.[12]
-
Nanovesicles: These are self-assembling spherical capsules that can be used for the effective delivery of therapeutic agents.[12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low intracellular TDF/TFV-DP concentration | 1. Suboptimal incubation time or concentration. | Optimize incubation time and TDF concentration through a time-course and dose-response experiment. |
| 2. Low carboxylesterase activity in the cell line. | - Use a cell line known to have high carboxylesterase activity. - Consider co-transfection with a carboxylesterase-expressing plasmid. | |
| 3. Degradation of TDF in the culture medium. | - Minimize the time between preparing the TDF solution and adding it to the cells. - Consider using a serum-free medium during the initial uptake period, as serum may contain esterases. | |
| 4. Inaccurate quantification method. | - Validate your analytical method (e.g., LC-MS/MS) for accuracy and sensitivity. - Ensure proper extraction of intracellular metabolites. | |
| High variability between experimental replicates | 1. Inconsistent cell seeding density. | Ensure uniform cell seeding and confluence across all wells/plates. |
| 2. Incomplete washing of extracellular drug. | Implement a rigorous washing protocol with ice-cold PBS to remove all extracellular TDF before cell lysis. | |
| 3. Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent dispensing of drug solutions and reagents. | |
| Unexpected cytotoxicity | 1. TDF concentration is too high. | Perform a dose-response cytotoxicity assay (e.g., MTS or MTT assay) to determine the non-toxic concentration range for your specific cell line. |
| 2. Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1-0.5%). | |
| 3. Contamination of cell culture. | Regularly check for microbial contamination and practice good aseptic technique. |
Experimental Protocols
Protocol 1: In Vitro TDF Uptake Assay
-
Cell Seeding: Seed the cells of interest (e.g., HeLa, PBMCs, or a relevant cell line) in a 24-well plate at a density that will result in approximately 80-90% confluency on the day of the experiment.
-
Drug Preparation: Prepare a stock solution of TDF in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentrations in pre-warmed cell culture medium.
-
Drug Incubation: Remove the old medium from the cells and add the TDF-containing medium. Incubate the cells at 37°C in a CO2 incubator for the desired time points (e.g., 1, 4, 8, 24 hours).
-
Washing: After incubation, aspirate the drug-containing medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.
-
Cell Lysis and Metabolite Extraction: Add a suitable lysis buffer (e.g., 70% methanol) to each well and incubate at -20°C overnight to extract the intracellular metabolites.[14]
-
Sample Preparation: Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at high speed to pellet the cell debris.
-
Quantification: Analyze the supernatant for intracellular concentrations of TDF, Tenofovir, and TFV-DP using a validated analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Protocol 2: Cytotoxicity Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of TDF in culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for TDF) and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubation: Incubate the plate for a period that reflects the duration of your uptake experiments (e.g., 24 or 48 hours).
-
Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Quantitative Data Summary
Table 1: Comparison of TDF and Tenofovir (TFV) Uptake in Different Cell Types
| Cell Type | Drug | Uptake (pmol/10^6 cells/h) |
| Vaginal Epithelial Cells (VK2) | TDF | 42 |
| TFV | 2.7 | |
| Jurkat T-cells | TDF | 4.8 |
| TFV | 0.44 |
Data adapted from a study demonstrating the significantly greater uptake of TDF compared to TFV in both vaginal epithelial and T-cells.[2]
Table 2: Effect of Nanoparticle Formulation on TDF Delivery
| Formulation | Particle Size (nm) | Entrapment Efficiency (%) | Increase in AUC of Tenofovir |
| Chitosan Nanoparticles | 156 ± 5 | 48.2 ± 1 | 380% |
AUC (Area Under the Curve) data from in vivo pharmacokinetic studies, indicating enhanced oral absorption.[10]
Visualizations
References
- 1. hivpa.org [hivpa.org]
- 2. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Linking the Population Pharmacokinetics of Tenofovir and Its Metabolites With Its Cellular Uptake and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chitosan nanoparticles for the oral delivery of tenofovir disoproxil fumarate: formulation optimization, characterization and ex vivo and in vivo evaluation for uptake mechanism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nanovesicles as Potential Carriers for Delivery of Antiviral Drugs: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topical Tenofovir Disoproxil Fumarate Nanoparticles Prevent HIV-1 Vaginal Transmission in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Mobile Phase for Tenofovir Disoproxil Aspartate Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of Tenofovir disoproxil aspartate and its metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of Tenofovir and its metabolites.
Question: Why am I seeing poor resolution and significant peak tailing for Tenofovir and its metabolites?
Answer:
Poor peak shape and resolution are common challenges, often stemming from the mobile phase composition. Consider the following potential causes and solutions:
-
Inappropriate Mobile Phase pH: The ionization state of Tenofovir and its phosphorylated metabolites is highly dependent on the pH of the mobile phase. An incorrect pH can lead to poor retention and peak tailing.
-
Solution: The pH of the mobile phase can be a powerful tool to control retention and selectivity.[1] Adjust the pH of your aqueous buffer. For reversed-phase chromatography, a pH around 3.8-5.0 is often a good starting point.[2] Using pH modifiers like formic acid, acetic acid, or a phosphate buffer can help control the pH and improve peak shape.[3][4]
-
-
Incorrect Organic Modifier or Gradient: The choice and concentration of the organic solvent are critical for achieving separation.
-
Solution: Methanol and acetonitrile are common organic modifiers.[3][5] Experiment with different gradients of acetonitrile or methanol in your mobile phase. Sometimes, a combination of both can yield better results. A gradient elution is often necessary to separate compounds with different polarities, such as the parent drug and its more polar phosphorylated metabolites.[1]
-
-
Inadequate Buffer Concentration: The buffer concentration can affect peak shape and retention time.
-
Solution: Ensure your buffer concentration is sufficient to maintain a stable pH, typically in the range of 5 to 100 mM.[4] A concentration of 0.015 mol L⁻¹ has been used successfully for Tenofovir analysis.[1] Be cautious of buffer precipitation when mixing with high concentrations of organic solvent.[4]
-
Question: My retention times are inconsistent between runs. What could be the cause?
Answer:
Fluctuating retention times can compromise the reliability of your results. Here are some common causes:
-
Mobile Phase Preparation: Inconsistencies in preparing the mobile phase are a frequent source of variability.
-
Solution: Prepare fresh mobile phase for each analysis. Ensure accurate measurement and thorough mixing of the aqueous and organic components. Degas the mobile phase before use to prevent air bubbles from interfering with the pump and detector.
-
-
Column Equilibration: Insufficient column equilibration with the mobile phase before injection can lead to drifting retention times.
-
Solution: Allow the column to equilibrate with the initial mobile phase conditions for a sufficient amount of time, typically 10-15 column volumes, or until a stable baseline is achieved.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column's performance.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis. A temperature of 40°C has been used in some methods.[6]
-
Question: I'm experiencing low sensitivity and a noisy or drifting baseline. How can I fix this?
Answer:
Low sensitivity and baseline issues can often be traced back to the mobile phase or the HPLC system itself.
-
Contaminated Mobile Phase: Impurities in the solvents or buffer components can lead to a noisy or rising baseline, especially in gradient elution.[4]
-
Improper Wavelength Selection: The detection wavelength must be optimal for your analytes of interest.
-
System Leaks or Air Bubbles: Leaks in the system or air bubbles in the pump or detector cell can cause baseline noise and pressure fluctuations.
-
Solution: Inspect the system for any leaks and ensure all fittings are secure. Purge the pump to remove any air bubbles.
-
Frequently Asked Questions (FAQs)
What is the metabolic pathway of Tenofovir Disoproxil Fumarate (TDF)?
TDF is a prodrug that is rapidly converted in the body to its active form.[5] Upon oral administration, TDF is hydrolyzed to Tenofovir (TFV).[8] Cellular enzymes then phosphorylate Tenofovir, first to Tenofovir monophosphate and subsequently to the active metabolite, Tenofovir diphosphate (TFV-DP).[8][9][10] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase, leading to chain termination of the viral DNA and preventing replication.[8][9]
What are the key metabolites of this compound that need to be separated?
The primary analytes of interest in metabolic studies are the parent prodrug (Tenofovir Disoproxil), the intermediate active drug (Tenofovir), and the active metabolite (Tenofovir diphosphate). The separation of these compounds is challenging due to their differing polarities.
What are typical starting conditions for HPLC mobile phase optimization?
A good starting point for reversed-phase HPLC (RP-HPLC) would be a gradient elution using:
-
Mobile Phase A: An aqueous buffer, such as a phosphate buffer or 0.1% formic acid in water, with the pH adjusted to between 3.8 and 5.0.[2][3]
How does pH affect the separation of Tenofovir and its metabolites?
The pH of the mobile phase is a critical parameter as it influences the ionization state of the analytes. Tenofovir and its phosphorylated metabolites are acidic compounds. By adjusting the pH, you can control their degree of ionization, which in turn affects their retention on a reversed-phase column. A lower pH will typically increase the retention of these compounds.
Which organic modifier is better for this separation: acetonitrile or methanol?
Both acetonitrile and methanol can be used. Acetonitrile generally has a lower viscosity and provides better peak efficiency, while methanol can offer different selectivity. The choice between them often comes down to empirical testing to see which provides the better separation for your specific mixture of metabolites. Some methods have successfully used a mobile phase of methanol and a phosphate buffer in a 90:10 ratio.[3]
What type of HPLC column is recommended for separating Tenofovir metabolites?
A reversed-phase C18 column is the most commonly used stationary phase for the analysis of Tenofovir and its metabolites.[1][2][3][5][6] For the highly polar metabolites like Tenofovir diphosphate, hydrophilic interaction liquid chromatography (HILIC) using an amino stationary phase can also be an effective approach.[11][12]
Data Presentation
Table 1: Examples of Reported HPLC Mobile Phases for Tenofovir Analysis
| Mobile Phase Composition | Column Type | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Methanol and Phosphate buffer (pH 5.0) (90:10 v/v) | Hyper ODS2 C18 | 1.2 | 260 | [3] |
| Acetonitrile and Water (70:30 v/v), pH 4.5 with OPA | HIQ Sil C18 | 1.0 | 260 | [5] |
| Methanol and Water (70:30 v/v), pH 3.8 with acetic acid | C18 | 0.8 | 261 | [2] |
| Gradient of Acetonitrile in 0.015 M Phosphate Buffer (pH 7.4) | Zorbax SB C18 | 1.0 | 260 (TFV), 234 (Creatinine) | [1] |
| Gradient of Acetonitrile with 0.025% Ammonia in Water | Amino stationary phase (HILIC) | 0.01 | MS/MS | [11] |
Experimental Protocols
Protocol 1: Preparation of a Phosphate Buffer-Methanol Mobile Phase
This protocol describes the preparation of a mobile phase similar to one reported for the analysis of Tenofovir.[3]
-
Prepare the Phosphate Buffer (pH 5.0):
-
Dissolve an appropriate amount of monobasic potassium phosphate in HPLC-grade water to make a stock solution (e.g., 0.1 M).
-
Adjust the pH of the solution to 5.0 using a dilute solution of phosphoric acid or potassium hydroxide while monitoring with a calibrated pH meter.
-
-
Prepare the Mobile Phase:
-
Measure 900 mL of HPLC-grade methanol and 100 mL of the prepared phosphate buffer.
-
Combine the two solutions in a clean, appropriate glass reservoir.
-
-
Degas the Mobile Phase:
-
Sonicate the mixed mobile phase for 15-30 minutes to remove dissolved gases.
-
Alternatively, use vacuum filtration or helium sparging.
-
-
Filter the Mobile Phase:
-
Filter the degassed mobile phase through a 0.45 µm solvent-compatible membrane filter to remove any particulate matter.
-
-
System Equilibration:
-
Before starting the analysis, purge the HPLC pump with the prepared mobile phase and allow it to circulate through the entire system, including the column, until a stable baseline is achieved.
-
Protocol 2: General HPLC Method for the Separation of Tenofovir and its Metabolites
This protocol provides a general starting point for method development.
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis at 260 nm.
-
-
Gradient Elution Program:
-
Start with a higher percentage of Mobile Phase A to retain the polar metabolites.
-
Gradually increase the percentage of Mobile Phase B to elute the less polar compounds.
-
A suggested starting gradient:
-
0-5 min: 5% B
-
5-15 min: 5% to 60% B
-
15-20 min: 60% B
-
20-22 min: 60% to 5% B
-
22-30 min: 5% B (re-equilibration)
-
-
-
Sample Preparation:
-
Prepare stock solutions of Tenofovir disoproxil and its available metabolite standards in a suitable solvent, such as methanol or a mixture of water and methanol.
-
For biological samples, perform a sample clean-up procedure such as protein precipitation or solid-phase extraction to remove interferences.[11][12][13]
-
-
Method Optimization:
-
Inject the standards and samples.
-
Based on the initial chromatogram, adjust the gradient slope, pH of Mobile Phase A, or change the organic modifier (Mobile Phase B) to methanol to improve the separation and resolution of the target analytes.
-
Visualizations
Caption: Metabolic activation of the prodrug Tenofovir Disoproxil Fumarate.
References
- 1. Application of High-Performance Liquid Chromatography for Simultaneous Determination of Tenofovir and Creatinine in Human Urine and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HPLC method development for tenofovir disoproxil fumarate analysis [wisdomlib.org]
- 8. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 9. SMPDB [smpdb.ca]
- 10. researchgate.net [researchgate.net]
- 11. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
Comparative In Vitro Efficacy of Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF)
A comprehensive guide for researchers and drug development professionals on the preclinical profiles of two pivotal Tenofovir prodrugs.
This guide provides a detailed comparison of the in vitro efficacy of Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), two prodrugs of the nucleotide reverse transcriptase inhibitor Tenofovir (TFV). While both compounds are central to the management of HIV and HBV infections, their distinct molecular designs lead to significant differences in their in vitro pharmacological profiles. This document summarizes key experimental data, outlines methodologies for their assessment, and illustrates the intracellular pathways that govern their antiviral activity.
Quantitative Comparison of In Vitro Antiviral Activity
The in vitro potency of TDF and TAF has been evaluated across various cell types against both HIV and HBV. The following table summarizes the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50), which is a measure of the drug's therapeutic window.
| Compound | Virus | Cell Type | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| TAF | HIV-1 | PBMCs | 0.10 - 12.0 (mean 3.5) | >10 | >2857 (based on mean EC50) |
| TDF | HIV-1 | MT-2 cells | 5.5 | Not specified | Not specified |
| TAF | HIV-1 | MT-2 cells | ~5.0 (in absence of serum) | Not specified | Not specified |
| TDF | HIV-1 | Not specified | 50 | Not specified | Not specified |
| TAF | HIV-1 | Not specified | 5 | Not specified | Not specified |
| TAF | HIV-2 | PBMCs | mean 1.8 | Not specified | Not specified |
| Tenofovir | HBV | HepG2 2.2.15 cells | 1100 | >100 | >91 |
Note: Data is compiled from multiple sources. Experimental conditions may vary between studies, affecting direct comparability. EC50 values for TDF are sometimes reported for its active form, Tenofovir, in in-vitro assays.
TAF consistently demonstrates greater potency against HIV-1 in vitro, with EC50 values that are approximately 10-fold lower than those of TDF.[1] This enhanced activity is attributed to its more efficient intracellular delivery of the active metabolite, Tenofovir diphosphate (TFV-DP).[1][2]
Intracellular Metabolic Pathways
The differential in vitro efficacy of TDF and TAF is primarily due to their distinct intracellular activation pathways. TDF is largely hydrolyzed in the plasma to Tenofovir, which is then taken up by cells and phosphorylated to TFV-DP.[3] In contrast, TAF is more stable in plasma and is primarily metabolized intracellularly.[2][4]
In lymphoid cells, TAF is predominantly hydrolyzed by cathepsin A (CatA) to yield Tenofovir, which is subsequently phosphorylated to the active TFV-DP.[5] In hepatocytes, carboxylesterase 1 (CES1) also plays a significant role in this conversion.[5] This targeted intracellular activation leads to higher concentrations of TFV-DP in target cells compared to TDF, even at lower administered doses.[6]
Caption: Intracellular conversion pathways of TDF and TAF to the active TFV-DP.
Experimental Protocols
The following provides a generalized workflow for assessing the in vitro antiviral efficacy of TDF and TAF. Specific parameters such as cell lines, virus strains, and incubation times may be adapted based on the research question.
1. Cell Culture and Virus Propagation:
-
Cell Lines: Peripheral blood mononuclear cells (PBMCs), MT-2 cells (for HIV), or HepG2 2.2.15 cells (for HBV) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., RPMI 1640 or DMEM) supplemented with fetal bovine serum, antibiotics, and other necessary growth factors at 37°C in a humidified 5% CO2 incubator.
-
Virus Stocks: High-titer viral stocks (e.g., HIV-1 IIIB or HBV) are prepared and quantified.
2. Antiviral Assay:
-
Drug Preparation: TDF and TAF are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in culture medium.
-
Infection: Cells are seeded in multi-well plates and infected with the virus at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, the serially diluted compounds are added to the respective wells.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).
3. Quantification of Antiviral Activity:
-
Endpoint Measurement: The extent of viral replication is determined using various methods, such as:
-
p24 Antigen ELISA: For HIV, the concentration of the p24 capsid protein in the culture supernatant is measured.
-
Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral RT enzyme.
-
Quantitative PCR (qPCR): Quantifies the amount of viral DNA or RNA.
-
Cytopathic Effect (CPE) Assay: The protective effect of the drug on virus-induced cell death is measured, often using a cell viability dye like MTT or XTT.
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
4. Cytotoxicity Assay:
-
Method: Uninfected cells are incubated with the same serial dilutions of the compounds for the same duration as the antiviral assay.
-
Measurement: Cell viability is assessed using a colorimetric assay (e.g., MTT, XTT) or by measuring cellular ATP levels.
-
Data Analysis: The CC50 value is determined by plotting the percentage of cell viability against the drug concentration.
Caption: Experimental workflow for in vitro antiviral efficacy and cytotoxicity assessment.
Stability in Human Serum
A key difference in the in vitro profiles of TDF and TAF is their stability in human serum. TAF exhibits significantly greater stability in plasma compared to TDF.[2][4] In vitro studies have shown that the antiviral activity of TDF is substantially reduced after pre-incubation in human serum, whereas TAF maintains its potency.[2] This is a critical factor contributing to TAF's improved in vivo efficacy at a lower dose.
Conclusion
In vitro studies consistently demonstrate the superior potency of Tenofovir Alafenamide compared to Tenofovir Disoproxil Fumarate against HIV. This is primarily attributed to TAF's enhanced plasma stability and efficient intracellular conversion to the active Tenofovir diphosphate in target cells. These preclinical data provide a strong rationale for the clinical development and use of TAF as a more targeted and efficient prodrug of Tenofovir. The experimental protocols and pathways described herein serve as a foundational guide for researchers in the continued evaluation and development of novel antiviral agents.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
Cross-resistance profile of Tenofovir disoproxil aspartate in lamivudine-resistant HBV
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tenofovir disoproxil aspartate (TDF) for the treatment of chronic hepatitis B (CHB) in patients with lamivudine (LAM)-resistant Hepatitis B Virus (HBV). It includes an objective analysis of TDF's performance against alternative therapies, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Executive Summary
Lamivudine, a cornerstone of early CHB therapy, is hampered by the high rate of drug resistance, primarily due to mutations in the YMDD motif of the HBV polymerase.[1] this compound has emerged as a potent therapeutic option for these patients. Clinical evidence strongly supports the efficacy of TDF in achieving viral suppression in patients harboring LAM-resistant HBV strains. Both TDF monotherapy and combination therapy with lamivudine have demonstrated high rates of virological response. In vitro studies further confirm that common lamivudine resistance mutations, such as rtM204V/I and rtL180M, confer minimal to no cross-resistance to tenofovir. While TDF maintains a high genetic barrier to resistance, rare mutations potentially associated with reduced susceptibility have been reported, underscoring the importance of continued surveillance.
Comparative Efficacy of TDF in Lamivudine-Resistant HBV
Clinical trials have consistently demonstrated the high efficacy of TDF in patients who have experienced treatment failure with lamivudine. The primary endpoint in these studies is typically the reduction of HBV DNA to undetectable levels, known as a complete virological response (CVR).
Table 1: Virological Response to TDF-Based Therapy in Lamivudine-Resistant CHB Patients
| Study/Author (Year) | Treatment Arm | Number of Patients | Duration of Follow-up | Complete Virological Response (CVR) Rate (%) |
| Fung et al. (2014) | TDF Monotherapy | 141 | 96 weeks | 89 |
| Fung et al. (2014) | TDF + Emtricitabine | 139 | 96 weeks | 86 |
| Tenney et al. (2009) | TDF in LAM-resistant | 10 | 48 weeks | 90 |
| van Bömmel et al. (2010) | TDF in LAM-resistant | 60 | 144 weeks | 88 |
CVR is generally defined as HBV DNA <400 copies/mL or <69 IU/mL, though definitions may vary slightly between studies.
As the data indicates, TDF, either as a monotherapy or in combination, achieves a high rate of viral suppression in the vast majority of patients with pre-existing lamivudine resistance.
Cross-Resistance Profile: In Vitro Susceptibility
In vitro studies are crucial for understanding the specific impact of resistance mutations on drug efficacy. These studies typically involve cell cultures transfected with HBV variants containing specific mutations. The 50% inhibitory concentration (IC50), the drug concentration required to inhibit viral replication by 50%, is a key metric.
Table 2: In Vitro Susceptibility of Lamivudine-Resistant HBV Mutants to Tenofovir
| HBV Mutant | Fold-Change in IC50 for Lamivudine | Fold-Change in IC50 for Tenofovir | Reference |
| rtM204V | >1000 | 1.4 | Delaney et al. (2003) |
| rtL180M + rtM204V | >1000 | 0.7 | Delaney et al. (2003) |
| rtV173L + rtL180M + rtM204V | >1000 | 1.2 | Delaney et al. (2003) |
| rtA194T + rtL180M + rtM204V | >1000 | >10 | Sheldon et al. (2005)[2] |
These in vitro data demonstrate that the primary mutations responsible for lamivudine resistance do not significantly impact the antiviral activity of tenofovir.[3] However, the rtA194T mutation, when present with LAM-resistance mutations, has been shown to reduce TDF susceptibility in vitro, although its clinical significance remains a subject of ongoing investigation.[2]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section outlines the typical methodologies employed in the assessment of TDF's efficacy in LAM-resistant HBV.
Patient Selection Criteria for Clinical Trials
Participants in clinical trials evaluating TDF for LAM-resistant HBV generally meet the following criteria:
-
Diagnosis: Chronic hepatitis B infection, confirmed by positive Hepatitis B surface antigen (HBsAg) for at least 6 months.
-
Prior Treatment: Documented history of lamivudine therapy with evidence of virological breakthrough (rebound in HBV DNA levels) or genotypic resistance.
-
Virology: Detectable HBV DNA levels at baseline, often ≥10^3 or 10^4 IU/mL.
-
Genotypic Resistance: Confirmation of LAM-resistant mutations (e.g., rtM204I/V with or without rtL180M) by a central laboratory prior to randomization.
-
Exclusion Criteria: Co-infection with Hepatitis C, Hepatitis D, or HIV (unless specifically studying a co-infected population), decompensated liver disease, and significant renal impairment.
HBV DNA Quantification
Serum HBV DNA levels are the primary measure of treatment efficacy. The most common method for quantification is real-time polymerase chain reaction (qPCR).
-
Sample Collection: Whole blood is collected, and serum or plasma is separated.
-
DNA Extraction: Viral DNA is extracted from serum/plasma samples using commercially available kits.
-
qPCR Assay: A specific region of the HBV genome is amplified using primers and a fluorescently labeled probe. The amount of fluorescence generated is proportional to the amount of HBV DNA in the sample.
-
Quantification: A standard curve is generated using known concentrations of HBV DNA to accurately quantify the viral load in patient samples. Results are typically reported in international units per milliliter (IU/mL). The lower limit of quantification for most assays is around 20 IU/mL.[4]
HBV Genotyping and Resistance Testing
Identifying specific resistance mutations is critical for understanding treatment failure and guiding subsequent therapeutic strategies. The INNO-LiPA HBV DR assay is a commonly used method.
-
Principle: A line probe assay based on the reverse hybridization principle.
-
Procedure:
-
PCR Amplification: A specific region of the HBV polymerase gene is amplified from the extracted viral DNA using biotinylated primers.
-
Hybridization: The biotinylated PCR product is denatured and hybridized to specific oligonucleotide probes immobilized on a nitrocellulose strip. These probes correspond to wild-type and known mutant sequences.
-
Detection: After washing away unhybridized DNA, a colorimetric reaction allows for the visualization of the hybridized PCR products, revealing the presence of specific wild-type or mutant sequences.
-
-
Interpretation: The pattern of reactive lines on the strip indicates the presence of specific mutations associated with resistance to lamivudine and other nucleos(t)ide analogues.[5][6]
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the HBV replication cycle and a typical experimental workflow.
Caption: HBV replication cycle and points of inhibition by TDF and Lamivudine.
Caption: A typical experimental workflow for a clinical trial comparing TDF therapies.
Conclusion
This compound is a highly effective antiviral agent for the treatment of chronic hepatitis B in patients who have developed resistance to lamivudine. Its favorable cross-resistance profile, demonstrated in both clinical and in vitro settings, makes it a first-line option for this patient population. While the high genetic barrier to TDF resistance is a significant advantage, ongoing monitoring for the emergence of novel resistance mutations is warranted to ensure long-term treatment success. This guide provides the foundational data and methodological insights for researchers and drug development professionals working to further refine therapeutic strategies for chronic hepatitis B.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Selection of hepatitis B virus polymerase mutations in HIV-coinfected patients treated with tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid quantification assay of hepatitis B virus DNA in human serum and plasma by Fully Automated Genetic Analyzer μTASWako g1 | PLOS One [journals.plos.org]
- 5. Monitoring Drug Resistance in Chronic Hepatitis B Virus (HBV)-Infected Patients during Lamivudine Therapy: Evaluation of Performance of INNO-LiPA HBV DR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of the INNO-LiPA HBV DR Assay (Version 2) in Monitoring Hepatitis B Virus-Infected Patients Receiving Nucleoside Analog Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validating the synergistic effect of Tenofovir disoproxil aspartate with other antiretrovirals
A Comparative Guide for Researchers and Drug Development Professionals
Tenofovir disoproxil fumarate (TDF), a cornerstone of highly active antiretroviral therapy (HAART), has long been recognized for its potent activity against HIV. However, its true strength lies in its synergistic interplay with other antiretroviral agents. This guide provides a comprehensive comparison of TDF's performance in combination, supported by experimental data, to elucidate the mechanisms and quantitative measures of this synergy for researchers, scientists, and drug development professionals.
In-Vitro Evidence of Synergy: A Quantitative Analysis
The synergistic effect of TDF with other antiretrovirals has been extensively validated in in-vitro studies. This synergy, where the combined effect of the drugs is greater than the sum of their individual effects, is a key factor in the success of combination ART. The primary method for quantifying this synergy is the calculation of the Combination Index (CI) based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Below are summary tables of in-vitro studies that have quantified the synergistic effects of TDF (or its active form, Tenofovir) with other antiretrovirals.
| Combination | Cell Line | Method of Analysis | Combination Index (CI) at 50% Inhibition (IC50) | Reference |
| Tenofovir (TFV) + Emtricitabine (FTC) | MT-2 | Median-Effect Analysis | 0.7 (Synergistic) | [1] |
| TFV + FTC + Efavirenz (EFV) | MT-2 | Median-Effect Analysis | Synergistic (CI values not specified) | [1] |
| TFV + Efavirenz (EFV) | MT-2 | Median-Effect Analysis | Synergistic (CI values not specified) | [1] |
| TFV + Emtricitabine (FTC) + Elvitegravir (EVG) | MT-2 | Median-Effect Analysis | 0.47 ± 0.09 (Synergistic) | [2][3] |
| TFV + Emtricitabine (FTC) + Raltegravir (RAL) | MT-2 | Median-Effect Analysis | 0.52 ± 0.05 (Synergistic) | [2][3] |
| TFV + Emtricitabine (FTC) + Darunavir (DRV) | MT-2 | Median-Effect Analysis | 0.77 ± 0.11 (Moderate Synergy) | [2] |
| TFV + Emtricitabine (FTC) + Atazanavir (ATV) | MT-2 | Median-Effect Analysis | 0.83 ± 0.19 (Moderate Synergy) | [2] |
| TFV + Emtricitabine (FTC) + Lopinavir (LPV) | MT-2 | Median-Effect Analysis | 0.97 ± 0.10 (Additive) | [2] |
| Nanoparticle-Efavirenz (NP-EFV) + free TFV | TZM-bl | Median-Effect Principle | 0.07 (Strong Synergy) | [4][5] |
| Nanoparticle-Saquinavir (NP-SQV) + free TFV | TZM-bl | Median-Effect Principle | 0.07 (Strong Synergy) | [4][5] |
Clinical Efficacy of TDF-Based Combination Therapies
While in-vitro studies provide clear evidence of synergy, quantifying this effect in human clinical trials is more complex. Clinical studies primarily focus on virologic suppression (achieving an undetectable viral load) and safety. The data consistently demonstrates the high efficacy of TDF-based combination regimens.
| Regimen | Study Population | Primary Endpoint | Efficacy | Reference |
| TDF + Emtricitabine (FTC) + Efavirenz (EFV) | Treatment-naïve HIV-1 infected adults | HIV-1 RNA < 50 copies/mL at week 48 | 85% of patients achieved viral suppression | |
| TDF + Lamivudine (3TC) + Dolutegravir (DTG) | Treatment-naïve HIV-1 infected adults | HIV-1 RNA < 50 copies/mL at week 48 | Non-inferior to TDF/FTC/EFV | |
| TDF/FTC/Elvitegravir/Cobicistat (TDF/FTC/EVG/c) + Darunavir (DRV) | Treatment-experienced HIV-1 infected adults | HIV-1 RNA < 40 copies/mL at week 48 | 67% of patients achieved viral suppression |
Note: While these clinical trials demonstrate the effectiveness of TDF in combination, they do not provide the data necessary to calculate a clinical synergy index. The observed high rates of virologic suppression are, however, consistent with the synergistic interactions observed in vitro.
Experimental Protocols
In-Vitro Synergy Assessment: The Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach for quantifying drug interactions. It is based on the median-effect principle and allows for the determination of whether a drug combination is synergistic, additive, or antagonistic.
1. Cell Culture and Virus Infection:
-
Human T-cell lines (e.g., MT-2, CEM) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.
-
Cells are infected with a laboratory-adapted or clinical isolate of HIV-1.
2. Drug Combination Assay:
-
A checkerboard titration is performed where the two drugs are tested at various concentrations, both individually and in combination.
-
A constant ratio of the two drugs can also be used.
3. Measurement of HIV-1 Replication:
-
After a defined incubation period (e.g., 3-7 days), the extent of HIV-1 replication is measured. Common methods include:
-
p24 antigen capture ELISA
-
Reverse transcriptase (RT) activity assay
-
Luciferase reporter gene assay in engineered cell lines (e.g., TZM-bl)
-
4. Data Analysis:
-
The dose-response curves for each drug alone and in combination are generated.
-
The Combination Index (CI) is calculated using specialized software (e.g., CompuSyn). The formula for the CI is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 that alone produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.
Isobologram Analysis
An isobologram is a graphical representation of drug interactions. The doses of two drugs that produce a specific level of effect (e.g., IC50) are plotted on the x and y axes. A line connecting these two points represents the line of additivity. Data points for combination treatments that fall below this line indicate synergy, while points above the line indicate antagonism.
Visualizing the Mechanisms of Action and Synergy
HIV-1 Replication Cycle and Antiretroviral Drug Targets
The following diagram illustrates the key stages of the HIV-1 life cycle and the points at which different classes of antiretroviral drugs, including TDF, exert their inhibitory effects.
Caption: The HIV-1 life cycle and the targets of major antiretroviral drug classes.
Proposed Mechanism of Synergy between Tenofovir and Emtricitabine
The synergy between TDF and FTC, both nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), is thought to arise from their complementary mechanisms of action at the molecular level.
Caption: Proposed synergistic mechanism of TDF and FTC.
The proposed mechanism for the synergistic action of TDF and FTC involves several factors.[1][6] Both drugs, once intracellularly phosphorylated to their active forms (Tenofovir-diphosphate and Emtricitabine-triphosphate), compete with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme.[6] Their incorporation leads to chain termination, halting viral DNA synthesis. The synergy is thought to arise from:
-
Increased Intracellular Phosphorylation: Co-administration may lead to increased intracellular levels of the active phosphorylated forms of both drugs.[1]
-
Enhanced Dead-End Complex Formation: The presence of both chain-terminating nucleotides may stabilize the complex between the reverse transcriptase and the terminated DNA strand, creating a more stable "dead-end complex" that is less likely to be repaired by the enzyme's excision activity.[1]
Experimental Workflow for In-Vitro Synergy Assessment
The following diagram outlines a typical workflow for determining the synergistic effect of two antiretroviral drugs in a laboratory setting.
Caption: Workflow for in-vitro antiretroviral synergy testing.
Conclusion
The synergistic interaction between Tenofovir disoproxil fumarate and other antiretroviral agents, particularly Emtricitabine, is a well-documented phenomenon in in-vitro studies. This synergy, quantifiable through methods like the Chou-Talalay analysis, likely contributes significantly to the high rates of virologic suppression observed in clinical practice. While direct quantification of synergy in human trials remains a challenge, the robust in-vitro data provides a strong rationale for the continued use and development of TDF-based combination therapies. Further research into the clinical implications of these synergistic interactions could pave the way for more optimized and potent antiretroviral regimens.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. The Combined Anti-HIV-1 Activities of Emtricitabine and Tenofovir plus the Integrase Inhibitor Elvitegravir or Raltegravir Show High Levels of Synergy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug synergy of tenofovir and nanoparticle-based antiretrovirals for HIV prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Synergy of Tenofovir and Nanoparticle-Based Antiretrovirals for HIV Prophylaxis | PLOS One [journals.plos.org]
- 6. Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vitro Resistance Barrier of Tenofovir Disoproxil Fumarate in HIV-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro resistance profile of Tenofovir Disoproxil Fumarate (TDF), a cornerstone nucleotide reverse transcriptase inhibitor (NRTI), against other alternative NRTIs. The development of drug resistance is a critical factor in the long-term efficacy of antiretroviral therapy. Understanding the in vitro resistance barrier of a drug can offer predictive insights into its clinical durability. This document summarizes key experimental data, outlines methodologies for assessing resistance, and visually represents relevant biological and experimental pathways.
Comparative In Vitro Resistance Profiles of NRTIs
The primary mechanism of resistance to Tenofovir (TFV), the active form of TDF, is the selection of the K65R mutation in the HIV-1 reverse transcriptase (RT) enzyme.[1][2] This mutation confers a moderate level of resistance to TFV, typically resulting in a 2- to 4-fold decrease in susceptibility in vitro.[3] In contrast, other NRTIs are associated with different primary resistance mutations and exhibit varying levels of susceptibility changes.
The M184V/I mutation, readily selected by lamivudine (3TC) and emtricitabine (FTC), leads to high-level resistance to these agents.[1][2][4] Interestingly, the M184V mutation can increase the susceptibility of HIV-1 to tenofovir, a phenomenon known as hypersusceptibility.[3][4] Conversely, the K65R mutation can increase susceptibility to zidovudine (AZT).[4]
Abacavir (ABC) resistance is more complex, often involving the selection of multiple mutations, including L74V, Y115F, and M184V, in addition to K65R.[2] The accumulation of thymidine analog mutations (TAMs), such as M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E, which are primarily selected by zidovudine and stavudine (d4T), can also reduce susceptibility to TDF, although often to a lesser extent than the K65R mutation.[3][5]
Tenofovir alafenamide (TAF), a newer prodrug of tenofovir, has a similar in vitro resistance profile to TDF, with K65R being the primary resistance mutation.[6] However, TAF's higher intracellular concentration of the active metabolite, tenofovir diphosphate (TFV-DP), may provide a higher barrier to resistance in a clinical context.[7]
Table 1: In Vitro Resistance Data for Tenofovir Disoproxil Fumarate and Comparator NRTIs
| Drug | Primary Resistance Mutation(s) | Fold-Change in EC50 with Primary Mutation(s) | Key Cross-Resistance and Hypersusceptibility Profile |
| Tenofovir Disoproxil Fumarate (TDF) | K65R | ~3-fold decrease in susceptibility[1] | Reduced susceptibility with multiple TAMs. Increased susceptibility with M184V/I.[4][5] |
| Tenofovir Alafenamide (TAF) | K65R | 6.5-fold reduced susceptibility[6] | Highly correlated resistance profile with TDF.[6] |
| Lamivudine (3TC) | M184V/I | >100-fold decrease in susceptibility | Cross-resistance with Emtricitabine.[4] |
| Emtricitabine (FTC) | M184V/I | >300-fold decrease in susceptibility[1] | Cross-resistance with Lamivudine.[1] |
| Abacavir (ABC) | K65R, L74V, Y115F, M184V | Variable, depends on mutation combination | Cross-resistance with Tenofovir and Didanosine.[2][4] |
| Zidovudine (AZT) | Thymidine Analog Mutations (TAMs) | >100-fold with multiple TAMs[5] | Cross-resistance with other thymidine analogs. Increased susceptibility with K65R.[4][5] |
Experimental Protocols for In Vitro Resistance Assessment
The in vitro selection of drug-resistant HIV-1 is a standard method to predict clinical resistance pathways. The general methodology involves the serial passage of the virus in the presence of escalating concentrations of the antiretroviral agent.
Key Experimental Protocol: In Vitro Resistance Selection
-
Cell Culture and Virus Propagation :
-
Serial Passage with Drug Selection :
-
The virus is cultured in the presence of the antiretroviral drug, starting at a concentration below its 50% effective concentration (EC50).[10]
-
As viral replication is detected (e.g., by monitoring cytopathic effects or p24 antigen levels), the culture supernatant is harvested and used to infect fresh cells.
-
The drug concentration is gradually increased in a stepwise manner in the subsequent passages.[8]
-
Parallel cultures without the drug are maintained as a control for viral evolution in the absence of drug pressure.[10]
-
-
Genotypic Analysis :
-
At various time points, viral RNA is extracted from the culture supernatant.
-
The reverse transcriptase (RT) gene is amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
The amplified DNA is sequenced to identify mutations that have emerged under drug pressure.[10]
-
-
Phenotypic Analysis :
-
The drug susceptibility of the selected viral variants is determined using a phenotypic assay.
-
This typically involves generating recombinant viruses containing the identified RT mutations and measuring their EC50 values against a panel of antiretroviral drugs.
-
The fold-change in EC50 is calculated by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.[11]
-
Visualizing Key Pathways and Workflows
To better understand the mechanisms of action and the experimental procedures, the following diagrams are provided.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In vitro human immunodeficiency virus type 1 resistance selections with combinations of tenofovir and emtricitabine or abacavir and lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tenofovir Resistance and Resensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Characterization of HIV-1 Resistance to Tenofovir Alafenamide In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current methods for detecting and assessing HIV-1 antibody resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability Analysis of Tenofovir Prodrugs: A Focus on Tenofovir Disoproxil Salts and Tenofovir Alafenamide
A comprehensive review of the chemical stability of tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), with insights into other salt forms. Notably, a direct comparative stability analysis for tenofovir disoproxil aspartate was not possible due to the absence of publicly available experimental data in the conducted research.
This guide provides a detailed comparative analysis of the stability of various prodrugs of tenofovir, a cornerstone of antiretroviral therapy. The primary focus is on the widely used tenofovir disoproxil fumarate (TDF) and the newer tenofovir alafenamide (TAF). Additionally, this report touches upon the stability of other salt forms of tenofovir disoproxil, such as phosphate (TDP) and orotate, to provide a broader understanding of how the salt form can influence the physicochemical properties of the active pharmaceutical ingredient.
Despite a thorough search, no specific experimental data on the stability of this compound was found in the public domain. Therefore, a direct comparison with this specific salt form could not be included. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the stability profiles of existing tenofovir prodrugs based on available scientific literature.
Overview of Tenofovir Prodrugs
Tenofovir, a nucleotide reverse transcriptase inhibitor, has poor oral bioavailability. To overcome this limitation, several prodrugs have been developed. The two most prominent are tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF).
-
Tenofovir Disoproxil Fumarate (TDF): An ester prodrug of tenofovir, TDF is converted to tenofovir in the plasma and then intracellularly to its active diphosphate form.
-
Tenofovir Alafenamide (TAF): A phosphonamidate prodrug, TAF is more stable in plasma and is primarily converted to tenofovir within cells, leading to higher intracellular concentrations of the active metabolite at lower plasma tenofovir levels compared to TDF.[1][2]
The stability of these prodrugs is a critical factor in their formulation, storage, and in vivo performance.
Comparative Stability Data
The following tables summarize the available quantitative data on the stability of TDF, TAF, and other tenofovir disoproxil salts under various conditions.
Table 1: Forced Degradation Studies of Tenofovir Disoproxil Fumarate (TDF)
| Stress Condition | Reagents | Duration & Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1N HCl | - | 10.95% | [3] |
| Alkaline Hydrolysis | 0.1N NaOH | 4 hours at 40°C | 10.6% | [3][4] |
| Oxidative Degradation | 3% H₂O₂ | 1 hour at Room Temp | 12.22% | [3] |
| Neutral Hydrolysis | Water | - | 12.26% | [3] |
| Thermal Degradation | 60°C | 8 hours | 5 degradants formed | [5] |
Note: One study indicated that TDF was highly susceptible to acid and alkaline conditions, with complete degradation occurring immediately at room temperature with 0.01 M HCl and NaOH.[6]
Table 2: Comparative pH and Gastrointestinal Stability of TDF and TAF
| Condition | TDF Stability | TAF Stability | Reference |
| Acidic (pH 1.2, SGF) | Stable | Extensive degradation | [7] |
| Intestinal (pH 6.8, SIF) | Moderately stable | More stable than in SGF | [7][8] |
| Fed State Gastric (FeSSGF) | Not specified | Practically stable | [7] |
Table 3: Solid-State Stability of Tenofovir Disoproxil Salts
| Compound | Storage Condition | Duration | Stability Outcome | Reference |
| Tenofovir Disoproxil Fumarate (TDF) | 40°C / 75% RH (original sealed bottle) | 6 months | Acceptable | [9] |
| Tenofovir Disoproxil Fumarate (TDF) | 50°C (original sealed bottle) | 3 days | Acceptable | [9] |
| Tenofovir Disoproxil Phosphate (TDP) Tablets | Not specified | At least 6 months | Stable | [10] |
| Tenofovir Alafenamide Freebase (TAF FB) in implant | 22°C / 50% RH & 40°C / 75% RH | 180 days | > 97% purity | |
| Tenofovir Alafenamide Hemifumarate (TAF HF) in implant | 22°C / 50% RH & 40°C / 75% RH | 180 days | > 97% purity |
Table 4: Aqueous Stability of Tenofovir Disoproxil Salts
| Compound | pH | Duration | Remaining Drug Concentration (%) | Reference |
| Tenofovir Disoproxil Fumarate (TDF) | 6.8 | 12 hours | 84.0 ± 2.0% | [10] |
| Tenofovir Disoproxil Phosphate (TDP) | 6.8 | 12 hours | 88.2 ± 1.5% | [10] |
Experimental Protocols
Forced Degradation of Tenofovir Disoproxil Fumarate[3]
-
Objective: To study the degradation of TDF under various stress conditions as per ICH guidelines.
-
Methodology:
-
Acid Degradation: 20 mg of TDF was dissolved in 100 ml of 0.1N HCl.
-
Alkaline Degradation: 20 mg of TDF was placed in a 100 ml volumetric flask with 10 ml of water, followed by the addition of 10 ml of 0.1N NaOH. The solution was kept for 4 hours at 40°C before making up the volume.
-
Oxidative Degradation: To 20 mg of TDF, 10 ml of water and 10 ml of 3% hydrogen peroxide were added. The solution was kept at room temperature for 1 hour, and then the volume was made up to 100 ml with water.
-
Analysis: The extent of degradation was determined by UV-spectrophotometry at a wavelength of 260 nm.
-
pH and Gastrointestinal Stability of TDF vs. TAF[7]
-
Objective: To compare the stability of TDF and TAF under different pH conditions and in simulated gastrointestinal fluids.
-
Methodology:
-
pH Stability: The stability of TDF and TAF was studied across a pH range of 1.2 to 10.
-
Gastrointestinal Stability: The stability was investigated in simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and fed state simulated gastric fluid (FeSSGF).
-
Analysis: High-performance liquid chromatography (HPLC) was used to analyze the stressed samples and quantify the remaining drug. Degradation products were characterized using liquid chromatography-high resolution mass spectrometry (LC-HRMS) and multi-stage mass spectrometry (MSn).
-
Solid-State Stability of Tenofovir Alafenamide Formulations in Implants
-
Objective: To assess the shelf-life stability of TAF freebase (TAF FB) and TAF hemifumarate (TAF HF) formulations in subcutaneous implants.
-
Methodology:
-
Storage Conditions: Implants were placed in open and closed foil pouches and stored at 22°C/50% relative humidity (RH) and 40°C/75% RH for six months.
-
Analysis: The purity of TAF within the implants was measured at 0, 90, and 180 days using an ultra-performance liquid chromatography (UPLC) method.
-
Visualization of Pathways and Workflows
Metabolic Activation of Tenofovir Prodrugs
Caption: Metabolic activation pathways of TDF and TAF.
General Workflow for Forced Degradation Studies
Caption: A typical workflow for forced degradation studies.
Discussion and Conclusion
The stability of tenofovir prodrugs is a multifaceted issue influenced by the prodrug moiety, the salt form, pH, temperature, and the surrounding microenvironment.
Tenofovir Disoproxil Fumarate (TDF) is susceptible to hydrolysis, particularly under alkaline and acidic conditions, and also degrades under oxidative and thermal stress.[3][5][6] Its instability in the presence of moisture is a key consideration in its formulation and manufacturing.
Tenofovir Alafenamide (TAF) exhibits greater stability in plasma compared to TDF, which is a key aspect of its design, allowing for more efficient intracellular delivery of tenofovir.[1][2] However, TAF is not without its stability challenges, showing susceptibility to degradation in acidic environments.[7] Studies on TAF formulations for long-acting implants have shown that the freebase form (TAF FB) can offer enhanced chemical stability compared to the hemifumarate salt (TAF HF) under certain conditions.
Other Tenofovir Disoproxil Salts , such as the phosphate (TDP) and orotate salts, have been investigated as alternatives to TDF with the aim of improving stability. For instance, TDP has shown improved aqueous stability compared to TDF.[10] This highlights the critical role of salt selection in optimizing the stability of a drug substance.
References
- 1. researchgate.net [researchgate.net]
- 2. Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 3. Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of tenofovir alafenamide fumarate and comparison of its degradation and stability behaviour with tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetics between tenofovir disoproxil phosphate and tenofovir disoproxil fumarate in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. askgileadmedical.com [askgileadmedical.com]
- 8. Development of novel tenofovir disoproxil phosphate salt with stability enhancement and bioequivalence to the commercial tenofovir disoproxil fumarate salt in rats and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Validated Analytical Methods for Tenofovir Disoproxil Fumarate Analysis
This guide provides a detailed comparison of two common analytical methods for the quantification of Tenofovir Disoproxil Fumarate (TDF) in pharmaceutical formulations: UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC). The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring data accuracy, precision, and reliability for researchers, scientists, and drug development professionals.
Method Comparison
The choice of analytical method often depends on the specific requirements of the analysis, such as the need for stability indication, sensitivity, and the complexity of the sample matrix. Below is a summary of the performance of UV-Visible Spectrophotometry and RP-HPLC for the analysis of TDF.
| Parameter | UV-Visible Spectrophotometry | High-Performance Liquid Chromatography (RP-HPLC) |
| Principle | Measures the absorbance of light by the analyte at a specific wavelength. | Separates components of a mixture based on their differential distribution between a stationary and a mobile phase. |
| Wavelength (λmax) | 260 - 261 nm[1][2][3][4] | 260 - 261 nm[2][5] |
| Linearity Range | 5 - 90 µg/mL[1] | 20 - 110 µg/mL[2] |
| Correlation Coefficient (r²) | ~0.998 - 0.9999[1][3] | > 0.999[6] |
| Accuracy (% Recovery) | 98.15% - 100.06%[1] | 96.32% - 99.7%[2] |
| Precision (%RSD) | < 2%[7] | < 2%[5][6] |
| Specificity | Prone to interference from excipients or degradation products that absorb at the same wavelength. | High specificity; can separate TDF from impurities and degradation products.[5][8] |
| Application | Suitable for routine quality control of bulk drug and simple dosage forms.[1] | Ideal for stability-indicating assays, analysis of combination products, and quantification in complex matrices.[5][8] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on validated methods published in peer-reviewed journals.
UV-Visible Spectrophotometric Method
This method is a simple, rapid, and cost-effective technique for the quantification of TDF.
Instrumentation:
-
UV-Visible Spectrophotometer (double beam)
-
10 mm quartz cells
Reagents and Materials:
-
Tenofovir Disoproxil Fumarate reference standard
-
Triple distilled water[1]
-
Methanol (HPLC grade)
-
Whatman filter paper No. 42[1]
Procedure:
-
Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of TDF reference standard and transfer it to a 100 mL volumetric flask. Dissolve in about 25 mL of triple distilled water and sonicate for 15 minutes. Make up the volume to the mark with triple distilled water.[1]
-
Preparation of Working Standard Solution (100 µg/mL): From the stock solution, pipette 10 mL into a 100 mL volumetric flask and dilute to the mark with triple distilled water.[1]
-
Preparation of Calibration Curve: Prepare a series of dilutions ranging from 5 to 90 µg/mL from the working standard solution.[1]
-
Sample Preparation (Tablet Dosage Form):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of powder equivalent to 100 mg of TDF and transfer it to a 100 mL volumetric flask.
-
Add approximately 25 mL of triple distilled water and shake for 15 minutes.
-
Make up the volume with triple distilled water and filter through Whatman filter paper No. 42.[1]
-
Dilute 10 mL of the filtrate to 100 mL with triple distilled water to obtain a concentration of 100 µg/mL.[1]
-
-
Analysis: Measure the absorbance of the standard and sample solutions at 261 nm against a blank of triple distilled water.[1]
Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) Method
This method provides high specificity and is suitable for stability-indicating assays.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., Hyper ODS2 C18, 250 mm x 4.6 mm, 5 µm)[2]
Reagents and Materials:
-
Tenofovir Disoproxil Fumarate reference standard
-
Methanol (HPLC grade)[2]
-
Phosphate buffer (pH adjusted as per method)[2]
-
Water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: Methanol and Phosphate buffer (90:10 v/v)[2]
-
Flow Rate: 1.2 mL/min[2]
-
Detection Wavelength: 260 nm[2]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Preparation of Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of TDF reference standard and dissolve it in 100 mL of HPLC grade methanol.[2]
-
Preparation of Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 20-110 µg/mL using the mobile phase as the diluent.[2]
-
Sample Preparation (Tablet Dosage Form):
-
Prepare a sample solution as described in the UV-Visible Spectrophotometric method, using methanol as the solvent.
-
Filter the final solution through a 0.45 µm membrane filter before injection.[2]
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for Tenofovir is approximately 2.1 minutes under these conditions.[2]
Visualizing the Analytical Method Validation Workflow
The following diagrams illustrate the logical workflow for analytical method validation according to ICH guidelines and the degradation pathway of Tenofovir Disoproxil Fumarate under stress conditions.
Caption: ICH Q2(R1) Analytical Method Validation Workflow.
Caption: Forced Degradation Pathways of Tenofovir Disoproxil Fumarate.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Application of UV-spectrophotometric methods for estimation of tenofovir disoproxil fumarate in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Tenofovir Disoproxil Aspartate Disposal
Proper management and disposal of Tenofovir Disoproxil Aspartate are critical to ensure laboratory safety, protect environmental health, and maintain regulatory compliance. Improper disposal can lead to significant environmental contamination and may result in substantial fines.[1] This document provides a step-by-step guide for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to handle this compound with caution, minimizing direct contact.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields (or goggles), chemical-resistant gloves, and a lab coat.[3] Ensure that eyewash stations and safety showers are readily accessible.[3]
-
Ventilation: Handle the compound in a well-ventilated area. For procedures that may generate dust, use an exhaust booth with a high-efficiency particulate air (HEPA) filter.[2]
-
Spill Response: In case of a spill, avoid dust formation.[3] Clean the area thoroughly with soap and water or a 10:1 water and bleach solution. Wear gloves and use disposable towels for cleaning. Collect all contaminated materials, place them in a sealed plastic bag, and dispose of them as hazardous waste.
-
First Aid:
Regulatory Framework
The disposal of chemical waste from laboratories is regulated by federal and state laws, primarily the Resource Conservation and Recovery Act (RCRA).[1] Key requirements include the prohibition of disposal in regular trash or sewer systems, mandatory documentation, and proper training for all personnel handling hazardous waste.[1] Tenofovir Disoproxil is considered harmful to aquatic life with long-lasting effects, reinforcing the need for controlled disposal.[2] Do not flush this chemical down the toilet or drain.[4][5]
Step-by-Step Disposal Procedure
This procedure applies to unused, expired, or contaminated this compound and associated lab materials.
Step 1: Waste Characterization and Segregation
-
Hazardous Waste Determination: The first step is to determine that the waste is hazardous.[6] Given its aquatic toxicity, this compound waste should be managed as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other incompatible chemical waste streams.[7] Store it separately to prevent dangerous reactions.[7]
Step 2: Waste Accumulation and Container Management
-
Container Selection: Use a designated, chemically compatible, and leak-proof container for the waste.[1][7] Plastic containers are often preferred.[6] The container must be in good condition, free from damage or deterioration.[1]
-
Satellite Accumulation Area (SAA): The waste container must be kept at or near the point of generation, in a designated SAA, and under the control of laboratory personnel.[6][8]
-
Container Labeling: Clearly label the waste container with the words "Hazardous Waste," the chemical name ("this compound Waste"), and a description of the risk (e.g., "Harmful to Aquatic Life").[7]
-
Keep Containers Closed: The waste container must remain securely closed at all times, except when actively adding waste.[6][7]
Step 3: Managing Different Waste Forms
-
Solid Waste (Pure Compound, Contaminated PPE):
-
Carefully place the solid this compound powder, contaminated weigh boats, wipes, gloves, and other solid materials into the designated hazardous waste container.
-
Avoid generating dust during transfer.
-
-
Liquid Waste (Solutions):
-
Pour liquid waste containing this compound into a designated, compatible liquid hazardous waste container.
-
If necessary, use a funnel with a latching lid to prevent spills.[7]
-
-
Trace Contaminated "Sharps" Waste (Needles, Syringes):
Step 4: Storage and Disposal Request
-
Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[6] Once this limit is reached, the container must be moved to a central accumulation area within three days.[7] Academic labs may have extended storage timelines of up to twelve months, provided accumulation limits are not exceeded.[6][8]
-
Request for Pickup: Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHRS) department to arrange for a waste pickup.[6] EHRS is responsible for the final hazardous waste determination and ensuring its proper disposal in a safe and environmentally sound manner.[6]
Quantitative Data: Environmental Fate and Physicochemical Properties
The following data is relevant to understanding the environmental impact of Tenofovir Disoproxil and informs the need for proper disposal. A significant portion of the administered dose is expected to enter the aquatic environment through patient use.[10]
| Parameter | Value | Implication for Disposal |
| Water Solubility | 13.4 mg/mL | High water solubility suggests it will readily partition into the aquatic environment if disposed of improperly.[10] |
| Octanol/Water Partition Coefficient (log P) | 1.18 (at pH 7) | Indicates a low potential for bioaccumulation in organisms.[10] |
| Adsorption Coefficient (log Koc) | 1.3 | Suggests it is less likely to adsorb to sludge and sediment, remaining in the water column.[10] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects.[2] | Direct release to sewer systems must be strictly avoided. |
Experimental Protocols
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. danielshealth.com [danielshealth.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. fishersci.com [fishersci.com]
- 4. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
- 5. fda.gov [fda.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 8. epa.gov [epa.gov]
- 9. ph.health.mil [ph.health.mil]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. dam.assets.ohio.gov [dam.assets.ohio.gov]
Essential Safety and Operational Guidance for Handling Tenofovir Disoproxil Aspartate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of active pharmaceutical ingredients like Tenofovir disoproxil aspartate is paramount. This document provides immediate, essential safety and logistical information, including detailed operational and disposal plans to minimize exposure risk and ensure a safe laboratory environment.
Physicochemical and Toxicity Data
The following table summarizes key quantitative data for Tenofovir disoproxil. While some data pertains to the fumarate salt, it provides a close reference for the aspartate form due to the shared active moiety.
| Property | Value | Reference |
| Occupational Exposure Limit (OEL) | 200 µg/m³ (8-hour time-weighted average) | [1] |
| Oral Toxicity (Rat) | TDLo: 21,000 mg/kg / 5 weeks | [2] |
| Physical State | Solid, White to off-white powder | [3] |
| Water Solubility | Soluble | [3] |
| Octanol/water partition coefficient (log Kow) | 1.18 (at pH 7) | [4] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent accidental exposure. The following table outlines the recommended PPE for handling this compound in a laboratory setting.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or latex gloves.[5] | Prevents skin contact with the compound. |
| Eye Protection | Safety glasses with side-shields or tightly fitting safety goggles.[6][7] | Protects eyes from dust particles and splashes. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 136 approved respirator should be used if dust is generated and engineering controls are not sufficient.[7] | Minimizes inhalation of airborne particles. |
| Lab Coat/Gown | A long-sleeved lab coat or an impervious gown.[7][8] | Protects skin and personal clothing from contamination. |
Operational Procedures for Safe Handling
Adherence to a standardized workflow is crucial for minimizing the risk of exposure and contamination.
Experimental Workflow for Handling this compound
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for key operations involving this compound.
Protocol for Weighing and Preparing Solutions
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a laboratory fume hood or other ventilated enclosure.[6]
-
Assemble all necessary PPE: chemical-resistant gloves, safety goggles, and a lab coat.
-
Gather all required materials: this compound, spatulas, weigh boats, solvent(s), and calibrated balance.
-
-
Handling:
-
Don the appropriate PPE.
-
Carefully transfer the desired amount of this compound from the stock container to a weigh boat using a clean spatula. Perform this step within the ventilated enclosure to minimize dust generation.
-
If preparing a solution, add the weighed compound to the solvent in a suitable container. Mix gently to dissolve.
-
-
Post-Handling:
-
Decontaminate all work surfaces with an appropriate cleaning agent.
-
Dispose of all contaminated materials as outlined in the disposal plan.
-
Carefully remove PPE, avoiding contact with contaminated surfaces.
-
Wash hands thoroughly with soap and water.[7]
-
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Secure:
-
Containment and Cleanup:
-
Reporting:
-
Report the incident to the appropriate laboratory safety personnel.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, sealed plastic bag or container.[9]
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a clearly labeled, sealed container.
-
-
Disposal Route:
-
Dispose of all waste containing this compound as hazardous chemical waste.[3]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[3] It is recommended to use a licensed medical waste contractor for disposal.[10]
-
Do not dispose of this compound down the drain or in the regular trash.[6][10]
-
By adhering to these safety protocols and operational plans, researchers can minimize risks and maintain a safe working environment when handling this compound.
References
- 1. cdc.gov [cdc.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Healthcare-Associated Infections: Personal Protective Equipment (PPE) | Wisconsin Department of Health Services [dhs.wisconsin.gov]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. canbipharm.com [canbipharm.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. Tenofovir Disoproxil Fumarate | C23H34N5O14P | CID 6398764 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
